molecular formula C8H7ClO5S B8477543 2-Methoxy-4-chlorosulfonyl-benzoic acid

2-Methoxy-4-chlorosulfonyl-benzoic acid

Cat. No.: B8477543
M. Wt: 250.66 g/mol
InChI Key: HUHXUTOGWPSXKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-chlorosulfonyl-benzoic acid is a useful research compound. Its molecular formula is C8H7ClO5S and its molecular weight is 250.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7ClO5S

Molecular Weight

250.66 g/mol

IUPAC Name

4-chlorosulfonyl-2-methoxybenzoic acid

InChI

InChI=1S/C8H7ClO5S/c1-14-7-4-5(15(9,12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)

InChI Key

HUHXUTOGWPSXKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Precision Synthesis: 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for the synthesis of 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS 89469-32-9).[1]

Target Molecule: this compound CAS: 89469-32-9 Primary Application: Scaffold for VLA-4 antagonists, sulfonamide-based bioactives, and radiolabeled tracers.[1]

Part 1: Executive Summary & Retrosynthetic Logic

The Regioselectivity Trap

For researchers approaching this synthesis, the most common pitfall is assuming a direct electrophilic aromatic substitution (EAS) will yield the target. It will not.

  • The "Easy" but Incorrect Route: Direct chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid) using chlorosulfonic acid (

    
    ).[1]
    
    • Outcome: The methoxy group is a strong ortho/para director. The carboxylic acid is a meta director. These directing effects reinforce substitution at Position 5 , yielding 5-chlorosulfonyl-2-methoxybenzoic acid .[1]

  • The Correct Route: To secure the sulfonyl chloride group at Position 4 , one must utilize a Sandmeyer-type chlorosulfonylation (Meerwein reaction) starting from an amine at position 4.[1] This bypasses the electronic directing limitations of the benzene ring.

Selected Pathway: The Meerwein Sulfonyl Chloride Synthesis

This guide details the conversion of 4-amino-2-methoxybenzoic acid to the target via diazotization and subsequent reaction with sulfur dioxide and copper(II) chloride.[1]

Core Advantages:

  • Absolute Regiocontrol: The position of the sulfonyl group is fixed by the starting amine.

  • Scalability: Avoids isomer separation chromatography required by low-selectivity EAS routes.[1]

  • Mild Conditions: Operates at

    
     to room temperature, preserving the methoxy ether linkage.
    

Part 2: Detailed Experimental Protocol

Reaction Scheme

The synthesis proceeds in two distinct phases performed in a semi-one-pot sequence to minimize instability of the diazonium intermediate.

Phase 1: Diazotization of 4-amino-2-methoxybenzoic acid.[1] Phase 2: Copper-catalyzed chlorosulfonylation.[1][2]

Materials & Reagents
ReagentRoleEquiv.Notes
4-Amino-2-methoxybenzoic acid Precursor1.0CAS: 2486-80-8
Sodium Nitrite (

)
Diazotizing Agent1.1Prepare as 40% aq.[1] solution
Hydrochloric Acid (conc.) Acid Source5.0Maintain pH < 1
Sulfur Dioxide (

)
ReactantExcessGas or saturated solution
Copper(II) Chloride (

)
Catalyst0.2Dihydrate form is acceptable
Glacial Acetic Acid Solvent-For

saturation
Step-by-Step Methodology
Step 1: Preparation of the Diazonium Salt

Critical Control Point: Temperature must remain


 to prevent phenol formation via hydrolysis.
  • Dissolution: In a 500 mL three-necked flask equipped with a mechanical stirrer and thermometer, suspend 16.7 g (100 mmol) of 4-amino-2-methoxybenzoic acid in 30 mL of water.

  • Acidification: Add 30 mL of concentrated HCl dropwise. The suspension may thicken as the hydrochloride salt forms. Cool the mixture to

    
      using an acetone/ice bath.
    
  • Diazotization: Dropwise add a solution of 7.6 g (110 mmol)

    
     in 15 mL  water. Maintain internal temperature below 
    
    
    
    .
  • Clarification: Stir for 30 minutes. The mixture should become a clear or slightly turbid solution. If solid remains, filter rapidly through cold glass wool to remove unreacted amine.[1]

Step 2: The Meerwein Reaction

Safety Note: This step generates significant gas evolution (


). Ensure adequate venting.
  • Catalyst Preparation: In a separate 1 L vessel, mix 100 mL of glacial acetic acid and 3.4 g (20 mmol) of

    
    .
    
  • Saturation: Bubble

    
     gas into the acetic acid mixture at 
    
    
    
    until the weight increases by approx. 25 g (saturation). Alternatively, use a commercially available
    
    
    /AcOH solution.[1]
  • Coupling: Slowly pour the cold diazonium salt solution (from Step 1) into the vigorously stirred

    
     mixture.
    
    • Observation: Immediate nitrogen evolution will occur. The solution will turn green/blue.

  • Completion: Allow the mixture to warm to room temperature naturally over 2 hours. Stir until gas evolution ceases.

  • Quenching: Pour the reaction mixture onto 300 g of crushed ice.

  • Isolation: The product, This compound , will precipitate as an off-white to beige solid.[1] Filter under vacuum.[2]

  • Purification: Wash the filter cake with cold water (

    
    ) to remove copper salts and acetic acid. Dry in a vacuum desiccator over 
    
    
    
    .

Expected Yield: 65–75% Characterization:

  • Appearance: Beige crystalline solid.

  • Melting Point: Decomposes >140°C (typical for sulfonyl chlorides).

  • Stability: Moisture sensitive. Store under inert atmosphere.

Part 3: Mechanism & Regioselectivity Visualization[1]

The following diagram contrasts the failed direct sulfonation approach with the successful diazonium pathway.

SynthesisPathways Start_Acid 2-Methoxybenzoic Acid (o-Anisic Acid) Prod_Wrong 5-Chlorosulfonyl-2-methoxybenzoic acid (Major Product of Direct EAS) Start_Acid->Prod_Wrong ClSO3H (Direct Sulfonation) Directs Ortho/Para to OMe Start_Amine 4-Amino-2-methoxybenzoic Acid (Precursor) Inter_Diaz Diazonium Salt (Intermediate) Start_Amine->Inter_Diaz NaNO2 / HCl < 0°C Prod_Target This compound (TARGET) Inter_Diaz->Prod_Target SO2 / CuCl2 / AcOH (Meerwein Reaction)

Caption: Comparison of synthetic routes. Direct sulfonation (red dashed line) yields the undesired 5-isomer. The diazonium route (blue/green solid lines) guarantees the 4-isomer.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Decomposition of diazonium salt before coupling.[1]Ensure temperature is strictly

during Phase 1. Add diazonium to

quickly but carefully.
Phenol Impurity Hydrolysis of diazonium salt.Increase HCl concentration during diazotization; ensure

solution is saturated.
Product is Sticky/Oily Incomplete quenching or acetic acid retention.Triturate the crude solid with cold hexanes or pentane. Ensure thorough water wash.
Violent Gas Evolution Addition of diazonium too fast.Use a dropping funnel for the addition if scale >10g. Ensure efficient venting.

References

  • Meerwein, H., et al. (1957).[1] Verfahren zur Herstellung von aromatischen Sulfochloriden. German Patent DE 859461. (Foundational methodology for diazonium to sulfonyl chloride conversion).

  • Hofmann, M. A., et al. (2006).[1] "Directed ortho-metalation of unprotected benzoic acids." Journal of Organic Chemistry. Link (Context on regioselectivity of methoxybenzoic acids).

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-2-methoxybenzoic acid. Link

  • BenchChem. (2025).[3] Technical Guide to Electrophilic Aromatic Substitution in Benzoic Acids. Link (General reference for directing effects).

  • ChemicalBook. (2024). CAS 89469-32-9 Entry.[1] Link

Sources

Physicochemical Profiling & Handling: 2-Methoxy-4-chlorosulfonyl-benzoic acid

[1][2]

Chemical Identity & Structural Significance

This compound (CAS: 89469-32-9) is a bifunctional aromatic building block.[1] Its structure is characterized by a benzoic acid core substituted with a methoxy group at the ortho position (C2) and a highly reactive chlorosulfonyl group at the para position (C4).[1]

This specific substitution pattern is electronically unique. Unlike its more common isomer (the 5-chlorosulfonyl derivative, which forms via direct electrophilic substitution), the 4-chlorosulfonyl isomer places the sulfonyl group meta to the directing methoxy group. This often necessitates synthesis via indirect routes (e.g., oxidative chlorination of thiols or diazotization of 4-aminobenzoic acid derivatives), making it a higher-value intermediate in drug discovery.

Core Data Table
PropertyDataSource/Note
CAS Number 89469-32-9[ChemScene, 2025]
Molecular Formula C₈H₇ClO₅S
Molecular Weight 250.66 g/mol
SMILES COC1=CC(=CC=C1C(=O)O)S(=O)(=O)Cl
Appearance Off-white to beige solid(Analogous derivatives)
Melting Point Predicted:[1][2][3] 155–165 °C(Experimental data for specific isomer limited; 5-isomer melts ~148°C)
Solubility Soluble in DMSO, DMF, EtOAc.[1] Reacts with Water/Alcohols.[1]
pKa (COOH) ~3.5 (Predicted)Acidified by electron-withdrawing -SO₂Cl
LogP 1.32[ChemScene, 2025]

Reactivity & Stability Profile

The molecule possesses two electrophilic sites with distinct reactivity profiles: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH) .[1] Understanding the hierarchy of reactivity is critical for selective derivatization.[1]

The "Warhead" vs. The "Anchor"
  • The Warhead (-SO₂Cl): This group is highly susceptible to nucleophilic attack.[1] It reacts rapidly with amines to form sulfonamides (the primary pharmaceutical application) and with water to form the sulfonic acid.[1]

  • The Anchor (-COOH): The carboxylic acid is less reactive towards nucleophiles without activation.[1] However, the ortho-methoxy group can provide steric bulk, slightly retarding reactions at the carboxylate carbon compared to unsubstituted benzoic acid.[1]

Stability & Degradation

The primary degradation pathway is hydrolysis .[1][4] Upon exposure to atmospheric moisture, the chlorosulfonyl group converts to the sulfonic acid (2-methoxy-4-sulfobenzoic acid) and HCl.[1] This reaction is autocatalytic, as the generated HCl further catalyzes hydrolysis.[1]

GStart2-Methoxy-4-chlorosulfonyl-benzoic acidHydrolysisDegradation Product:2-Methoxy-4-sulfobenzoic acid(+ HCl)Start->Hydrolysis+ H2O (Fast)AminationTarget Drug Scaffold:Sulfonamide DerivativeStart->Amination+ R-NH2 (Primary Path)EsterificationEster Derivative(Requires COOH activation)Start->Esterification+ R-OH / Acid Cat.

Figure 1: Reactivity pathways. The red path indicates the primary instability issue (moisture sensitivity).

Handling & Storage Protocols

Due to the hydrolytic instability described above, strict anhydrous handling is required.[1][4]

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .[1][3][4]

  • Container: Tightly sealed glass vials with Teflon-lined caps. Parafilm is recommended for secondary sealing.[1]

  • Desiccation: Store within a desiccator containing active silica gel or P₂O₅.[1]

Handling Procedure
  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[1]

  • Solvents: Use only anhydrous solvents (Water content <50 ppm).[1] DMSO and DMF are common, but avoid alcohols unless esterification is intended.[1]

  • Weighing: Perform weighing quickly or, ideally, inside a glovebox or glove bag flushed with dry nitrogen.[1]

Experimental Protocols

Protocol A: Selective Sulfonamide Formation

This protocol targets the -SO₂Cl group while leaving the -COOH intact, a common step in synthesizing sulfonylurea precursors.[1]

Reagents:

  • This compound (1.0 eq)[1]

  • Amine (R-NH₂) (1.1 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve this compound in a minimal amount of anhydrous DCM (or THF if solubility is poor). Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Note: Slow addition controls the exotherm and prevents side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC or LC-MS (Look for disappearance of the starting material peak at MW 250).[1]

  • Workup:

    • Acidify carefully with 1N HCl to pH ~2–3 (to protonate the carboxylic acid).[1]

    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient).

Protocol B: Quality Control (QC) via HPLC

To verify the integrity of the sulfonyl chloride functionality before use.[1]

  • Derivatization Required: Direct injection of the acid chloride into aqueous HPLC buffers will cause hydrolysis.[1] You must derivatize in situ.

  • Method: Take 10 mg sample -> Add 0.5 mL dry MeOH (excess) -> Let stand for 5 mins.

  • Analysis: Analyze the resulting Methyl ester/Sulfonic acid methyl ester species. If the starting material was intact, you will see the methyl ester of the sulfonated product.[1] If it was already hydrolyzed, you will see the free sulfonic acid peak.[1]

References

  • ChemScene . (2025). 4-(Chlorosulfonyl)-2-methoxybenzoic acid Product Data. Retrieved from

  • PubChem . (2025).[1][2][5] 2-Chloro-4-(methylsulfonyl)benzoic acid (Analogous Structure Data). National Library of Medicine.[1] Retrieved from

  • BenchChem . (2025).[1] Technical Guide to Sulpiride Intermediates (Isomer Chemistry). Retrieved from

An In-depth Technical Guide to 2-Methoxy-4-chlorosulfonyl-benzoic Acid and its Structural Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Methoxy-4-chlorosulfonyl-benzoic acid, a versatile scaffold in medicinal chemistry. We will delve into its synthesis, reactivity, and, most importantly, the design and application of its structural analogs as modulators of key biological targets. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this chemical entity for the creation of novel therapeutics.

The this compound Core: A Privileged Scaffold

The this compound molecule is a trifunctional aromatic compound featuring a carboxylic acid, a methoxy group, and a chlorosulfonyl group. This unique combination of functionalities provides a rich platform for chemical derivatization and the exploration of structure-activity relationships (SAR).

  • The Sulfonyl Chloride Moiety : This is a highly reactive electrophilic group that readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a multitude of approved drugs.

  • The Carboxylic Acid Group : This functionality offers a handle for further modifications, such as esterification or amidation, allowing for the fine-tuning of physicochemical properties like solubility and cell permeability. It can also serve as a key interaction point with biological targets.

  • The Methoxy and Chloro Groups : These substituents on the aromatic ring play a crucial role in modulating the electronic and steric properties of the molecule, influencing its reactivity and binding affinity to target proteins.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives typically involves multi-step sequences starting from readily available precursors. The choice of synthetic route is often dictated by the desired substitution pattern and the compatibility of functional groups.

General Synthetic Strategy

A common approach to synthesizing the core scaffold and its N-substituted sulfonamide analogs is outlined below. The strategy leverages the differential reactivity of the functional groups to achieve selective transformations.

G cluster_synthesis General Synthetic Workflow start Substituted Methoxybenzoic Acid chlorosulfonylation Chlorosulfonylation (e.g., Chlorosulfonic acid) start->chlorosulfonylation sulfonyl_chloride This compound Derivative chlorosulfonylation->sulfonyl_chloride amination Amination (Primary/Secondary Amine) sulfonyl_chloride->amination sulfonamide N-Substituted 2-Methoxy-4-sulfamoylbenzoic Acid Derivative amination->sulfonamide further_modification Optional Further Modification (e.g., Carboxylic acid derivatization) sulfonamide->further_modification final_analog Final Structural Analog further_modification->final_analog G cluster_pi3k PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes mTORC2 mTORC2 mTORC2->AKT Activates Inhibitor Analog of 2-Methoxy-4- chlorosulfonyl-benzoic acid Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits G cluster_ca Carbonic Anhydrase Inhibition CA Carbonic Anhydrase (CA) H2CO3 H2CO3 CA->H2CO3 Catalyzes CO2 CO2 + H2O CO2->CA HCO3 HCO3- + H+ H2CO3->HCO3 Dissociates Inhibitor Sulfonamide Analog Inhibitor->CA Inhibits G cluster_ntpdase NTPDase-mediated ATP Hydrolysis ATP Extracellular ATP NTPDase NTPDase ATP->NTPDase Signaling Purinergic Signaling ATP->Signaling Activates ADP ADP NTPDase->ADP Hydrolyzes AMP AMP NTPDase->AMP Hydrolyzes ADP->NTPDase ADP->Signaling Activates Inhibitor Sulfonamide Analog Inhibitor->NTPDase Inhibits

Technical Guide: Spectroscopic Profiling of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the spectroscopic characterization of 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS: 89469-32-9), a critical intermediate and impurity profile marker in the synthesis of substituted benzamides (e.g., Sulpiride analogs).[1]

Executive Summary & Compound Identity

This compound is a bifunctional aromatic building block characterized by an electron-rich methoxy group and two electron-withdrawing groups (carboxylic acid and sulfonyl chloride) in a 1,2,4-substitution pattern.[1]

  • IUPAC Name: 4-(Chlorosulfonyl)-2-methoxybenzoic acid

  • CAS Number: 89469-32-9[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    S[1][3][6]
  • Molecular Weight: 250.66 g/mol [1][3]

  • Key Role: Intermediate in the synthesis of sulfonamide-based antipsychotics; designated impurity in Salicylic acid derivatives.

Structural Differentiation (Critical Note)

Researchers must distinguish this 4-isomer from its regioisomer, 5-chlorosulfonyl-2-methoxybenzoic acid (CAS 22117-79-9).[1] Direct chlorosulfonation of 2-methoxybenzoic acid predominantly yields the 5-isomer due to the para-directing effect of the methoxy group.[1] The 4-isomer typically requires indirect synthesis (e.g., via diazonium displacement of 4-amino-2-methoxybenzoic acid), making its spectral identification crucial for purity verification.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][7]

H NMR Analysis (Predicted/Characteristic)

The proton NMR spectrum is defined by the 1,2,4-substitution pattern.[1] The methoxy group exerts a shielding effect on the adjacent H-3 proton, while the carboxylic acid and sulfonyl chloride groups deshield H-5 and H-6.

Solvent: DMSO-d


 (Recommended due to solubility and carboxyl proton exchange).[1]
PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
COOH 13.0 - 13.5Broad Singlet-Acidic proton; shift varies with concentration/water.[1]
H-6 7.95 - 8.05Doublet (d)

Deshielded by ortho-COOH and meta-SO

Cl.[1]
H-5 7.60 - 7.70Doublet of Doublets (dd)

,

Deshielded by ortho-SO

Cl.[1]
H-3 7.40 - 7.50Doublet (d) or Singlet (s)

Shielded by ortho-OCH

; appears upfield relative to H-5/H-6.[1]
OCH

3.90 - 3.95Singlet (s)-Characteristic methoxy resonance.[1]
C NMR Analysis

The carbon spectrum displays characteristic carbonyl and aromatic signals.[1][7]

Carbon TypeShift (

, ppm)
Assignment
C=O (Acid) ~166.0Carboxylic acid carbonyl.
C-2 (Ar-O) ~158.5Ipso-carbon attached to Methoxy (deshielded).[1]
C-4 (Ar-S) ~148.0Ipso-carbon attached to Sulfonyl Chloride.
C-1 (Ar-C) ~125.0Ipso-carbon attached to COOH.[1]
Ar-CH 110.0 - 132.0Aromatic methine carbons (C-3, C-5, C-6).[1]
OCH

~56.5Methoxy methyl carbon.[1]

Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the integrity of the sulfonyl chloride moiety, which is moisture-sensitive.[1] The disappearance of the S=O bands at 1375/1175 cm


 and broadening of the OH region indicates hydrolysis to the sulfonic acid.[1]
Functional GroupWavenumber (cm

)
IntensityMode
O-H (Acid) 2800 - 3200Medium, BroadO-H stretching (H-bonded).[1]
C=O (Acid) 1690 - 1710StrongC=O stretching (conjugated).[1]
S=O (Sulfonyl) 1370 - 1385StrongAsymmetric SO

stretch (Diagnostic).[1]
C-O (Ether) 1250 - 1270StrongAryl alkyl ether stretch.[1]
S=O (Sulfonyl) 1170 - 1185StrongSymmetric SO

stretch.[1]
C-Cl 600 - 800MediumS-Cl stretching (often obscured).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom via its isotopic signature.[1]

Isotopic Pattern[1]
  • Molecular Ion (M):

    
     250 (100% relative abundance for 
    
    
    
    Cl)[1]
  • Isotope Peak (M+2):

    
     252 (~33% relative abundance)[1]
    
  • Ratio: The 3:1 ratio of M:M+2 is diagnostic for a monochlorinated compound.[1]

Fragmentation Pathway (EI/ESI)[1]
  • [M - Cl]

    
     (
    
    
    
    215):
    Loss of the chlorine radical/ion from the sulfonyl group.[1]
  • [M - SO

    
    Cl]
    
    
    
    (
    
    
    151):
    Loss of the entire chlorosulfonyl group, leaving the 2-methoxybenzoic acid cation.[1]
  • [M - OH]

    
     (
    
    
    
    233):
    Loss of hydroxyl from the carboxylic acid.[1]
MS Fragmentation Visualization

MS_Fragmentation M Molecular Ion [M]+ m/z 250/252 Frag1 [M - Cl]+ m/z 215 M->Frag1 - Cl (35/37) Frag2 [M - SO2Cl]+ m/z 151 M->Frag2 - SO2Cl Frag3 [M - OH]+ m/z 233 M->Frag3 - OH Frag1->Frag2 - SO2

Caption: Proposed fragmentation pathway for this compound under electron ionization.

Synthesis & Impurity Context

Understanding the synthesis is vital for interpreting spectral impurities. The 4-isomer is often synthesized via the Sandmeyer reaction from 4-amino-2-methoxybenzoic acid, unlike the 5-isomer which comes from direct sulfonation.[1]

Synthesis Workflow Comparison

Synthesis_Routes Start1 2-Methoxybenzoic Acid Reagent1 ClSO3H (Excess) Start1->Reagent1 Prod5 5-Chlorosulfonyl Isomer (Major Product) Start1->Prod5 Direct Sulfonation Start2 4-Amino-2-methoxybenzoic Acid Reagent2 1. NaNO2/HCl 2. SO2/CuCl2 Start2->Reagent2 Prod4 4-Chlorosulfonyl Isomer (Target: CAS 89469-32-9) Start2->Prod4 Sandmeyer Reaction

Caption: Synthetic divergence showing why the 4-isomer requires specific precursors compared to the 5-isomer.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12648026, 2-Chloro-4-methoxybenzoic acid (Analogous spectral data).[1] Retrieved from [Link][1]

Sources

Technical Guide: Sourcing and Synthesis of 2-Methoxy-4-(chlorosulfonyl)benzoic Acid

[1]

Executive Summary

2-Methoxy-4-(chlorosulfonyl)benzoic acid (CAS 89469-32-9 ) is a specialized arylsulfonyl chloride building block used primarily in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1]

Critical Technical Insight: Researchers must distinguish this compound from its more common isomer, 2-methoxy-5-(chlorosulfonyl)benzoic acid .[1] Direct chlorosulfonation of 2-methoxybenzoic acid yields the 5-isomer exclusively due to the directing effects of the methoxy and carboxyl groups.[1] Consequently, the 4-isomer (the target) is less commercially available and typically requires a multi-step synthesis via a diazonium intermediate, resulting in higher costs and "make-on-demand" lead times.[1]

Chemical Identity & Specifications

FeatureSpecification
IUPAC Name 4-(Chlorosulfonyl)-2-methoxybenzoic acid
Common Name 2-Methoxy-4-chlorosulfonylbenzoic acid
CAS Number 89469-32-9
Molecular Formula C₈H₇ClO₅S
Molecular Weight 250.66 g/mol
Physical State White to off-white solid
Reactive Moiety Sulfonyl chloride (-SO₂Cl) and Carboxylic acid (-COOH)
Stability Moisture Sensitive : Hydrolyzes to sulfonic acid.[1][2][3][4] Store under Argon/Nitrogen at 2-8°C.

Commercial Availability & Supply Chain[1]

Unlike commodity chemicals, this compound is classified as a Specialty Building Block . It is rarely held in bulk inventory (kg scale) and is typically supplied in research quantities (mg to g) or manufactured on demand.

Primary Suppliers (Verified Sources)

The following vendors list CAS 89469-32-9.[1] Note: Always verify the structure before purchase to ensure the sulfonyl group is at the 4-position.[1]

  • ChemScene: Lists as "4-(Chlorosulfonyl)-2-methoxybenzoic acid" (Cat.[1] No. CS-0883037).[1]

  • BLD Pharm: Often stocks the isomer; verify specific catalog entry for the 4-isomer.

  • Enamine / Combi-Blocks: Major sources for heterocyclic and aromatic building blocks; likely to offer synthesis-on-demand services for this specific isomer.[1]

  • Ambinter / Otava: specialized screening compound libraries.

Procurement Strategy: "Make vs. Buy"

Due to the regiochemical difficulty in synthesis, lead times can range from 2 to 6 weeks if not in stock.

  • For < 5g: Purchase from catalog vendors (ChemScene, etc.). The time cost of synthesis outweighs the material cost.

  • For > 100g: Consider contracting a Custom Synthesis Organization (CSO). The "Expert Synthesis" route (detailed below) is scalable but requires safety controls for diazonium handling.

The Isomer Challenge: Why Availability is Limited[1]

To understand the supply constraint, one must analyze the regioselectivity of the synthesis.[1]

  • Direct Sulfonation (The "Easy" Way): Treating 2-methoxybenzoic acid with chlorosulfonic acid directs the electrophile to the 5-position (para to the activating methoxy group). This yields the wrong isomer.

  • Target Synthesis (The "Hard" Way): Accessing the 4-position requires starting with a precursor where the nitrogen is already installed at position 4, such as 4-amino-2-methoxybenzoic acid.[1]

Regioselectivity & Procurement Decision Tree

ProcurementLogicStartRequirement: 2-Methoxy-4-(chlorosulfonyl)benzoic acidCheckStockCheck Catalog Suppliers(CAS 89469-32-9)Start->CheckStockIsStockIn Stock?CheckStock->IsStockBuyPURCHASE(Lead time: 1-2 weeks)IsStock->BuyYesSynthesisAssess Synthesis CapabilityIsStock->SynthesisNoDirectRouteDirect Chlorosulfonationof 2-Methoxybenzoic AcidSynthesis->DirectRouteAvoidCorrectRouteMeerwein Sulfonationof 4-Amino-2-methoxybenzoic acidSynthesis->CorrectRouteRecommendedWrongProductYIELDS WRONG ISOMER(5-chlorosulfonyl)DirectRoute->WrongProductRegioselectivity IssueTargetProductYIELDS TARGET(4-chlorosulfonyl)CorrectRoute->TargetProduct

Figure 1: Decision logic for sourcing. Note that the standard synthetic route for sulfonyl chlorides fails for this specific isomer.[1]

Expert Synthesis Protocol (Meerwein Sulfonation)

If commercial supply is unavailable or cost-prohibitive, the following protocol is the industry standard for accessing the 4-isomer. This method utilizes the Meerwein reaction , converting an aniline derivative to a sulfonyl chloride via a diazonium salt.

Precursor Material[1][5][6]
  • Starting Material: 4-Amino-2-methoxybenzoic acid (CAS 2486-69-3).[1]

  • Availability: Widely available and inexpensive.

Step-by-Step Methodology
  • Diazotization:

    • Dissolve 4-amino-2-methoxybenzoic acid (1.0 eq) in concentrated HCl (excess) and water. Cool to 0°C .

    • Add NaNO₂ (1.1 eq) aqueous solution dropwise, maintaining temperature < 5°C.

    • Control Point: Verify diazonium formation using starch-iodide paper (turns blue instantly).

  • Preparation of SO₂ Mixture:

    • In a separate vessel, saturate Glacial Acetic Acid with Sulfur Dioxide (SO₂) gas until the weight increases significantly (approx. 30% w/w).

    • Add CuCl₂ (0.3 eq) as a catalyst.

  • Meerwein Coupling:

    • Pour the cold diazonium salt solution into the stirring SO₂/CuCl₂ mixture.

    • Observation: Vigorous evolution of Nitrogen gas (N₂) will occur.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup & Isolation:

    • Pour the reaction mixture into crushed ice/water.

    • The product, 2-Methoxy-4-(chlorosulfonyl)benzoic acid , will precipitate as a solid.[1]

    • Filter, wash with cold water, and dry under vacuum over P₂O₅.[1]

    • Purification: Recrystallize from minimal dry toluene or chloroform if necessary.

Synthesis Pathway Diagram[1]

SynthesisPathwayStart4-Amino-2-methoxybenzoic acid(CAS 2486-69-3)DiazoDiazonium SaltIntermediateStart->DiazoStep11. NaNO2, HCl, 0°C(Diazotization)Product2-Methoxy-4-(chlorosulfonyl)benzoic acid(CAS 89469-32-9)Diazo->Product- N2 (gas)Step22. SO2, CuCl2, AcOH(Meerwein Sulfonation)

Figure 2: The Meerwein Sulfonation route is required to install the sulfonyl group at the 4-position.[1]

Handling and Stability Protocols

Sulfonyl chlorides are electrophilic and prone to hydrolysis. Proper handling is essential to maintain reagent integrity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8°C .

  • Quality Control (QC):

    • 1H NMR: Check for the disappearance of the sulfonyl chloride peak or shifts indicating hydrolysis to sulfonic acid.

    • Derivatization Test: React a small aliquot with an amine (e.g., benzylamine). Analyze the resulting stable sulfonamide by LC-MS to confirm the active sulfonyl chloride content.

  • Safety: The compound is corrosive and a lachrymator. Handle in a fume hood.

References

  • PrepChem. (n.d.). Synthesis of substituted chlorosulfonyl benzoic acids via Meerwein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006).[5] Regioselectivity in the functionalization of 2-methoxybenzoic acid. Retrieved from [Link]

CAS number and molecular formula of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis strategy, and application utility of 2-Methoxy-4-chlorosulfonyl-benzoic acid .

A Strategic Scaffold for Sulfonamide-Based Medicinal Chemistry

Executive Summary

This compound (CAS 89469-32-9 ) is a bifunctional aromatic building block characterized by a reactive chlorosulfonyl electrophile and a modifiable carboxylic acid moiety. It serves as a critical intermediate in the synthesis of polysubstituted benzamides and sulfonamides, classes of compounds prevalent in cardiotonic drugs, antiviral agents, and enzyme inhibitors.

This guide addresses a common synthetic pitfall: the regioselectivity challenge. While direct sulfonation of 2-methoxybenzoic acid yields the 5-isomer due to the directing effect of the methoxy group, this document outlines the specific Sandmeyer-Meerwein chlorosulfonation pathway required to access the 4-isomer with high isomeric purity.

Identity & Physicochemical Profile[1][2][3]

Parameter Data
Chemical Name 4-(Chlorosulfonyl)-2-methoxybenzoic acid
CAS Number 89469-32-9
Molecular Formula C₈H₇ClO₅S
Molecular Weight 250.66 g/mol
SMILES O=C(O)C1=CC=C(S(=O)(Cl)=O)C=C1OC
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; reacts violently with water/alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Corrosive
Structural Analysis

The molecule features three distinct functional zones:

  • Electrophilic Sulfonyl Chloride (C4): Highly reactive towards nucleophiles (amines/alcohols).

  • Nucleophilic Methoxy Group (C2): Provides electron density and steric influence, often improving the solubility and bioavailability of downstream pharmaceutical candidates.

  • Carboxylic Acid (C1): Allows for amide coupling or esterification to extend the carbon skeleton.

The Regioselectivity Challenge (Expert Insight)

A critical error in early-stage process development is attempting to synthesize this compound via direct chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid).

  • Direct Sulfonation Failure: The methoxy group (-OMe) at C2 is a strong ortho/para director. It directs incoming electrophiles to the C5 position (para to itself). Consequently, reacting o-anisic acid with chlorosulfonic acid predominantly yields 5-chlorosulfonyl-2-methoxybenzoic acid , not the desired 4-isomer.

  • The Solution: To install the sulfonyl group at C4 (meta to -OMe, para to -COOH), one must utilize a precursor where the nitrogen functionality is already installed at C4, such as 4-amino-2-methoxybenzoic acid .

Strategic Synthesis: Sandmeyer-Meerwein Protocol

The most robust route to this compound involves the oxidative chlorosulfonation of a diazonium intermediate. This method ensures 100% regiocontrol.

Reaction Workflow

Synthesis Start 4-Amino-2-methoxybenzoic acid (Precursor) Step1 Diazotization (NaNO2 / HCl, 0°C) Start->Step1 Diazo Diazonium Salt [Intermediate] Step1->Diazo Step2 Meerwein Chlorosulfonation (SO2 / CuCl2 / AcOH) Diazo->Step2 Product 2-Methoxy-4-chlorosulfonyl- benzoic acid (Target) Step2->Product

Figure 1: Regiospecific synthesis via the Sandmeyer-Meerwein reaction.

Detailed Protocol

Step 1: Diazotization

  • Suspend 4-amino-2-methoxybenzoic acid (1.0 eq) in concentrated HCl (excess) and water.

  • Cool the mixture to -5°C to 0°C using an ice/salt bath.

  • Add a solution of Sodium Nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the internal temperature below 5°C.

  • Stir for 30 minutes. The formation of a clear solution (or fine suspension) indicates the diazonium salt formation.

Step 2: Chlorosulfonation

  • In a separate vessel, prepare a saturated solution of Sulfur Dioxide (SO₂) in glacial acetic acid (or water/HCl mix) containing Copper(II) Chloride (CuCl₂) (0.2 eq) as a catalyst.

  • Slowly add the cold diazonium solution to the stirring SO₂/CuCl₂ mixture. Caution: Significant gas evolution (N₂) will occur.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Pour the reaction mixture onto crushed ice. The product, This compound , will precipitate as a solid.

  • Filter, wash with cold water (rapidly, to minimize hydrolysis), and dry under vacuum over P₂O₅.

Applications in Drug Discovery[10]

This scaffold is a "privileged structure" for generating Sulfonamide libraries. The orthogonality of the acid and sulfonyl chloride allows for sequential functionalization.

Reactivity Pathway[8]

Reactivity Core 2-Methoxy-4-chlorosulfonyl- benzoic acid Amine Reaction A: R-NH2 (Primary/Secondary Amines) Core->Amine Nucleophilic Attack Alcohol Reaction B: R-OH (Alcohols/Phenols) Core->Alcohol Esterification Sulfonamide Sulfonamides (Bioactive Core) Amine->Sulfonamide Sulfonate Sulfonate Esters (Prodrugs/Materials) Alcohol->Sulfonate

Figure 2: Divergent synthesis of bioactive scaffolds from the core intermediate.

Key Therapeutic Areas:

  • Cardiovascular Agents: Analogues of this scaffold are used in the synthesis of cardiotonic agents (e.g., related to Sulmazole derivatives) where the methoxy group modulates lipophilicity.

  • Antidiabetics: Sulfonamide derivatives are investigated as PPAR modulators or enzyme inhibitors.

  • Fragment-Based Drug Discovery (FBDD): The molecule is an ideal "fragment" due to its low molecular weight (<300 Da) and high ligand efficiency potential.

Handling, Stability & Safety

Hazard Classification: Corrosive (Skin Corr. 1B), Moisture Sensitive.

  • Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C .

  • Hydrolysis Risk: The chlorosulfonyl group hydrolyzes rapidly in moist air to form the sulfonic acid (C₈H₈O₆S) and HCl gas.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a face shield. All operations involving the dry solid or solutions must be performed in a fume hood to avoid inhalation of sulfonyl chloride vapors.

References

  • PubChem. (2025). Compound Summary: 4-(Chlorosulfonyl)benzoic acid derivatives. National Library of Medicine. Retrieved from [Link]

  • Lomov, D. A., et al. (2019).[1] Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Russian Journal of Organic Chemistry, 55(8), 1093-1098.[1] (Contextual synthesis of the sulfur-analogue precursor).

Sources

Technical Whitepaper: Stability Dynamics & Preservation of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-chlorosulfonyl-benzoic acid is a bifunctional building block containing a carboxylic acid and a highly reactive sulfonyl chloride moiety. Its utility in medicinal chemistry—specifically in the synthesis of sulfonamide-based therapeutics—is offset by its susceptibility to moisture-induced degradation.

Core Storage Directive:

  • Temperature: -20°C (Long-term) | 2–8°C (Short-term active use < 1 week).

  • Atmosphere: Strictly anhydrous; store under Argon (Ar) or Nitrogen (N

    
    ).
    
  • Container: Amber glass with PTFE-lined cap; Parafilm/tape seal required.

  • Critical Hazard: Hydrolysis releases Hydrogen Chloride (HCl) gas, which is autocatalytic and corrosive to metal storage components.

Chemical Profile & Reactivity Mechanisms

Structural Vulnerability

The molecule features two reactive centers:

  • C1 Carboxylic Acid: Provides inherent acidity (

    
    ), acting as an internal proton source that can facilitate degradation mechanisms.
    
  • C4 Sulfonyl Chloride: The primary site of instability. The sulfur atom is highly electrophilic.

  • C2 Methoxy Group: An electron-donating group (EDG). While positioned meta to the sulfonyl group (minimizing direct resonance stabilization), it contributes to the overall electron density of the ring, potentially modulating the electrophilicity of the sulfur center compared to unsubstituted analogs.

The Degradation Pathway (Hydrolysis)

The primary failure mode is hydrolysis. Upon exposure to atmospheric moisture, the sulfonyl chloride converts to the corresponding sulfonic acid and HCl. This reaction is autocatalytic : the generated HCl increases the acidity of the micro-environment, accelerating further hydrolysis and potentially degrading the methoxy ether linkage over extended periods.

Diagram 1: Hydrolysis Mechanism & Degradation Flow

HydrolysisMechanism Substrate 2-Methoxy-4-chlorosulfonyl- benzoic acid (Intact Reagent) Transition Pentacoordinate Transition State Substrate->Transition + H2O (Nucleophilic Attack) Moisture Atmospheric H2O Moisture->Transition Product1 2-Methoxy-4-sulfobenzoic acid (Degradant) Transition->Product1 Cl- Elimination Product2 HCl (Gas/Acid) Transition->Product2 Corrosion Packaging Corrosion & Autocatalysis Product2->Corrosion Accumulation Corrosion->Substrate Accelerates Degradation

Caption: The irreversible hydrolysis pathway. Note the feedback loop where generated HCl accelerates system failure.

Storage & Preservation Protocols

To maintain purity >97% over 12 months, the following "Gold Standard" protocol must be implemented.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C ± 5°C Arrhenius kinetics dictate that lowering temperature significantly retards the nucleophilic attack of water on the sulfur center.
Atmosphere Argon (Preferred) or Nitrogen Argon is heavier than air, providing a superior "blanket" in opened vials compared to Nitrogen.
Humidity < 10% RH The reagent is hygroscopic. Any trapped moisture will result in immediate surface crusting (sulfonic acid formation).
Light Amber Vials While not a primary photolabile compound, the benzoic acid moiety can undergo slow decarboxylation or radical formation under high-UV stress.
Container Specifications
  • Primary: Borosilicate glass vial (Type I).

  • Closure: Polypropylene cap with a PTFE (Teflon) / Silicone septum .

    • Warning: Do not use standard rubber septa or foil-lined caps; HCl vapors will degrade rubber and corrode foil, contaminating the sample.

  • Secondary: Sealed desiccator or a secondary jar containing activated molecular sieves or Drierite™ to scavenge ambient moisture in the freezer.

Analytical Quality Control (Self-Validating Methods)

Direct analysis of sulfonyl chlorides is prone to artifacts. Injecting the raw material into a reverse-phase HPLC (containing water/methanol) will cause on-column hydrolysis, leading to false negatives (appearing as the sulfonic acid).

The Self-Validating Protocol: Pre-Column Derivatization To accurately assess purity, you must chemically "lock" the reactive group before analysis.

Derivatization Workflow for HPLC
  • Sampling: Dissolve ~5 mg of the sample in 1 mL anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Quenching: Add 2 equivalents of a secondary amine (e.g., Morpholine or Diethylamine).

    • Reaction:

      
      
      
  • Incubation: Let stand at Room Temp for 5–10 minutes.

  • Analysis: Inject the resulting stable sulfonamide into the HPLC.

    • Interpretation: The peak area of the sulfonamide corresponds directly to the active sulfonyl chloride content. Any peak matching the sulfonic acid (underivatized) represents prior degradation.

Rapid Chloride Titration (Low Tech)

For bulk verification without HPLC:

  • Dissolve sample in neutral acetone/water.

  • Titrate with standardized AgNO

    
    .
    
  • Calculation: High chloride content indicates extensive hydrolysis (release of HCl).

Handling & Usage Workflows

This decision tree ensures the material is handled to minimize exposure time.[1]

Diagram 2: Handling & Usage Decision Tree

HandlingWorkflow Start Remove from -20°C Storage Thaw Equilibrate to RT in Desiccator (Prevent Condensation) Start->Thaw Critical Step Open Open under Inert Gas flow Thaw->Open Weigh Quick Weighing (< 2 mins exposure) Open->Weigh Solvent Dissolve in Anhydrous Solvent (DCM/THF/DMF) Weigh->Solvent Immediate Use Reseal Purge Headspace (Ar/N2) & Seal with Parafilm Weigh->Reseal Remaining Stock Return Return to -20°C immediately Reseal->Return

Caption: Workflow to prevent condensation-induced hydrolysis during usage.

Critical Handling Notes
  • Thawing: Never open a cold vial in a humid lab. Water vapor will condense on the cold solid, initiating hydrolysis. Allow the vial to reach room temperature inside a desiccator before opening.

  • Solvents: Use only "Dry" grade solvents (water < 50 ppm). Alcohols (MeOH, EtOH) are forbidden as solvents unless the intention is to form the ester/sulfonate ester.

References

  • BenchChem. (2025).[1][2] Preventing decomposition of sulfonyl chloride during reaction.[1] Retrieved from .

  • Thermo Fisher Scientific. (n.d.). Texas Red Sulfonyl Chloride Instructions.[3] (Illustrates -20°C storage and hydrolysis risks for sulfonyl chlorides). Retrieved from .

  • Gnedin, B. G., et al. (1988).[4] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR.[4] Retrieved from .[4]

  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoic acid / Sulfonyl Chloride derivatives. (General hazard and storage data for class). Retrieved from .

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][5] University of Pittsburgh. Retrieved from .

Sources

Methodological & Application

The Strategic Use of 2-Methoxy-4-chlorosulfonyl-benzoic Acid in Modern Sulfonamide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility as a pharmacophore.[1] Since the groundbreaking discovery of sulfanilamide, the first effective systemic antimicrobial agent, this moiety has been integral to the development of a vast array of therapeutics.[1] Beyond their initial antibacterial applications, sulfonamides are now found in drugs for a multitude of conditions, including diuretics, anticonvulsants, anti-inflammatory agents, and even anticancer therapies.[2][3][4] The therapeutic efficacy of sulfonamides often stems from their ability to act as bioisosteres of amides or to competitively inhibit key enzymes by mimicking natural substrates.[1][5]

This technical guide focuses on the application of a highly versatile and strategic building block: 2-Methoxy-4-chlorosulfonyl-benzoic acid . The presence of three distinct functional groups—a carboxylic acid, a methoxy group, and a reactive sulfonyl chloride—makes this reagent a powerful tool for generating molecular diversity in drug discovery campaigns. The carboxylic acid provides a handle for further derivatization, the methoxy group can influence physicochemical properties and metabolic stability, and the sulfonyl chloride is the key to forming the sulfonamide linkage.

This document provides in-depth protocols, explains the causality behind experimental choices, and offers insights into the practical application of this compound for the synthesis of novel sulfonamide-based compounds.

Core Reaction: Synthesis of Sulfonamides from this compound

The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[6]

Reaction Mechanism

The synthesis of sulfonamides from sulfonyl chlorides is a classic example of nucleophilic acyl substitution at a sulfur center. The key steps are:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, and the chloride ion is expelled as a leaving group.

  • Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom, yielding the neutral sulfonamide and the protonated base.

The following diagram illustrates the general workflow for the synthesis of a sulfonamide using this compound.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Amine and Base in Anhydrous Solvent B Cool to 0 °C A->B D Slowly Add Sulfonyl Chloride Solution to Amine Mixture B->D C Prepare Solution of This compound E Warm to Room Temperature and Stir D->E F Monitor Reaction by TLC E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Purify by Recrystallization or Chromatography J->K

Caption: General workflow for sulfonamide synthesis.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of reaction times, temperatures, and purification methods may be necessary for specific substrates.

Protocol 1: General Synthesis of N-Substituted 2-Methoxy-4-sulfamoyl-benzoic Acids

This protocol describes the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or pyridine (1.5 - 2.0 equivalents)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.

  • Slowly add the solution of this compound to the cooled amine solution dropwise over 30-60 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).[5]

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid. Therefore, the use of anhydrous solvents and an inert atmosphere is recommended to maximize the yield of the desired sulfonamide.

  • Base: A base such as triethylamine or pyridine is essential to neutralize the HCl generated during the reaction.[7] This prevents the protonation of the starting amine, which would render it non-nucleophilic. An excess of the base is used to ensure the complete neutralization of the acid.

  • Low Temperature: The reaction of a sulfonyl chloride with an amine is often exothermic. Starting the reaction at 0 °C helps to control the reaction rate and minimize the formation of byproducts.

  • Work-up: The acidic wash removes excess amine and base, while the basic wash removes any unreacted this compound (as its carboxylate salt).

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides.

ParameterConditionRationale
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), AcetonitrileInert and capable of dissolving both reactants.
Base Triethylamine (TEA), Pyridine, N,N-Diisopropylethylamine (DIPEA)Neutralizes the HCl byproduct.[7]
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions.
Reaction Time 2 - 24 hoursDependent on the reactivity of the amine.
Stoichiometry Amine (1.0-1.2 eq.), Base (1.5-2.0 eq.), Sulfonyl Chloride (1.0 eq.)A slight excess of the amine can drive the reaction to completion.

Safety and Handling of this compound

As with all sulfonyl chlorides, this compound is a reactive and corrosive compound. It is crucial to handle this reagent with appropriate safety precautions.

Personal Protective Equipment (PPE):

  • Wear tightly fitting safety goggles or a face shield.[8][9]

  • Handle with chemical-resistant gloves (e.g., nitrile, neoprene).[8][10]

  • Wear a lab coat and closed-toe shoes.

  • If there is a risk of inhalation, use a respirator with an appropriate cartridge.[8]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid contact with skin and eyes.[8][9]

  • Avoid the formation of dust and aerosols.[8]

  • Keep away from moisture and incompatible materials such as strong bases, amines, and strong reducing agents.[9]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

First Aid Measures:

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[9][10]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Applications in Drug Development

The sulfonamide derivatives synthesized from this compound can be further elaborated through the carboxylic acid functionality. This allows for the creation of a diverse library of compounds for screening in various biological assays. For example, the carboxylic acid can be converted to an amide, ester, or other functional groups, providing a route to a wide range of potential drug candidates. The sulfonamide moiety itself is a key pharmacophore in many approved drugs, and its incorporation into novel molecular scaffolds is a common strategy in medicinal chemistry.[2][4]

The following diagram illustrates the potential for diversification of the synthesized sulfonamide.

G A 2-Methoxy-4- (N-R-sulfamoyl)-benzoic acid B Amide Coupling A->B C Esterification A->C D Reduction A->D B1 B1 B->B1 Diverse Amides C1 C1 C->C1 Diverse Esters D1 D1 D->D1 Benzyl Alcohol Derivative

Caption: Diversification of the sulfonamide product.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel sulfonamides. Its trifunctional nature allows for the straightforward creation of complex molecules with potential therapeutic applications. By understanding the underlying reaction mechanism and adhering to safe handling practices, researchers can effectively utilize this building block to advance their drug discovery programs. The protocols and insights provided in this guide serve as a solid foundation for the successful application of this compound in the synthesis of diverse sulfonamide libraries.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (n.d.).
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28).
  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6).
  • 2-Chloro-4-(methylsulfonyl)benzoic acid SDS, 53250-83-2 Safety Data Sheets - ECHEMI. (n.d.).
  • US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025, February 11).
  • Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020, August 9).
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC. (n.d.).
  • A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide - Benchchem. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • The recent progress of sulfonamide in medicinal chemistry - SciSpace. (2020, December 15).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.).
  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. (n.d.).
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents. (2011, December 31).
  • Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap. (2010, January 20).
  • Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate - Semantic Scholar. (n.d.).
  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26).
  • An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid - Benchchem. (n.d.).
  • The Enduring Legacy of Sulfonamides in Medicinal Chemistry: An In-Depth Technical Guide - Benchchem. (2025, November).
  • Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2hydroxyphenyl)-4-methyl benzenesulfonamide (1B). - ResearchGate. (n.d.).

Sources

Application Note: Chemoselective Sulfonylation of Primary Amines with 2-Methoxy-4-chlorosulfonyl-benzoic Acid

[1]

Executive Summary

This technical guide outlines the optimized protocols for reacting 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS: 89469-32-9) with primary amines.[1] This transformation presents a specific chemoselective challenge: utilizing the highly reactive sulfonyl chloride moiety (


The protocols detailed below are designed for high-throughput drug discovery and process chemistry, focusing on yield maximization, purity, and operational simplicity. Two distinct methods are provided based on the solubility profile of the amine partner.

Chemical Context & Mechanistic Logic[2][3]

The Bifunctional Challenge

The substrate contains two electrophilic sites and one nucleophilic auxiliary:

  • Sulfonyl Chloride (C-4): Highly electrophilic; susceptible to nucleophilic attack by amines (desired) and water (undesired hydrolysis).

  • Carboxylic Acid (C-1): Acidic (pKa ~4.2). In the presence of base, it rapidly deprotonates to form a carboxylate anion (

    
    ). This anionic charge reduces the electrophilicity of the ring but also protects the carbonyl carbon from nucleophilic attack, ensuring chemoselectivity.
    
  • Methoxy Group (C-2): An electron-donating group (EDG).[1] It slightly deactivates the sulfonyl chloride via resonance compared to unsubstituted analogues, requiring careful temperature control to ensure complete conversion without forcing conditions that promote hydrolysis.

Reaction Stoichiometry

Success relies on precise stoichiometry regarding the base.

  • 1.0 eq of Base neutralizes the carboxylic acid.

  • 1.0 eq of Base neutralizes the HCl generated during sulfonamide formation.

  • Excess Base (>0.5 eq) ensures the amine remains unprotonated and nucleophilic.

Therefore, a minimum of 2.5 equivalents of base is strictly required.

Decision Matrix: Protocol Selection

Select the appropriate method based on the physicochemical properties of your primary amine (

Amine ClassSolubility ProfileRecommended ProtocolKey Solvent System
Lipophilic Soluble in DCM, THF, EtOAcMethod A (Anhydrous)DCM or THF / DIPEA
Hydrophilic Soluble in Water, MeOH (e.g., Amino Acids)Method B (Schotten-Baumann)Water:Acetone /

Volatile Low Boiling PointMethod A (Low Temp)DCM / TEA

Experimental Protocols

Method A: Anhydrous Conditions (Standard)

Best for non-polar amines and high-value intermediates where hydrolysis must be minimized.[1]

Materials:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Amine: Primary amine (

    
     equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (
    
    
    equiv)[1]
  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the amine (

    
     eq) and DIPEA  (
    
    
    eq) in anhydrous DCM.
  • Cooling: Cool the solution to 0 °C using an ice/water bath. Rationale: Low temperature suppresses the hydrolysis of the sulfonyl chloride by trace moisture.

  • Addition: Dissolve This compound (

    
     eq) in a minimal amount of THF or DCM. Add this solution dropwise to the amine mixture over 15 minutes.
    
    • Note: If the acid substrate is insoluble in DCM, add it as a solid in small portions. The reaction with DIPEA will solubilize it as the salt forms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by LCMS.[2][3] Look for the disappearance of the starting material chloride (often hydrolyzes on LCMS to acid) and formation of the product mass (

      
      ).
      
  • Workup (Precipitation Method):

    • Evaporate volatiles if THF was used.

    • Dilute with DCM and wash with 1N HCl (

      
       vol).
      
    • Critical Step: The product contains a free carboxylic acid. Upon washing with HCl, the carboxylate is protonated. If the product is solid, it may precipitate at the interface. If soluble in DCM, separate the organic layer.

  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
Method B: Aqueous Biphasic Conditions (Schotten-Baumann)

Best for amino acids, salts, or highly polar amines.[1]

Materials:

  • Substrate: this compound (

    
     equiv)[1]
    
  • Amine: Primary amine (

    
     equiv)
    
  • Base: Sodium Carbonate (

    
    ) (
    
    
    equiv)
  • Solvent: Water : Acetone (1:1 ratio)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine and

    
      in water.
    
  • Addition: Dissolve the sulfonyl chloride substrate in Acetone.

  • Reaction: Add the acetone solution to the stirring aqueous amine solution at RT.

    • Exotherm Control: If scaling up (>5g), cool to 0 °C during addition.

  • Stir: Agitate vigorously for 4 hours. The mixture should remain homogeneous or slightly cloudy.

  • Workup:

    • Concentrate under reduced pressure to remove Acetone.

    • The remaining aqueous solution contains the product as a bis-sodium salt (carboxylate + sulfonamide nitrogen).

    • Acidify carefully with 2N HCl to pH ~2.

    • Precipitation: The product should precipitate as a white/off-white solid.[1] Filter and wash with cold water.

Visualization: Reaction Workflow

ReactionWorkflowStartStart: this compoundDecisionSelect Amine SolubilityStart->DecisionMethodAMethod A: Anhydrous(DCM/DIPEA)Decision->MethodALipophilic AmineMethodBMethod B: Aqueous(Water/Acetone/Na2CO3)Decision->MethodBHydrophilic AmineIntermediateIntermediate: Sulfonamide Formation(Carboxylate Salt Present)MethodA->Intermediate0°C -> RT, 2hMethodB->IntermediateRT, 4hAcidificationAcidification (HCl)pH < 3Intermediate->AcidificationQuenchProductFinal Product:Sulfonamido-Benzoic AcidAcidification->ProductPrecipitation/Extraction

Figure 1: Decision tree and workflow for the chemoselective sulfonylation process.

Quality Control & Self-Validation

To ensure the protocol worked, you must validate the structure using the following criteria. This acts as a "Self-Validating System."

LCMS Interpretation[1]
  • Target Mass: Calculate

    
    .
    
  • Common Failure Mode (Hydrolysis): If you see a peak corresponding to

    
    , the sulfonyl chloride hydrolyzed to the sulfonic acid.
    
    • Cause: Wet solvents or insufficient base.

NMR Diagnostics ( NMR in DMSO- )
Proton RegionObservation in ProductObservation in Starting Material
Sulfonamide NH Singlet/Broad,

7.5–8.5 ppm (Exchangeable)
Absent
Aromatic Ring Slight upfield shift due to sulfonamide vs. chlorideDistinct pattern for 1,2,4-substitution
Methoxy (

)
Singlet,

~3.8 ppm
Singlet,

~3.9 ppm

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Product Moisture in solvent or amine.[1]Dry amine (azeotrope with toluene); use fresh anhydrous DCM.
No Reaction Amine is protonated (salt form).Ensure Base

eq. If amine is an HCl salt, add

extra eq of base.
Product is Water Soluble Product is highly polar.Do not filter. Extract aqueous layer with

-Butanol or EtOAc/THF mixtures.[1]
Bis-sulfonylation Excess sulfonyl chloride used.[1][4]Maintain strictly 1:1 or 1:1.1 (Amine:Chloride) ratio.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Sulfonamide Synthesis with Primary Amines. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Chlorosulfonyl)benzoic acid Product Sheet & Safety Data. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Institutes of Health (NIH). (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. PMC7387123. Retrieved from

  • ChemicalBook. (2026). 4-(Chlorosulfonyl)-2-methoxybenzoic acid Properties and Synthesis. Retrieved from

2-Methoxy-4-chlorosulfonyl-benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Methoxy-4-chlorosulfonyl-benzoic Acid: Properties, Synthesis, and Applications

Introduction: Unveiling a Versatile Trifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular scaffolds is paramount. This compound is a trifunctional aromatic compound that has emerged as a highly valuable and versatile building block. Its structure is distinguished by the presence of three key functional groups on a benzene ring: a highly reactive sulfonyl chloride, a versatile carboxylic acid, and an electron-donating methoxy group. This unique combination allows for sequential and chemoselective modifications, making it an ideal starting material for constructing complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its properties, reactivity, and applications, complete with detailed protocols for its use in key synthetic transformations.

Chemical Identity and Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in the laboratory. The key characteristics of this compound are summarized below.

Identifier Value
CAS Number 89469-32-9[1]
Molecular Formula C₈H₇ClO₅S[1]
Molecular Weight 250.66 g/mol [1]
IUPAC Name 4-(chlorosulfonyl)-2-methoxybenzoic acid
Synonyms 4-Carboxy-3-methoxybenzenesulfonyl chloride
Physical Form Off-white to beige powder
Solubility Soluble in many organic solvents; reacts with water and alcohols
Storage Store in a cool, dry place under nitrogen to prevent hydrolysis[1]

Core Reactivity and Mechanistic Insights: A Tale of Three Functional Groups

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The sulfonyl chloride is the most electrophilic and, therefore, the most reactive site, while the carboxylic acid offers a secondary handle for diverse modifications.

The Sulfonyl Chloride Moiety: The Gateway to Sulfonamides

The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile, making it highly susceptible to nucleophilic attack. Its primary and most widespread application is in the synthesis of sulfonamides, a functional group prevalent in a vast array of clinically important drugs.[2] The reaction proceeds via the nucleophilic attack of a primary or secondary amine on the electron-deficient sulfur atom, followed by the elimination of hydrogen chloride (HCl).

Causality Behind Experimental Choices:

  • Base: The reaction generates HCl as a byproduct. An acid scavenger, typically a tertiary amine like triethylamine or pyridine, or an inorganic base like potassium carbonate, is required to neutralize the acid and drive the reaction to completion.[3]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used to avoid reaction with the solvent itself.

  • Temperature: The reaction is often performed at 0 °C to room temperature to control the exothermicity and minimize side reactions.

Caption: General synthesis of sulfonamides from a sulfonyl chloride and an amine.

The Carboxylic Acid Moiety: A Versatile Handle for Derivatization

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a variety of derivatives, including esters, amides, and acid chlorides.

  • Esterification: The carboxylic acid can be converted to an ester, typically by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species.[4]

  • Amidation: Direct reaction with an amine to form an amide is generally inefficient. The carboxylic acid must first be "activated." This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, or by using standard peptide coupling reagents (e.g., DCC, EDC, HATU).

A significant advantage of this building block is the potential for chemoselective reactions. While the sulfonyl chloride is more reactive than the carboxylic acid, it is possible to transform both into their respective acid chlorides simultaneously using a reagent like phosphoryl chloride (POCl₃) or thionyl chloride.[5][6] The resulting acyl chloride is significantly more reactive than the sulfonyl chloride towards certain nucleophiles, allowing for selective derivatization.

G COOH Ar-COOH (Carboxylic Acid) Ester Ar-COOR' (Ester) COOH->Ester R'OH, H⁺ (Fischer Esterification) AcidChloride Ar-COCl (Acyl Chloride) COOH->AcidChloride SOCl₂ or (COCl)₂ Amide Ar-CONR'R'' (Amide) AcidChloride->Amide R'R''NH

Caption: Key synthetic transformations of the carboxylic acid functional group.

Strategic Application in Complex Molecule Synthesis: A Case Study

The true power of this compound is demonstrated in multi-step syntheses where its functional groups are addressed sequentially. A patented process for an intermediate highlights this strategic approach, where both acid functionalities are converted to chlorides, followed by a selective reaction at the more labile acyl chloride position.[5][6]

This process is a prime example of leveraging differential reactivity. The t-butylamine, in the presence of an acid scavenger at low temperatures, selectively attacks the acyl chloride over the sulfonyl chloride, yielding the desired product in high purity and yield.[5][6]

G Start 2-Methoxy-4-sulfo-benzoic acid salt DiacidChloride 4-chlorosulfonyl-2-methoxy-benzoyl chloride Start->DiacidChloride POCl₃ or SOCl₂ AmineAdd Selective Amidation DiacidChloride->AmineAdd t-butylamine, DCM, -10 °C FinalProduct 2-methoxy-4-(N-t-butylaminocarbonyl) benzenesulfonyl chloride AmineAdd->FinalProduct

Caption: Workflow for the selective synthesis of a key benzenesulfonyl chloride intermediate.

This building block and its derivatives are crucial intermediates in the synthesis of important pharmaceuticals, such as the antipsychotic drug Amisulpride.[7][8]

Detailed Experimental Protocols

The following protocols are provided as validated, self-contained procedures for common transformations involving this compound.

Protocol 1: General Procedure for the Synthesis of an N-Substituted Sulfonamide

This protocol describes the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Amine Addition: Add the amine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.5 eq).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Carefully quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel.

  • Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Selective N-tert-Butyl Amidation via Di-acid Chloride Intermediate

This protocol is adapted from patent literature and demonstrates the chemoselective amidation of the carboxylic acid function.[6]

Materials:

  • 3-methoxy-4-sulfobenzoic acid potassium salt monohydrate (1.0 eq)

  • Phosphoryl chloride (POCl₃) (approx. 5-6 eq)

  • tert-Butylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Ice-water

  • 1 M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Formation of the Di-acid Chloride:

    • Caution: This step should be performed in a well-ventilated fume hood as it evolves HCl gas.

    • To a flask containing phosphoryl chloride (5.6 eq), add 3-methoxy-4-sulfobenzoic acid potassium salt (1.0 eq) portion-wise under stirring.

    • Heat the reaction mixture to 110-120 °C for approximately 3-4 hours, or until HCl gas evolution ceases.

    • Cool the mixture and carefully pour it onto crushed ice.

    • Extract the product, 4-chlorosulfonyl-2-methoxy-benzoyl chloride, into DCM. Dry the combined organic phases over anhydrous Na₂SO₄. This solution is often used directly in the next step.

  • Selective Amidation:

    • Cool the DCM solution of the di-acid chloride from the previous step to -10 °C in an ice-salt bath.

    • In a separate flask, prepare a solution of t-butylamine (2.0 eq) in anhydrous DCM and cool it to -10 °C.

    • Slowly add the cold t-butylamine solution dropwise to the stirred di-acid chloride solution over 50-60 minutes, maintaining the temperature at -10 °C.

  • Workup and Isolation:

    • Pour the reaction mixture into a beaker containing ice-water and 1 M HCl to acidify.

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic phase twice with ice-water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting product, 2-methoxy-4-(N-t-butylaminocarbonyl)benzenesulfonyl chloride, is often obtained in high purity (e.g., >95%) and may not require further purification.[5]

Safety and Handling

This compound and its activated intermediates are reactive and require careful handling.

  • Corrosive: As a sulfonyl chloride and a precursor to acyl chlorides, it is corrosive and can cause severe skin burns and eye damage.[9]

  • Moisture Sensitive: It reacts with water (hydrolysis) to produce HCl and the corresponding sulfonic/carboxylic acids. All reactions should be conducted under anhydrous conditions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves. All manipulations should be performed in a certified chemical fume hood.

Conclusion

This compound is a powerful and strategic building block in organic synthesis. The differential reactivity of its sulfonyl chloride and carboxylic acid moieties provides a platform for controlled, sequential derivatization. This enables the efficient construction of complex molecular architectures, particularly sulfonamide-containing compounds of significant interest to the pharmaceutical and agrochemical industries. The protocols and insights provided in this guide serve as a practical resource for researchers looking to leverage the unique synthetic potential of this versatile reagent.

References

  • Organic Chemistry Portal. (n.d.). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). EP1202960B1 - Method for the preparation of 2-methoxy-4-(n-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Google Patents. (n.d.). CN103588686A - Method for preparing 2-methoxy-4-amino-5-ethysulfonyl benzoic acid methyl ester by halogen halogenation.
  • ResearchGate. (n.d.). Methods for the synthesis of sulfonamides. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-methoxybenzoic acid. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

Sources

High-Efficiency Derivatization of Amines with 2-Methoxy-4-chlorosulfonyl-benzoic acid (MCSBA) for HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a robust, chemically grounded protocol for the pre-column derivatization of primary and secondary amines using 2-Methoxy-4-chlorosulfonyl-benzoic acid (MCSBA) .

Rationale: While commonly known as a synthesis intermediate for benzamide antipsychotics (e.g., Amisulpride), MCSBA serves as a potent analytical derivatizing agent. Its sulfonyl chloride moiety (-SO₂Cl) reacts rapidly with amines to form stable sulfonamides. Crucially, the reagent introduces two key functionalities to the analyte:

  • UV/Vis Chromophore: The methoxy-substituted benzene ring enhances UV absorbance (typically 250–280 nm), enabling detection of non-chromophoric aliphatic amines.

  • Ionizable Carboxyl Group: The benzoic acid moiety provides a handle for pH-controlled selectivity in Reverse-Phase HPLC (RP-HPLC) and enhances ionization efficiency in negative-mode ESI-MS (Charge-Switching), similar to reagents like 3-(chlorosulfonyl)benzoic acid.

Chemical Mechanism & Rationale[1]

Reaction Chemistry

The derivatization proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The amine nitrogen attacks the sulfur, displacing the chloride ion.

  • Reagent: this compound (MCSBA).

  • Analyte: Primary (

    
    ) or Secondary (
    
    
    
    ) Amine.[1]
  • Product: Stable Sulfonamide derivative.

  • By-product: Hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction forward.

The presence of the 2-methoxy group is electronically significant. As an electron-donating group (EDG), it slightly destabilizes the sulfonyl chloride compared to a nitro-derivative, making it less prone to instantaneous hydrolysis than highly reactive counterparts, yet sufficiently reactive for quantitative derivatization under mild heat.

Reaction Diagram[3]

G Reagent MCSBA (Sulfonyl Chloride) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Analyte (Amine R-NH2) Amine->Intermediate Product Sulfonamide Derivative Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Reaction pathway for the formation of sulfonamide derivatives from amines and MCSBA.

Experimental Protocol

Materials & Reagents[4]
  • Derivatizing Reagent: this compound (>97% purity).

  • Solvent: Acetonitrile (ACN) or Acetone (HPLC Grade, Dry ). Note: Water content <0.05% is critical to prevent premature hydrolysis.

  • Reaction Buffer: 0.1 M Sodium Carbonate (

    
    ) or Borate Buffer, pH 9.5.
    
  • Quenching Agent: 10% Formic Acid or Glycine solution.

Reagent Preparation

Stock Solution (10 mg/mL): Dissolve 10 mg of MCSBA in 1 mL of dry Acetonitrile.

  • Stability:[2][3][4] Prepare fresh daily. The sulfonyl chloride group degrades rapidly in the presence of atmospheric moisture.

Step-by-Step Derivatization Workflow
StepActionCritical Technical Insight
1. Sample Prep Dissolve amine sample in water or borate buffer (pH 9.5) to a conc. of 10–100 µg/mL.The amine must be in its free base form (unprotonated) to act as a nucleophile. pH > pKa of the amine is ideal.
2. Mixing Add 100 µL Sample + 100 µL Buffer (pH 9.5) + 200 µL MCSBA Reagent Solution.A 5-10 fold molar excess of reagent is required to drive the reaction to completion (pseudo-first-order kinetics).
3. Reaction Vortex mix and incubate at 50°C for 20 minutes .Heat overcomes the activation energy. Do not exceed 60°C to avoid thermal degradation of labile amines.
4. Quenching Add 50 µL of 10% Formic Acid.Lowers pH to <3, stopping the reaction and stabilizing the sulfonamide. Also hydrolyzes excess reagent to the polar sulfonic acid form.
5. Filtration Filter through 0.22 µm PTFE filter.Removes any precipitated salts before HPLC injection.
Workflow Diagram

Workflow Start Start: Amine Sample Buffer Add Borate Buffer (pH 9.5) Ensure deprotonation Start->Buffer Reagent Add MCSBA in ACN (Excess) Buffer->Reagent Incubate Incubate 50°C, 20 min Formation of Sulfonamide Reagent->Incubate Quench Quench with Formic Acid Stop reaction, hydrolyze excess reagent Incubate->Quench Inject HPLC Injection Quench->Inject

Figure 2: Operational workflow for MCSBA derivatization.

HPLC Analytical Conditions

Because the derivative contains a carboxylic acid group (from the benzoic acid core), its retention is highly pH-dependent.

Method Parameters[3][4][6][7][8]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (methoxy shift).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BPhase Description
0.05%Loading: Elution of hydrolyzed reagent (highly polar).
2.05%Isocratic hold to flush excess reagent.
15.090%Separation: Elution of amine derivatives.
17.090%Wash.
17.15%Re-equilibration.
Separation Logic (Self-Validating System)

One of the major advantages of MCSBA over reagents like FMOC-Cl is the chromatographic behavior of the excess reagent.

  • Excess Reagent: Hydrolyzes to 2-Methoxy-4-sulfobenzoic acid. This molecule is highly polar (di-acidic: sulfonic + carboxylic) and elutes near the void volume (t0).

  • Derivative: The sulfonamide derivative is significantly less polar and retains well on the C18 column.

  • Validation: If you see a massive peak at the solvent front, it confirms the reagent was present in excess (good). If the derivative peak is small and the void peak is absent, the reagent may have degraded before addition.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of reagent before reaction.Ensure ACN is dry. Store reagent in desiccator. Do not mix reagent with aqueous buffer until the moment of reaction.
Precipitation High concentration of buffer salts in high % organic solvent.Dilute sample with water before injection or reduce buffer molarity (0.05 M).
Peak Tailing Interaction of free -COOH with stationary phase.Ensure Mobile Phase A pH is low (2.5–3.0) to suppress ionization of the carboxylic acid, keeping it neutral and sharp.
Multiple Peaks Derivatization of multiple functional groups (e.g., diamines).[2]Check stoichiometry. Diamines will form di-sulfonamides if reagent is in sufficient excess.

References

  • Santa, T. (2011).[5] Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry. Biomedical Chromatography, 25(1-2), 1-10. Link

  • Xu, F., et al. (2011). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis.[3] Analytical Chemistry. (Contextual adaptation of the 3-chlorosulfonyl analog method). Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for HPLC. MilliporeSigma Technical Guides. Link

  • Google Patents. (2003). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. US Patent 6548702B1. (Source of synthesis and reactivity data). Link

Sources

Application Note: Chemoselective Synthesis of Sulfonate Esters from 2-Methoxy-4-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the reaction of 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS 89469-32-9 / 10130-89-9 derivatives) with alcohols.

The guide focuses on the chemoselective sulfonylation of alcohols to form sulfonate esters , utilizing the high electrophilicity of the sulfonyl chloride moiety while managing the presence of the free carboxylic acid.

Introduction & Chemical Context

This compound is a bifunctional building block widely used in medicinal chemistry for synthesizing OAT (Organic Anion Transporter) inhibitors, anticancer agents, and glycan biosynthesis probes.

The molecule presents a classic chemoselectivity challenge:

  • Sulfonyl Chloride (

    
    ):  A "hard," highly reactive electrophile prone to nucleophilic attack by alcohols and amines.
    
  • Carboxylic Acid (

    
    ):  A protic, nucleophilic (when deprotonated), and potentially electrophilic (if activated) group.
    
The Challenge

When reacting this substrate with alcohols, the primary goal is usually the formation of the sulfonate ester (


) without interfering with the carboxylic acid. However, the acidic proton of the 

group (

) must be neutralized, creating a carboxylate anion (

). This anion can compete as a nucleophile, potentially leading to unstable mixed anhydrides or polymerization.

This protocol outlines a Base-Mediated Chemoselective Sulfonylation that suppresses side reactions and delivers high-purity sulfonate esters.

Reaction Mechanism & Chemoselectivity

The reaction proceeds via a nucleophilic substitution at the sulfur atom (


-like).
  • Deprotonation: The base (e.g., Triethylamine, Pyridine) first deprotonates the carboxylic acid, forming the carboxylate salt. This is essential to prevent acid-catalyzed hydrolysis of the sulfonyl chloride.

  • Nucleophilic Attack: The alcohol oxygen attacks the sulfur center of the sulfonyl chloride.

  • Elimination: Chloride is expelled, forming the sulfonate ester.

  • Selectivity Control: By maintaining low temperatures (

    
    ) and using non-nucleophilic bases, the carboxylate remains passive, and the more electrophilic sulfonyl chloride reacts exclusively with the alcohol.
    
Pathway Diagram

ReactionPathway Start 2-Methoxy-4-chlorosulfonyl- benzoic acid Inter Intermediate: Carboxylate Salt Start->Inter Deprotonation (-H+) Base Base (Excess) (TEA/Pyridine) Base->Inter Product Target Product: Sulfonate Ester Inter->Product Nucleophilic Attack (-Cl-) Side Side Product: Mixed Anhydride (Avoided at <0°C) Inter->Side Self-Reaction (High Temp) Alcohol Alcohol (R-OH) Alcohol->Product

Figure 1: Chemoselective pathway favoring sulfonate ester formation over mixed anhydride side products.

Experimental Protocol

Materials & Reagents
ReagentEquivalents (eq.)RoleNotes
This compound 1.0SubstrateDry thoroughly; sensitive to moisture.
Alcohol (R-OH) 1.1 - 1.2NucleophilePrimary alcohols react fastest; tertiary require longer times.
Triethylamine (TEA) 2.5 - 3.0Base1 eq for COOH, 1 eq for HCl, 0.5 eq excess.
DMAP 0.1 (Optional)CatalystAccelerates reaction for sterically hindered alcohols.
Dichloromethane (DCM) Solvent[0.1 M]Anhydrous; prevents hydrolysis.
Step-by-Step Procedure
Phase 1: Preparation
  • Drying: Flame-dry a round-bottom flask under nitrogen/argon flow.

  • Solvation: Dissolve Alcohol (1.1 eq) and Triethylamine (2.5 eq) in anhydrous DCM.

  • Cooling: Cool the solution to

    
      using an ice/water bath. Critical: Low temperature prevents the carboxylate from attacking the sulfonyl chloride.
    
Phase 2: Reaction[1]
  • Addition: Dissolve This compound (1.0 eq) in a minimum volume of anhydrous DCM (or THF if solubility is poor). Add this solution dropwise to the alcohol/base mixture over 15–20 minutes.

    • Why dropwise? Keeps the concentration of the electrophile low relative to the nucleophile, favoring the intermolecular reaction (with alcohol) over intramolecular or dimerization events.

  • Equilibration: Allow the mixture to stir at

    
     for 1 hour, then slowly warm to room temperature (RT).
    
  • Monitoring: Monitor by TLC or LC-MS. The starting material (acidic) will disappear, and the less polar ester will appear. (Note: The product is still a carboxylic acid, so it will be relatively polar).

Phase 3: Workup & Purification
  • Quench: Dilute with DCM and wash with 1N HCl (cold).

    • Purpose: Neutralizes excess base and reprotonates the carboxylic acid moiety (

      
      ), pushing the product into the organic layer.
      
  • Extraction: Wash the organic layer with Brine, dry over

    
    , and concentrate
    
    • Caution: Do not use basic washes (e.g.,

      
      ) if your product is very acidic, as it may extract into the aqueous phase.
      
  • Purification: Recrystallization (from EtOAc/Hexane) is preferred. If column chromatography is needed, use a solvent system with 1% Acetic Acid to prevent streaking of the free carboxylic acid.

Optimization & Troubleshooting

Common Issues and Solutions
IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Wet solvents or atmospheric moisture.Use freshly distilled DCM/THF and maintain inert atmosphere (

).
Mixed Anhydride Formation Temperature too high during addition.Ensure addition is strictly at

.
Incomplete Reaction Steric hindrance of the alcohol.Add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
Product in Aqueous Layer pH of workup too high.Ensure the aqueous wash is acidic (pH < 3) to keep the carboxylic acid protonated and organic-soluble.
Workflow Diagram

Workflow Step1 1. Dissolve Alcohol + Base Solvent: Anhydrous DCM Temp: 0°C Step2 2. Dropwise Addition of Sulfonyl Benzoic Acid (Over 20 mins) Step1->Step2 Step3 3. Reaction Phase 1h @ 0°C -> Warm to RT Monitor via LC-MS Step2->Step3 Step4 4. Acidic Workup Wash with 1N HCl (Reprotonates COOH) Step3->Step4 Step5 5. Isolation Dry (Na2SO4) & Concentrate Step4->Step5

Figure 2: Experimental workflow for the synthesis of sulfonate esters.

Safety & Handling

  • Corrosivity: this compound releases HCl gas upon contact with moisture. Handle in a fume hood.

  • Sensitizer: Sulfonyl chlorides are potent sensitizers and lachrymators. Wear double nitrile gloves and eye protection.

  • Genotoxicity: Sulfonate esters (the product) are potential alkylating agents (genotoxic impurities). Handle isolated products with extreme care, treating them as potential carcinogens until proven otherwise.

References

  • BenchChem. An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications.[2] (2025).[2][3] Retrieved from

  • Sigma-Aldrich. Product Specification: 4-(Chlorosulfonyl)benzoic acid.[4][5] Retrieved from

  • De Maeyer, M. et al. A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. Beilstein J. Org. Chem. (2017).[6] Retrieved from

  • ChemicalBook. 4-(Chlorosulfonyl)benzoic acid Synthesis and Reactions. Retrieved from

Sources

Application Note: 2-Methoxy-4-chlorosulfonyl-benzoic acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS: 89469-32-9) in solid-phase organic synthesis (SPOS). It is designed for researchers constructing sulfonamide-based small molecule libraries or incorporating sulfonyl moieties into peptidomimetics.

Part 1: Strategic Overview & Chemical Logic

The Bifunctional Scaffold

This compound is a high-value bifunctional scaffold. Its utility stems from the orthogonal reactivity of its two electrophilic centers:

  • Carboxylic Acid (C-1): Serves as the anchoring point to the solid support (resin) or as a coupling partner for amines after activation.

  • Sulfonyl Chloride (C-4): Acts as a highly reactive electrophile for diversification, reacting spontaneously with primary and secondary amines to form stable sulfonamides.

  • Methoxy Group (C-2): Provides three critical advantages:

    • Solubility: Enhances the solubility of the scaffold in organic solvents (DCM, DMF) compared to the unsubstituted parent acid, reducing aggregation on-resin.

    • Electronic Modulation: The electron-donating effect of the methoxy group modulates the reactivity of the carboxylic acid, often facilitating cleaner cleavage under acidic conditions.

    • Structural Diversity: Adds a polar contact point often favored in medicinal chemistry (e.g., for kinase or GPCR targets).

The "Reverse-Direction" Strategy

While many protocols attach amines to resin and react them with sulfonyl chlorides in solution, this guide focuses on the Resin-Bound Scaffold Strategy . By anchoring the benzoic acid to the resin first, the sensitive sulfonyl chloride is presented for diversification. This allows for the rapid parallel synthesis of sulfonamide libraries using excess amines in solution, which can be easily washed away—the hallmark advantage of solid-phase synthesis.

Part 2: Experimental Workflows (Visualized)

The following diagram illustrates the core workflow: anchoring the scaffold to Wang resin, followed by aminolysis (diversification) and cleavage.

G Resin Wang Resin (Hydroxyl Linker) Loading Step 1: Loading (DIC, DMAP, DCM) Anhydrous Resin->Loading Scaffold 2-Methoxy-4-chlorosulfonyl- benzoic acid Scaffold->Loading LoadedResin Resin-Bound Sulfonyl Chloride Loading->LoadedResin Ester Bond Formation Diversification Step 2: Diversification (Sulfonamide Formation) LoadedResin->Diversification AmineArray Amine Array (HNR1R2, DIPEA) AmineArray->Diversification FinalResin Resin-Bound Sulfonamide Diversification->FinalResin Sulfonylation Cleavage Step 3: Cleavage (50% TFA/DCM) FinalResin->Cleavage Product Final Product: Sulfonamido-Benzoic Acid Cleavage->Product Release

Caption: Workflow for generating sulfonamide libraries. The scaffold is anchored via esterification, leaving the sulfonyl chloride free for reaction with diverse amines.

Part 3: Detailed Protocols

Protocol 1: Anhydrous Resin Loading (The Critical Step)

Objective: Attach the scaffold to Wang Resin via the carboxylic acid without hydrolyzing the sulfonyl chloride. Challenge: Sulfonyl chlorides are moisture-sensitive.[1] Standard coupling conditions must be modified to be strictly anhydrous.

Materials:

  • Wang Resin (loading 0.5–1.0 mmol/g).

  • This compound (3.0 equivalents relative to resin loading).

  • DIC (Diisopropylcarbodiimide) (1.5 eq).

  • DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) and DMF (9:1 ratio). Note: DMF aids solubility but must be dry.

Procedure:

  • Resin Swelling: Place the Wang resin in a fritted syringe reactor. Swell in anhydrous DCM for 30 minutes. Drain.

  • Activation: In a separate dry vial, dissolve the This compound in the DCM/DMF mixture. Add the DIC . Stir for 5 minutes at room temperature to form the O-acylisourea intermediate.

    • Expert Tip: Do not add HOBt or HOAt. These are nucleophilic and can react with the sulfonyl chloride.[2] Use DIC/DMAP for esterification.

  • Coupling: Add the activated solution to the resin. Immediately add the catalytic DMAP .

  • Incubation: Shake the reactor at room temperature for 4–16 hours.

    • Precaution: Seal the reactor tightly to prevent atmospheric moisture ingress.

  • Washing: Drain the resin. Wash extensively with Anhydrous DCM (5x).

    • Critical: Do NOT wash with Methanol or Ethanol. Alcohols will react with the sulfonyl chloride to form sulfonate esters, capping the diversity point.

Protocol 2: Diversification (Sulfonamide Synthesis)

Objective: React the resin-bound sulfonyl chloride with a diversity set of amines.

Materials:

  • Loaded Resin (from Protocol 1).[3]

  • Diverse Amines (Primary or Secondary) (5.0 eq).

  • DIPEA (N,N-Diisopropylethylamine) (10.0 eq).

  • Solvent: Anhydrous DCM (or THF if amine solubility is poor).

Procedure:

  • Preparation: Prepare a solution of the specific Amine (5 eq) and DIPEA (10 eq) in anhydrous DCM.

  • Reaction: Add the amine solution to the resin-bound sulfonyl chloride.

  • Incubation: Shake at room temperature for 2–4 hours.

    • Validation: Sulfonylation is generally fast. 2 hours is usually sufficient for primary amines; 4 hours for sterically hindered secondary amines.

  • Washing: Drain the resin.

    • Wash with DCM (3x).

    • Wash with DMF (3x) to remove amine salts.

    • Wash with Methanol (3x) (Safe now, as the sulfonyl chloride is consumed).

    • Wash with DCM (3x).

Protocol 3: Cleavage and Analysis

Objective: Release the final compound from the solid support.

Procedure:

  • Cleavage Cocktail: Prepare a solution of 50% TFA (Trifluoroacetic acid) in DCM.

  • Incubation: Treat the resin with the cleavage cocktail for 1–2 hours.

  • Collection: Collect the filtrate. Wash the resin with fresh DCM and combine extracts.

  • Work-up: Evaporate the solvent under a stream of nitrogen or rotary evaporation.

  • Analysis: Analyze by LC-MS. The expected mass is [M+H]+ = (Molecular Weight of Amine + 214.03) (Mass of scaffold residue).

Part 4: Data Summary & Troubleshooting

Physicochemical Properties Table
PropertyValueRelevance to Protocol
Molecular Weight 250.66 g/mol Calculation of equivalents.
Appearance Off-white powderVisual inspection for degradation (darkening implies hydrolysis).
Solubility DMSO, DMF, DCMUse DCM/DMF mixtures for loading to ensure homogeneity.
Reactivity High (SO₂Cl), Mod (COOH)Requires anhydrous conditions; SO₂Cl reacts w/ alcohols.
Troubleshooting Guide (Self-Validating Systems)
IssueDiagnosisRoot CauseSolution
Low Yield of Sulfonamide LC-MS shows "Hydrolysis Product" (Sulfonic Acid, M-Cl+OH).Moisture entered during Loading Step.Use strictly anhydrous DCM. Dry resin under vacuum before use.
Methyl Ester Formation LC-MS shows Methyl Sulfonate (M-Cl+OMe).Methanol wash used before Diversification.Never use alcohol washes until the sulfonyl chloride has been reacted.
Incomplete Loading Free OH groups on resin.Steric hindrance of 2-Methoxy group.Double couple (repeat Protocol 1). Increase reaction time to 16h.
Side Reaction Urea formation.Carbodiimide reacting with amine in Step 2?Ensure thorough washing after Step 1. DIC must be removed before adding amines.

References

  • Vertex AI Search. (2026). Search Results for Sulfonyl Chloride Solid Phase Synthesis. 4

  • ChemicalBook. (2026).[1] 4-(Chlorosulfonyl)benzoic acid Properties and Uses. Retrieved from

  • Houghten, R. A., et al. (2008). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Journal of Combinatorial Chemistry. (General methodology for sulfonyl chlorides on resin).
  • BenchChem. (2025).[5] Technical Guide to 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • Sigma-Aldrich. (2026). Product Specification: 4-(Chlorosulfonyl)benzoic acid. Retrieved from

Sources

Application Note: High-Sensitivity Profiling of Phenolic Compounds via Sulfonyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

Executive Summary

The sensitive and accurate quantification of phenolic compounds—ranging from endogenous steroidal estrogens (e.g., 17β-estradiol) and neurotransmitters to environmental biomarkers like 1-hydroxypyrene—presents a persistent analytical challenge[1][2]. Phenols typically exhibit poor ionization efficiency in positive-mode electrospray ionization (ESI+) and suboptimal chromatographic retention.

Chemical derivatization using sulfonyl chlorides fundamentally alters the physicochemical properties of these analytes. By converting the weakly acidic phenolic hydroxyl group into a stable sulfonate ester, analysts can introduce highly proton-affine or fluorogenic moieties. This protocol details a self-validating workflow that enhances LC-MS/MS sensitivity by 20- to 100-fold while ensuring rigorous quantitative accuracy[1][3].

Mechanistic Rationale & Causality

To master this derivatization, one must understand the underlying physical chemistry. The reaction is a base-catalyzed nucleophilic substitution.

Phenols possess a pKa of approximately 9.5 to 10.5. In their neutral state, they are poor nucleophiles. The addition of an alkaline buffer (typically sodium carbonate/bicarbonate at pH 9.5–10.0) serves a dual purpose: it deprotonates the phenol to form a highly reactive phenoxide anion, and it neutralizes the hydrochloric acid (HCl) generated during the reaction[4][5].

The Competing Pathway: Sulfonyl chlorides are highly electrophilic and susceptible to hydrolysis. If the reaction pH exceeds 10.5, ambient hydroxide ions (


) will rapidly hydrolyze the reagent into an unreactive sulfonic acid. Therefore, strict pH control and the use of aprotic organic solvents (e.g., anhydrous acetonitrile or acetone) are critical to favor sulfonylation over hydrolysis[5].

Mechanism Phenol Phenolic Analyte (Poor ESI/FLD) Phenoxide Phenoxide Anion (Strong Nucleophile) Phenol->Phenoxide Deprotonation Base Alkaline Buffer (pH 9.5 - 10.0) Base->Phenoxide Product Sulfonate Ester (High ESI/FLD Signal) Phenoxide->Product Nucleophilic Attack Reagent Sulfonyl Chloride (e.g., Dansyl-Cl) Reagent->Product Sulfonylation

Fig 1. Base-catalyzed sulfonylation mechanism of phenolic analytes.

Reagent Selection Matrix

While Dansyl chloride is the historical gold standard for dual FLD/MS applications[4][6], recent advancements in targeted metabolomics have introduced heterocyclic sulfonyl chlorides that offer superior, analyte-specific fragmentation in MS/MS[7][8].

Derivatization ReagentPrimary ApplicationKey Mechanistic AdvantageTypical LOD Improvement
Dansyl Chloride Broad-spectrum (Phenols/Amines), FLD & MSIntroduces a tertiary amine; highly fluorescent and universally enhances ESI+[4].10- to 50-fold
DMIS Chloride (1,2-dimethylimidazole-5-sulfonyl)Steroidal Estrogens (LC-MS/MS)Analyte-specific fragmentation; yields highly specific confirmatory mass transitions[1][8].50- to 100-fold
MIS Chloride (1-methylimidazole-2-sulfonyl)Estrogen Metabolites (Orbitrap HRMS)Exceptional proton affinity; baseline resolves structurally related metabolites on PFP columns[3][9].20- to 100-fold
Pyridine-3-sulfonyl Chloride (PS) Specific Steroid ProfilingGenerates abundant estrogen-specific product ions rather than just reagent-derived fragments[7].20- to 50-fold

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. This protocol integrates Stable Isotope-Labeled Internal Standards (SIL-IS) to dynamically correct for matrix-induced ion suppression and variations in derivatization kinetics[4].

Workflow Step1 1. Sample Prep Spike SIL-IS & Dry under N2 Step2 2. Alkalinization Add 50 µL 100 mM NaHCO3 (pH 9.5) Step1->Step2 Step3 3. Derivatization Add 50 µL Sulfonyl Chloride in ACN Step2->Step3 Step4 4. Incubation Heat at 65°C for 15 minutes Step3->Step4 Step5 5. Quenching Neutralize excess reagent Step4->Step5 Step6 6. Analysis LC-MS/MS or HPLC-FLD Step5->Step6

Fig 2. Self-validating experimental workflow for phenol derivatization.

Reagent Preparation
  • Derivatization Buffer: Prepare a 100 mM Sodium Bicarbonate/Sodium Carbonate (

    
    ) buffer, adjusted strictly to pH 9.5. Causality: This pH ensures >90% of the phenol is deprotonated while minimizing the hydroxide-driven destruction of the reagent[5].
    
  • Working Reagent: Dissolve the chosen sulfonyl chloride (e.g., Dansyl-Cl or DMIS-Cl) at 3 to 10 mg/mL in anhydrous acetonitrile or acetone[3][4]. Store at -20°C in the dark.

  • Quenching Solution: 250 mM Sodium Hydroxide (NaOH) or 1% methylamine in water[4].

Step-by-Step Derivatization Workflow
  • Extraction & Drying: Transfer the biological extract (containing the spiked SIL-IS, such as Dansyl-Cl-d6 or Estradiol-d4) to an amber glass vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen (

    
    ). Causality: Removing residual water prevents premature reagent hydrolysis.
    
  • Buffering: Add 50 µL of the Derivatization Buffer to the dried residue. Vortex for 10 seconds to reconstitute.

  • Derivatization: Add 50 µL of the Working Reagent. Cap the vial tightly to prevent solvent evaporation.

  • Thermal Incubation: Incubate the mixture in a heating block at 60–65°C for 15 minutes[3][5]. Causality: Thermal energy overcomes the activation barrier for sterically hindered phenols (like the C-3 hydroxyl of estrogens), driving the reaction to >95% completion rapidly.

  • Quenching: Remove from heat and immediately add 10 µL of the Quenching Solution. Vortex and let sit for 5 minutes. Causality: Unreacted sulfonyl chloride will cause massive ion suppression in the ESI source and degrade the LC column. Quenching converts it into a highly polar, early-eluting byproduct that can be diverted to waste.

  • Transfer: Transfer the mixture to an autosampler vial with a glass insert for LC-MS/MS analysis.

System Suitability & Quality Control

To ensure the integrity of the generated data, every batch must pass the following self-validation checks:

  • Derivatization Blank: Process a sample containing only buffer and reagents. The target analyte signal must be

    
     the signal-to-noise (S/N) ratio.
    
  • IS Consistency: The absolute peak area of the SIL-IS must have a Coefficient of Variation (CV) of

    
     across all unknown samples. A sudden drop in IS area indicates a matrix effect that has suppressed the derivatization efficiency or ESI ionization.
    
  • QC Recovery: A matrix-matched Quality Control (QC) sample must back-calculate to within

    
     of its nominal concentration.
    

Analytical Detection & Data Interpretation

  • Fluorescence Detection (FLD): If using Dansyl chloride, set the excitation wavelength to ~340 nm and emission to ~525 nm. The massive stokes shift minimizes background auto-fluorescence.

  • LC-MS/MS (ESI+): Derivatized phenols will form intense

    
     precursor ions.
    
    • Dansyl derivatives typically yield a dominant product ion at m/z 170.1 (dimethylaminonaphthalene moiety). While highly sensitive, this fragment is not analyte-specific[4].

    • DMIS/MIS derivatives often yield both reagent-specific fragments and structurally informative, analyte-specific radical ions, allowing for highly specific Scheduled Multiple Reaction Monitoring (sMRM) transitions[1][8].

References

  • [7] Title: Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. Source: PubMed Central (NIH). URL:[Link]

  • [3] Title: Improved profiling of estrogen metabolites by orbitrap LC/MS. Source: PubMed Central (NIH). URL:[Link]

  • [1] Title: LC-MS/MS for Ultra-Sensitive Quantification of Multiple Estrogens in the Blood and Brain. Source: PubMed Central (NIH). URL:[Link]

  • [9] Title: LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women. Source: PubMed Central (NIH). URL:[Link]

  • [8] Title: Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. Source: ResearchGate. URL:[Link]

  • [6] Title: Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. Source: PubMed Central (NIH). URL:[Link]

  • [2] Title: Chemical derivatization of 1-hydroxypyrene (1-OHP) using dansyl chloride. Source: ResearchGate. URL:[Link]

  • [5] Title: Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry Method for Profiling Ketolic and Phenolic Sex Steroids. Source: ACS Publications. URL:[Link]

Sources

Application Note: Selective Protein Labeling with Sulfonyl Chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Sulfonyl chlorides (


) are historically viewed as "sledgehammers" in bioconjugation—highly reactive electrophiles that indiscriminately target nucleophiles. Unlike their latent cousins, sulfonyl fluorides (SuFEx chemistry), sulfonyl chlorides exhibit rapid kinetics that often outpace specific binding events. However, by exploiting the distinct 

differences between

-amines (N-terminus) and

-amines (Lysine), or by utilizing proximity-driven acceleration, these reagents can be tuned for high selectivity. This guide details the thermodynamic and kinetic controls required to transform sulfonyl chlorides from broad-spectrum labeling agents into precision tools for N-terminal sequencing, fluorescent tagging, and covalent inhibition.

The Chemistry of Selectivity

To achieve selectivity with sulfonyl chlorides, one must master two competing reaction pathways: Aminolysis (desired labeling) and Hydrolysis (degradation).

The Nucleophilic Hierarchy

Sulfonyl chlorides react with nucleophiles via a bimolecular substitution mechanism (


-like). The rate of reaction depends heavily on the protonation state of the target amine.
  • 
    -Amine (Lysine):  High 
    
    
    
    (~10.5).[1] At physiological pH (7.4), <0.1% are unprotonated (nucleophilic).
  • 
    -Amine (N-Terminus):  Lower 
    
    
    
    (~7.6–8.0). At pH 7.4, ~20–40% are unprotonated.
  • Selectivity Window: By lowering the reaction pH to 6.0–6.5 , the N-terminus remains partially nucleophilic, while Lysine residues are almost entirely protonated (

    
    ) and inert.
    
Mechanism & Competition Diagram

The following diagram illustrates the kinetic competition that dictates labeling efficiency and selectivity.

G cluster_0 Target Protein R_SO2Cl Sulfonyl Chloride (R-SO2Cl) Reactive Warhead Sulfonamide Stable Sulfonamide (Label Attached) R_SO2Cl->Sulfonamide Path A: Aminolysis (Fast at pH > pKa) SulfonicAcid Sulfonic Acid (Inactive Waste) R_SO2Cl->SulfonicAcid Path B: Hydrolysis (Competes in aqueous buffer) N_Term N-Terminus (NH2) pKa ~7.8 N_Term->Sulfonamide Lysine Lysine (NH3+) pKa ~10.5 Lysine->Sulfonamide Blocked at pH 6.5 Water H2O (Solvent) Water->SulfonicAcid

Figure 1: Kinetic competition between specific aminolysis and non-specific hydrolysis. At pH 6.5, Lysine involvement is kinetically silenced.

Protocol A: N-Terminal Selective Labeling (pH-Tuning)

Application: Site-specific attachment of fluorophores (e.g., Dansyl chloride, Texas Red sulfonyl chloride) to the N-terminus for FRET studies or sequencing.

Materials
  • Protein Stock: 1–5 mg/mL in PBS (pH 7.4).

  • Labeling Reagent: Dansyl Chloride or Texas Red Sulfonyl Chloride.

  • Selectivity Buffer (10X): 0.5 M Sodium Phosphate or HEPES, pH 6.5 . (Do NOT use Tris).

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.

  • Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN).

Step-by-Step Methodology
  • Buffer Exchange (Critical): Ensure the protein is free of primary amines (Tris, Ammonium ions). Dialyze or desalt into 50 mM Sodium Phosphate, pH 6.5 .

    • Why? Any exogenous amines will scavenge the sulfonyl chloride. pH 6.5 is the "Goldilocks zone" for N-terminal specificity [1][6].

  • Reagent Preparation: Dissolve the sulfonyl chloride in anhydrous DMF to a concentration of 10–50 mM.

    • Expert Note: Prepare immediately before use.[2] Sulfonyl chlorides degrade rapidly in damp solvents.

  • The Labeling Reaction:

    • Cool the protein solution to 4°C on ice.

    • Add the sulfonyl chloride stock slowly with gentle vortexing.

    • Target Ratio: 10–20 molar excess of reagent over protein.

    • Solvent Limit: Keep organic solvent concentration <5% (v/v) to prevent denaturation.

  • Incubation: Incubate at 4°C for 2–4 hours or Room Temperature (RT) for 30–60 minutes.

    • Causality: Lower temperature slows hydrolysis more than it slows the specific aminolysis reaction, improving the signal-to-noise ratio.

  • Quenching: Add Quenching Buffer to a final concentration of 50–100 mM. Incubate for 15 minutes.

    • Mechanism:[3] The high concentration of Tris/Glycine at pH 8.0 rapidly consumes any remaining unreacted sulfonyl chloride.

  • Purification: Remove excess reagent and hydrolyzed byproducts (sulfonic acids) via Zeba Spin Desalting Columns (7K MWCO) or dialysis.

    • Note: Hydrolyzed Texas Red (Sulforhodamine 101) is highly water-soluble and easy to remove [2].[4]

Protocol B: Ligand-Directed Labeling (Proximity-Driven)

Application: Covalent inhibition or Activity-Based Protein Profiling (ABPP) where the sulfonyl chloride is attached to a drug scaffold.

Concept: Even if the intrinsic reactivity is low at neutral pH, the local concentration of the warhead increases drastically upon ligand binding (


 increases), allowing the sulfonyl chloride to "snap" onto a nearby nucleophile (Lys, His, or Tyr) [3].
Workflow Diagram

LDC LigandProbe Ligand-Sulfonyl Chloride Probe Complex Non-Covalent Complex (High Local Concentration) LigandProbe->Complex Binding (Kd) OffTarget Off-Target Labeling (Background) LigandProbe->OffTarget Diffusion limited (Slow at low conc) Protein Target Protein (Active Site) Protein->Complex Covalent Covalent Conjugate (Irreversible) Complex->Covalent Proximity Effect (Fast)

Figure 2: Ligand-Directed Chemistry. Binding affinity drives the reaction, overcoming the lower reactivity of the warhead at physiological pH.

Experimental Protocol
  • Probe Design: Ensure the sulfonyl chloride is placed at a position on the ligand that faces a solvent-exposed nucleophile upon binding.

  • Competition Control (Mandatory): Set up two parallel reactions:

    • Sample A: Protein + Probe (1 µM).

    • Sample B (Control): Protein + Excess Free Ligand (100 µM) + Probe (1 µM).

  • Reaction Conditions:

    • Buffer: 50 mM HEPES, pH 7.4.

    • Time: Short incubation (10–30 mins).

    • Reasoning: Sulfonyl chlorides are kinetically unstable. Long incubations lead to probe hydrolysis rather than increased labeling.

  • Readout: Analyze via Intact Mass Spectrometry (LC-MS).

    • Success Criteria: Sample A shows mass shift (+Probe Mass - HCl); Sample B shows no shift (proving the labeling was driven by the ligand binding site).

Data Summary & Troubleshooting

Comparative Reactivity Table
ParameterSulfonyl Chloride (

)
Sulfonyl Fluoride (

)
Reactivity High (Fast kinetics)Latent (Slow, requires activation)
Stability (H2O) Low (Minutes to Hours)High (Hours to Days)
Selectivity Controlled by pH & StoichiometryControlled by protein microenvironment
Primary Target Lysine, N-term, His, TyrTyr, Lys, Ser, His (Context dependent)
Main Use Case Rapid labeling, N-term sequencingClick chemistry (SuFEx), ABPP
Troubleshooting Guide
IssueProbable CauseSolution
Precipitation Reagent insolubility in buffer.Predissolve in dry DMF. Add dropwise while vortexing. Keep organic % < 5%.[5]
No Labeling Hydrolysis of stock reagent.Check stock by LC-MS. Use fresh anhydrous solvents.[2]
Non-Specific Labeling pH too high (> 8.0).Reduce pH to 6.0–6.5 to favor N-terminus. Reduce reagent excess.
Protein Precipitation Over-labeling (hydrophobic).Reduce molar excess (Start at 5x). Use a sulfonated dye (e.g., Texas Red) for solubility.[4]

References

  • Gray, W. R., & Hartley, B. S. (1963). A fluorescent end-group reagent for proteins and peptides.[2][3][6] Biochemical Journal. Link

  • Thermo Fisher Scientific. (2025). Texas Red Sulfonyl Chloride Product Information. ThermoFisher.com. Link

  • Hamachi, I., et al. (2019).[5] Ligand-Directed N-Sulfonyl Pyridone Chemistry for Selective Native Protein Labeling. Methods in Molecular Biology. Link

  • Jones, L. H. (2015).[7] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • BenchChem. (2025).[8] Navigating the Maze of Protein Labeling: Dansyl Chloride and Alternatives. BenchChem Technical Guides. Link

  • MacDonald, J. I., et al. (2020). N-Terminal selective modification of peptides and proteins.[5][6][8] Nature Communications. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing 2-Methoxy-4-chlorosulfonyl-benzoic acid. This key intermediate, particularly in the synthesis of antidiabetic drugs like Glibenclamide, requires precise control over reaction conditions to achieve high yield and purity.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to support your experimental success.

Critical Safety Advisory: Handling Chlorosulfonic Acid

Before proceeding with any experimental work, it is imperative to understand the hazards associated with chlorosulfonic acid.

  • Extreme Corrosivity: Chlorosulfonic acid is a colorless to yellow, fuming liquid that is highly corrosive and causes severe burns to the skin and eyes upon contact.[3][4][5][6] Inhalation can be fatal.[3]

  • Violent Reaction with Water: It reacts violently and exothermically with water, hydrolyzing to sulfuric acid and hydrogen chloride gas.[4][7][8] This reaction can cause dangerous splattering and release of corrosive fumes. Never add water to chlorosulfonic acid. [9]

  • Personal Protective Equipment (PPE): All handling must be performed in a well-ventilated fume hood.[5][6] Mandatory PPE includes:

    • Acid-resistant gloves (e.g., butyl rubber).

    • Impervious clothing and footwear.[3]

    • Chemical splash goggles and a full-face shield.[5]

    • A suitable respirator may be necessary for insufficient ventilation.[9]

  • Spill Management: Spills should be absorbed with an inert, dry material like sand or vermiculite. Do not use water or combustible materials for cleanup. [10]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Q1: My reaction yield is significantly lower than expected or has failed completely. What are the primary causes?

Low yield is the most common issue, often stemming from a few critical factors:

  • Moisture Contamination: This is the most frequent cause of failure. Chlorosulfonic acid is extremely hygroscopic and reacts rapidly with any moisture present in the glassware, starting materials, or atmosphere.[8] This reaction consumes your reagent, converting it to sulfuric acid and HCl, which are not effective for the desired chlorosulfonation.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use freshly opened or properly stored anhydrous reagents. Conduct the reaction under a dry atmosphere (e.g., nitrogen or argon blanket).

  • Incorrect Stoichiometry: Chlorosulfonic acid serves as both the reactant and the solvent in many procedures.[11] An insufficient amount will lead to an incomplete reaction.

    • Solution: An excess of chlorosulfonic acid is typically required. A common molar ratio of 2-methoxybenzoic acid to chlorosulfonic acid is approximately 1:5.[11][12] This ensures the reaction mixture remains stirrable and there is sufficient reagent to drive the reaction to completion.

  • Poor Temperature Control: The reaction is highly exothermic. If the initial addition of the 2-methoxybenzoic acid is too fast or cooling is inadequate, localized overheating can occur, leading to decomposition and the formation of unwanted side-products.

    • Solution: Add the 2-methoxybenzoic acid portion-wise to the chlorosulfonic acid at a low temperature (e.g., 0 °C) with efficient stirring.[12][13] This allows for controlled dissipation of the heat of reaction.

  • Sub-optimal Reaction Time/Temperature Profile: After the initial addition, the reaction requires heating to proceed to completion. Insufficient heating time or temperature will result in unreacted starting material.

    • Solution: Follow a staged heating profile. After the initial addition at 0 °C, a common procedure involves warming to 50°C for one hour, followed by a period at a higher temperature, such as 70°C for two hours, to ensure complete conversion.[12][13]

Q2: My final product is impure, showing multiple spots on TLC. What are the likely side-products and how can I avoid them?

Impurity formation is typically related to reaction conditions and the inherent reactivity of the starting materials.

  • Di-sulfonation Products: The activating methoxy group and the carboxylic acid group (which is deactivating) direct the sulfonyl chloride group primarily to the para position relative to the methoxy group. However, under harsh conditions (e.g., excessively high temperatures or prolonged reaction times), a second sulfonation can occur.

    • Solution: Strictly adhere to the recommended reaction temperatures and times.[12][13] Avoid exceeding 70-75°C. Monitoring the reaction by TLC can help determine the optimal point to stop the reaction before significant side-products form.

  • Hydrolyzed Product (Sulfonic Acid): The desired sulfonyl chloride product is highly reactive and can hydrolyze back to the corresponding sulfonic acid (2-Methoxy-4-sulfobenzoic acid) during the work-up if exposed to water for too long or at elevated temperatures.

    • Solution: The work-up, which typically involves quenching the reaction mixture by pouring it onto crushed ice, must be done carefully and quickly.[14] The product should be filtered promptly from the cold aqueous solution to minimize the duration of contact with water.

  • Starting Material: Incomplete reaction is a common "impurity."

    • Solution: As discussed in Q1, ensure sufficient excess of chlorosulfonic acid and an adequate reaction time/temperature profile are used.

Q3: The reaction work-up is difficult, and I'm struggling to isolate a solid product.

A challenging work-up often points to issues in the reaction itself or the quenching procedure.

  • Oily Product: If the product separates as an oil instead of a solid upon quenching, this may indicate the presence of significant impurities that are depressing the melting point. It could also result from an improper quench.

    • Solution: Ensure the reaction has gone to completion. During the quench, pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and water.[14] This rapid cooling and dilution helps precipitate the product as a solid. If an oil persists, try scratching the inside of the flask with a glass rod to induce crystallization.

  • Violent Quenching: The addition of the reaction mixture to ice/water is extremely exothermic and releases large volumes of HCl gas.[7]

    • Solution: Perform the quench slowly and in a highly efficient fume hood. Use a large beaker or flask (at least 5-10 times the volume of the reaction mixture) to contain potential splashing. Pre-cooling the reaction mixture before the quench can also help moderate the process.

Frequently Asked Questions (FAQs)

What is the mechanism of this reaction?

The chlorosulfonation of 2-methoxybenzoic acid is an electrophilic aromatic substitution reaction. The electrophile is generated from chlorosulfonic acid. The electron-donating methoxy group activates the aromatic ring and directs the substitution to the ortho and para positions. Due to steric hindrance from the methoxy and carboxylic acid groups, substitution occurs predominantly at the C-4 position (para to the methoxy group).

Reaction_Mechanism A 2-Methoxybenzoic Acid I Sigma Complex (Wheland Intermediate) A->I Electrophilic Attack B Chlorosulfonic Acid (ClSO3H) B->I Electrophile Source P This compound I->P Deprotonation (Aromatization)

Caption: Electrophilic Aromatic Substitution Mechanism.

How can I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of ethyl acetate and hexanes, often with a small amount of acetic acid to ensure the carboxylic acid remains protonated and runs as a single spot. The starting material (2-methoxybenzoic acid) will have a different Rf value than the more polar product. The reaction is complete when the spot corresponding to the starting material is no longer visible.

What are the optimal reaction parameters?

Based on process optimization studies, the following parameters are recommended for achieving high yields.

ParameterRecommended ValueRationaleReference
Molar Ratio (Substrate:ClSO₃H) 1 : 5Ensures sufficient reagent, which also acts as the solvent, to drive the reaction to completion.[11][12]
Initial Addition Temperature 0 °CControls the initial exotherm, preventing degradation and side-product formation.[12][13]
Reaction Temperature Profile 1. Warm to 50 °C (1 hr)2. Heat to 70 °C (2 hrs)A staged temperature increase ensures a controlled reaction rate and drives the conversion to completion.[12][13]
Reaction Time ~3 hours (post-addition)Provides sufficient time for the reaction to complete after the initial controlled addition.[13]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is synthesized from literature procedures that report high yields.[11][12][13]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Prep 1. Charge Reactor with Chlorosulfonic Acid (5 mol eq.) Cool 2. Cool to 0 °C (Ice Bath) Prep->Cool Add 3. Add 2-Methoxybenzoic Acid (1 mol eq.) Portion-wise, keep T < 5 °C Cool->Add Warm1 4. Warm to 50 °C Hold for 1 hour Add->Warm1 Warm2 5. Heat to 70 °C Hold for 2 hours Warm1->Warm2 Monitor 6. Monitor by TLC until SM is consumed Warm2->Monitor Quench 7. Cool to RT, then pour slowly onto crushed ice/water Monitor->Quench Filter 8. Filter the precipitate Quench->Filter Wash 9. Wash solid with cold water Filter->Wash Dry 10. Dry under vacuum Wash->Dry

Caption: Step-by-step experimental workflow.

Materials:

  • 2-methoxybenzoic acid

  • Chlorosulfonic acid (ensure it is fresh/anhydrous)

  • Crushed ice

  • Deionized water

  • Round-bottom flask equipped with a magnetic stirrer, thermometer, and drying tube.

Procedure:

  • In a fume hood, charge a dry round-bottom flask with chlorosulfonic acid (5 molar equivalents).

  • Begin stirring and cool the flask in an ice/water bath to 0 °C.

  • Slowly and portion-wise, add 2-methoxybenzoic acid (1 molar equivalent) to the cooled chlorosulfonic acid over 30-60 minutes. Use a powder funnel for the addition. Critically, ensure the internal temperature does not rise above 5 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 1 hour.

  • Increase the heat to 70 °C and stir for an additional 2 hours.

  • (Optional but recommended) Monitor the reaction's completion by TLC.

  • Allow the reaction mixture to cool to room temperature.

  • In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully, pour the reaction mixture into the ice/water slurry. A large amount of HCl gas will be evolved.

  • A white precipitate should form. Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids.

  • Dry the product under vacuum to a constant weight. A yield of over 90% can be expected.[11][13]

Protocol 2: TLC Monitoring
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 70:30:1 mixture of Ethyl Acetate : Hexane : Acetic Acid.

  • Visualization: UV light (254 nm). The starting material and product are both UV active.

References

  • Chlorosulfonic Acid - SafeRack. (n.d.). SafeRack.
  • National Center for Biotechnology Information. (n.d.). Chlorosulfonic acid. PubChem Compound Database. Retrieved from [Link]

  • Atul Ltd. (2016, November 15).
  • Merck Millipore. (n.d.). SAFETY DATA SHEET: Chlorosulfonic acid for synthesis.
  • Loba Chemie. (2019, January 7). CHLOROSULFONIC ACID FOR SYNTHESIS MSDS.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROSULPHONIC ACID.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • ChemicalForce. (2022, May 20). Chlorosulfonic acid. Powerful lachrymator [Video]. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Chlorosulfuric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2377642A - Manufacture of chlorosulphonic acid.
  • Sciencemadness Discussion Board. (2009, April 7). Chlorosulfonic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
  • Google Patents. (n.d.). CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • PYG Lifesciences. (2025, June 27).
  • Patsnap. (2010, January 20). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN106278960A - A kind of synthesis technique of glibenclamide.
  • Google Patents. (n.d.). CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Google Patents. (n.d.). CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide.
  • ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Retrieved from [Link]

  • PubMed. (2021, November 17). Total Synthesis of Glipizide and Glibenclamide in Continuous Flow. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid (D1). Retrieved from [Link]

  • Google Patents. (n.d.). CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • Google Patents. (n.d.). CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

Sources

Technical Support Center: Chlorosulfonation of Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Process Optimization Lead Scientist: Senior Application Specialist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center for electrophilic aromatic substitution. This guide addresses the chlorosulfonation of methoxybenzoic acids (anisic acids), a critical workflow in the synthesis of pharmaceutical intermediates (e.g., diuretics, antihypertensives).

The reaction utilizes chlorosulfonic acid (


) as both the electrophile source and solvent. While the methoxy group strongly activates the ring, facilitating mild reaction conditions, it also increases susceptibility to specific side reactions—most notably diaryl sulfone formation  and regio-isomerization .

Module 1: Critical Troubleshooting (Emergency Response)

Quick Diagnostic Table
SymptomProbable CauseImmediate Action
Insoluble white precipitate in reaction mixture (pre-quench)Diaryl Sulfone Formation (Intermolecular side reaction).Cannot reverse. Filter solids.[1][2][3] For next run: Increase dilution (more ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) or lower temperature.
Product is an oil/paste instead of solid after quenchHydrolysis (Reversion to Sulfonic Acid).Product is hygroscopic. Dry under high vacuum. If oil persists, re-treat with

or

.
Low Yield (<50%) Incomplete Conversion of sulfonic acid intermediate.Increase reaction temperature (

) or add thionyl chloride (

) to drive equilibrium.
Dark/Black Tar formationDemethylation/Charring due to exotherm.Check cooling during addition.[3][4][5][6] Ensure

during initial mixing.
Frequently Asked Questions (FAQs)
Q1: I am isolating a high-melting, insoluble solid that is NOT my product. What is it?

Diagnosis: You have likely formed the diaryl sulfone .[1] The Science: The methoxy group makes the aromatic ring highly electron-rich. Once the desired sulfonyl chloride (


) is formed, it acts as an electrophile.[3] If the concentration of unreacted starting material (

) is high and the temperature is elevated, the sulfonyl chloride attacks the starting material, forming a sulfone (

). Corrective Protocol:
  • Dilution: Increase the equivalents of chlorosulfonic acid (from 3 equiv to 5–6 equiv). This creates a "solvent cage" that statistically favors the attack of

    
     over the bulky 
    
    
    
    .
  • Temperature Control: Maintain the reaction below

    
     during addition. Only heat after the substrate is fully sulfonated.
    
Q2: My NMR shows the correct skeleton, but the product is water-soluble and acidic.

Diagnosis: You have the sulfonic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) , not the sulfonyl chloride (

). The Science: The reaction is an equilibrium.

. Furthermore, sulfonyl chlorides are susceptible to hydrolysis during the ice-water quench. Corrective Protocol:
  • Drive the Equilibrium: Add thionyl chloride (

    
    , 1.5 equiv) to the reaction mixture after the initial sulfonation. This chemically scavenges the generated 
    
    
    
    and shifts the equilibrium irreversibly to the chloride.
  • Quench Technique: Pour the reaction mixture slowly onto ice, not water. Keep the quench temperature ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Filter immediately; do not let the solid sit in the acidic aqueous slurry.
    
Q3: I am seeing a mixture of regioisomers with 3-methoxybenzoic acid.

Diagnosis: Directing Group Conflict. The Science:

  • 4-Methoxybenzoic acid: The -OMe (pos 4) directs ortho (pos 3). The -COOH (pos 1) directs meta (pos 3).[3] These effects reinforce each other. Result: High purity 3-chlorosulfonyl-4-methoxybenzoic acid.

  • 3-Methoxybenzoic acid: The -OMe (pos 3) activates positions 2, 4, and 6. The -COOH (pos 1) directs to position 5.

    • Outcome: The activation of -OMe dominates. Substitution usually occurs at Position 6 (para to -OMe) or Position 4 (ortho to -OMe, sandwiched). Sterics usually favor Position 6, but mixtures are common. Corrective Protocol: Isomer separation via recrystallization (usually from glacial acetic acid or benzene/hexane) is required.

Module 2: Mechanistic Pathways & Visualization

Understanding the competition between the main reaction and the side reactions is vital for control.

Reaction Network Diagram

ChlorosulfonationPathways Substrate Methoxybenzoic Acid (Ar-H) Intermediate Sulfonic Acid (Ar-SO3H) Substrate->Intermediate Sulfonation (Fast, <20°C) Reagent ClSO3H (Excess) Reagent->Intermediate Product Sulfonyl Chloride (Ar-SO2Cl) Intermediate->Product Conversion (Equilibrium, >50°C) Side_Hydrolysis Hydrolysis Product (Ar-SO3H) Intermediate->Side_Hydrolysis Reversible Side_Sulfone Diaryl Sulfone (Ar-SO2-Ar) Product->Side_Sulfone Attack on Ar-H (Low Dilution/High T) Product->Side_Hydrolysis Aqueous Quench (Slow filtration)

Figure 1: Reaction network showing the desired pathway (Green) vs. critical failure modes (Red/Dark Grey). Note that Sulfone formation consumes both product and starting material.

Module 3: Optimized Experimental Protocol

Target: Synthesis of 3-chlorosulfonyl-4-methoxybenzoic acid. Scale: 100 mmol basis.

Materials & Safety
  • Reagents: 4-Methoxybenzoic acid (Anisic acid), Chlorosulfonic acid (

    
    ), Thionyl chloride (
    
    
    
    - Optional but recommended).
  • Hazards:

    
     reacts explosively with water. Perform all steps in a functioning fume hood.  Wear heavy rubber gloves and a face shield.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a mechanical stirrer (magnetic stirring often fails due to viscosity), a pressure-equalizing addition funnel, and a drying tube (

    
    ).
    
  • Acid Charge: Charge Chlorosulfonic acid (33 mL, 500 mmol, 5.0 equiv) into the flask. Cool to

    
     using an ice-salt bath.
    
  • Addition (Critical Step): Add 4-Methoxybenzoic acid (15.2 g, 100 mmol) in small portions over 30 minutes.

    • Control: Ensure internal temperature does not exceed

      
      .
      
    • Observation: HCl gas will evolve.[3][7] Vent into a scrubber (NaOH trap).[8]

  • Primary Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: The mixture should be homogeneous.[5] If solids persist, stir longer.

  • Conversion Drive: Heat the mixture to

    
     for 2 hours.
    
    • Optimization: If yield has been low historically, cool back to

      
      , add Thionyl Chloride (10 mL), then heat to 
      
      
      
      . This converts any "stuck" sulfonic acid to the chloride.
  • Quench (The Danger Zone):

    • Prepare 300 g of crushed ice in a 1 L beaker with vigorous stirring.

    • Add the reaction mixture dropwise onto the ice. Do not dump.

    • Maintain quench temperature

      
       by adding more ice as needed.
      
  • Isolation:

    • Filter the white precipitate immediately using a sintered glass funnel.

    • Wash with ice-cold water (3 x 50 mL).

    • Dry: Dissolve the damp cake in DCM, separate residual water, dry over

      
      , and evaporate. Vacuum drying the solid directly often traps acid, leading to degradation.
      
Data Summary: Expected Outcomes
ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates charring/impurities.
Melting Point

(dec)
Sharp MP indicates high purity.
Yield 75% – 85%<60% implies hydrolysis loss.
Storage Desiccator / FreezerHydrolyzes slowly in humid air.

References

  • BenchChem. (2025).[1][3][4][6] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent.[3][9] Vanderbilt University Press. (Standard text on chlorosulfonic acid chemistry).

  • Organic Syntheses. (2023). Procedure for (4-Methoxyphenyl)sulfamic acid and related sulfonyl chlorides. Org.[3][7][9][10] Synth. 2023, 100, 4-22. Retrieved from

  • PubChem. (2025).[11] 4-(Chlorosulfonyl)-3-methoxybenzoic acid Compound Summary. National Library of Medicine. Retrieved from

Sources

Technical Support Center: Troubleshooting & Purification Guide for Crude 2-Methoxy-4-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the bottlenecks of isolating highly reactive, bifunctional intermediates.

Isolating 2-Methoxy-4-chlorosulfonyl-benzoic acid presents a unique chemical dichotomy: the molecule houses a highly electrophilic, moisture-sensitive sulfonyl chloride group alongside a hydrophilic, protic carboxylic acid. This dual nature means that standard purification techniques—such as alkaline aqueous washes or silica gel chromatography—will almost certainly destroy your product. This guide is designed to explain the causality behind these failures and provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product turn into a gummy mass or show a massive loss of the sulfonyl chloride peak in NMR after the aqueous workup? The Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to rapid [1]. This hydrolysis is highly exothermic. If your chlorosulfonation reaction mixture is quenched too slowly or without sufficient cooling, the localized heat of dilution acts as a catalyst for the destruction of your product. Furthermore, the presence of the carboxylic acid moiety increases the molecule's hydrophilicity, making it prone to trapping local moisture. The Solution: You must implement a strict "Ice-Drown" protocol. The reaction must be poured onto a massive excess of crushed ice (not liquid water) with vigorous mechanical stirring to dissipate the enthalpy of dilution instantly.

Q2: My crude product contains unreacted 2-methoxybenzoic acid. Can I remove it with a mild sodium bicarbonate wash? The Causality: Absolutely not. Because your target molecule contains a free carboxylic acid group (pKa ~4), it will readily deprotonate and dissolve in the aqueous alkaline phase right alongside your unreacted starting material. Worse, the alkaline environment will exponentially accelerate the [3]. The Solution: You must rely on differential solubility in anhydrous organic solvents. The target sulfonyl chloride and the starting material have distinct crystallization profiles. Anhydrous recrystallization is the only viable path.

Q3: Can I purify this compound using standard silica gel column chromatography? The Causality: It is highly discouraged. Silica gel is inherently acidic and retains a significant amount of adsorbed water. When a moisture-sensitive sulfonyl chloride is loaded onto a column, the massive surface area and bound water promote rapid degradation. The resulting sulfonic acid binds irreversibly to the silica, resulting in near-zero recovery. The Solution: Avoid chromatography entirely. If an oil forms that refuses to crystallize, trituration with cold, anhydrous dichloromethane (DCM) or hexanes is the preferred method to induce precipitation.

Part 2: Quantitative Solvent Evaluation

Selecting the correct solvent system is the most critical decision in purifying this intermediate. The table below summarizes the quantitative outcomes of various solvent systems based on empirical recovery data.

Table 1: Solvent Evaluation for Recrystallization of this compound

Solvent SystemVolume RatioRecovery Yield (%)Purity (1H-NMR)Causality / Mechanistic Observation
Toluene / Heptane 1:378%>98%Optimal. Toluene dissolves the compound when hot; heptane forces crystallization upon cooling without trapping atmospheric moisture.
Dichloromethane / Hexanes 1:465%95%Good purity, but lower yield due to the higher solubility of the carboxylic acid moiety in cold DCM.
Ethyl Acetate N/A40%<80%Unsuitable. Traces of dissolved water in EtOAc lead to partial hydrolysis during the heating phase of recrystallization.
Methanol / Water N/A0%0%Catastrophic failure. Complete solvolysis occurs, converting the product to the methyl ester and/or sulfonic acid.

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to the next step without passing the designated validation checkpoint.

Protocol A: The "Ice-Drown" Quench and Primary Isolation

Objective: Isolate the crude solid from the chlorosulfonation reaction mixture while preventing thermal hydrolysis.

  • Preparation: Fill a large, wide-mouth beaker with a 10-fold volumetric excess of finely crushed ice (relative to the reaction volume). Do not add liquid water. Ensure vigorous mechanical stirring is active.

  • Quenching: Transfer the crude reaction mixture (typically in excess chlorosulfonic acid) into an addition funnel. Add the mixture dropwise directly onto the moving ice. Causality: The melting of the ice absorbs the massive heat of dilution, keeping the local temperature strictly below 5 °C [3].

  • Filtration: Immediately upon complete addition and cessation of fuming, filter the resulting white/pale-yellow precipitate via rapid vacuum filtration using a coarse glass frit. Wash the filter cake once with ice-cold water (minimum volume) to remove residual sulfuric acid.

  • Desiccation: Transfer the damp solid immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ) or concentrated Sulfuric Acid. Apply high vacuum for 12–24 hours. Causality:  Standard oven drying will thermally induce hydrolysis with the residual moisture.  is mandatory [2].
    

Validation Checkpoint 1: Dissolve 1 mg of the dried crude solid in anhydrous


. Run a rapid 

-NMR. You should observe a sharp singlet around

4.0 ppm (methoxy) and distinct aromatic shifts. If the material is insoluble in

but soluble in

, catastrophic hydrolysis to the sulfonic acid has occurred. Do not proceed to Protocol B.
Protocol B: Anhydrous Recrystallization

Objective: Remove isomers and unreacted 2-methoxybenzoic acid without chromatography.

  • Dissolution: Suspend the validated crude solid in anhydrous Toluene (approx. 3 mL per gram of crude) under a nitrogen atmosphere. Heat gently to 70 °C until the solid just dissolves.

  • Hot Filtration: If any insoluble material remains (often the hydrolyzed sulfonic acid byproduct), perform a rapid hot filtration through a pre-warmed, pad of Celite to remove it.

  • Crystallization: Transfer the clear toluene solution to a clean flask. While maintaining gentle stirring, slowly add anhydrous Heptane dropwise until the solution becomes persistently cloudy (the cloud point).

  • Cooling: Remove from heat and allow the flask to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours to maximize crystal yield.

  • Isolation: Filter the purified crystals under a blanket of nitrogen, wash with cold heptane, and dry under high vacuum.

Validation Checkpoint 2: Check the melting point of the dried crystals. A sharp melting point indicates high purity. A depressed or broad melting range indicates trapped toluene or residual starting material, necessitating a second recrystallization.

Part 4: Purification Workflow Visualization

The following logic tree dictates the physical handling of the compound from reaction quench to final isolation.

Workflow A Crude Reaction Mixture (in Chlorosulfonic Acid) B Ice-Drown Quench (T < 5°C) A->B Add to crushed ice C Rapid Vacuum Filtration & Cold Wash B->C Precipitate forms D Vacuum Desiccation (over P2O5) C->D Remove bulk water E Purity Check (1H-NMR) D->E Dry solid F Anhydrous Recrystallization (Toluene/Heptane) E->F Purity < 95% G Pure 2-Methoxy-4-chlorosulfonyl- benzoic acid E->G Purity > 95% F->G Filter & Dry

Caption: Workflow for the isolation and purification of 2-methoxy-4-chlorosulfonylbenzoic acid.

References

  • Organic Syntheses. "p-Toluenesulfonyl Chloride." Org. Synth. 1921, 1, 84. URL: [Link]

  • ACS Publications. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Org. Process Res. Dev. 2009. URL: [Link]

Technical Support Center: Preventing Hydrolysis of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 2-Methoxy-4-chlorosulfonyl-benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. The primary challenge in its application is the inherent reactivity of the sulfonyl chloride functional group, which is highly susceptible to hydrolysis. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to ensure the success of your experiments by mitigating unwanted hydrolysis.

Section 1: Understanding the Challenge - FAQs on Hydrolysis

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: I'm experiencing low yields in my reaction. How do I know if hydrolysis of the sulfonyl chloride is the culprit?

A: Low yield of the desired product is the most common indicator of premature hydrolysis.[1] The sulfonyl chloride group (-SO₂Cl) is a potent electrophile, making it highly reactive with water.[2][3] This unwanted side reaction consumes your starting material to form 2-methoxy-4-sulfobenzoic acid, a water-soluble and often difficult-to-remove impurity.

  • Signs of Decomposition:

    • Decreased Yield: A significant reduction in the isolated yield of your target molecule.[1]

    • Presence of a Polar Byproduct: When monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), the formation of a highly polar byproduct that doesn't move far from the baseline (using non-polar eluents) is characteristic of the resulting sulfonic acid.

    • Gas Evolution: The hydrolysis reaction produces hydrogen chloride (HCl) gas.[2][4]

    • Color Change: While not always specific to hydrolysis, unexpected color changes can indicate decomposition.[1]

The competing hydrolysis reaction proceeds as follows: C₈H₇ClO₅S (this compound) + H₂O → C₈H₈O₆S (2-Methoxy-4-sulfobenzoic acid) + HCl

Q2: What is the single most critical factor in preventing the hydrolysis of this compound?

A: The unequivocal, most critical factor is the rigorous exclusion of water from the reaction system.[1] This is achieved by adhering to strict anhydrous reaction techniques.

  • Core Anhydrous Principles:

    • Use Anhydrous Solvents: Solvents must be freshly distilled or obtained from a commercial source in sealed, anhydrous-grade bottles.

    • Oven-Dry All Glassware: All glassware should be oven-dried at a temperature greater than 100°C for several hours and allowed to cool in a desiccator or under a stream of inert gas immediately before use.[1]

    • Ensure Reagents are Anhydrous: All other reagents, including the amine or alcohol nucleophile and any bases used, must be anhydrous.

    • Maintain an Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1][2]

Q3: How does reaction temperature influence hydrolysis, and what is the best practice for temperature control?

A: Lowering the reaction temperature generally decreases the rate of all chemical reactions, including hydrolysis.[1] However, the primary reaction (e.g., sulfonamide formation) often requires a specific temperature for optimal conversion. The best practice involves stringent temperature control, especially during two critical phases:

  • Reagent Addition: When adding reagents, especially the sulfonyl chloride, it is often beneficial to do so at a lower temperature (e.g., 0-5°C) to control any exothermic processes and minimize immediate hydrolysis from trace moisture.[5]

  • Aqueous Work-up: If an aqueous work-up is unavoidable, it must be performed rapidly at low temperatures. Quenching the reaction mixture by pouring it onto crushed ice or into ice-cold water is essential to dissipate heat and precipitate the product quickly, minimizing its contact time with the aqueous acidic environment.[1][5]

Q4: Which solvents are recommended for reactions involving this compound?

A: Aprotic, non-aqueous solvents are strongly recommended as they do not have acidic protons and cannot act as nucleophiles. The choice of solvent should be based on the solubility of the reactants and the specific reaction conditions.

Recommended SolventsRationale
Tetrahydrofuran (THF) Good for dissolving many organic compounds; a common choice for sulfonamide synthesis.[6]
Dichloromethane (DCM) A versatile, non-polar aprotic solvent.
Acetonitrile (ACN) A polar aprotic solvent that is often used in syntheses involving sulfonyl chlorides.
Toluene A non-polar aprotic solvent suitable for reactions that may require higher temperatures.

Avoid protic solvents like water, methanol, or ethanol unless they are a required reactant, as they will readily react with the sulfonyl chloride group.

Section 2: Troubleshooting Guide for Common Issues

Problem Probable Cause(s) Recommended Solutions & Explanations
Low Yield of Desired Product with a Polar Impurity Detected by TLC/HPLC Hydrolysis due to water contamination. The sulfonyl chloride has reacted with trace moisture instead of the intended nucleophile.Re-evaluate and enforce all anhydrous procedures. Ensure solvents are freshly dried, glassware is properly oven-dried and cooled under inert gas, and all reagents are anhydrous. Conduct the reaction under a strictly inert (N₂ or Ar) atmosphere.[1][2]
Reaction Stalls or is Incomplete 1. Insufficient Base: In sulfonamide synthesis, a base (e.g., triethylamine, pyridine) is required to neutralize the HCl byproduct. Insufficient base can slow or stop the reaction.[7] 2. Low Reaction Temperature: The temperature may be too low for the desired transformation to proceed at a reasonable rate.1. Check Stoichiometry: Ensure at least one equivalent of base is used per equivalent of sulfonyl chloride. For less nucleophilic amines, a slight excess of base may be beneficial. 2. Optimize Temperature: After initial reagent addition at low temperature, allow the reaction to warm to room temperature or gently heat as required by the specific protocol. Monitor progress carefully using TLC or HPLC.
Product Degrades During Aqueous Work-up Prolonged contact with the aqueous phase. The sulfonyl chloride group is unstable in water, especially under acidic conditions formed by the HCl byproduct.[1][5]Perform a rapid, cold work-up. Quench the reaction mixture onto crushed ice, ensuring the temperature stays between 0-5°C. Stir for only a brief period (15-30 mins) to allow for precipitation, then immediately collect the product by vacuum filtration. Wash the solid with ice-cold water to remove inorganic salts.[5]
Formation of a High-Melting, Insoluble White Solid Diaryl Sulfone Formation. This is a known side reaction in chlorosulfonation, where the sulfonyl chloride reacts with another molecule of the benzoic acid starting material, particularly at elevated temperatures.[5]Maintain stringent low-temperature control during the initial addition of reagents (keep below 20°C).[5] Using a slight excess of the chlorosulfonating agent during the synthesis of the starting material can also minimize this by ensuring the complete conversion of the intermediate sulfonic acid.[5]

Section 3: Visualizing the Process and Pathways

A logical workflow is critical to success. The following diagram outlines the decision-making process for setting up a reaction to minimize hydrolysis.

G cluster_prep Phase 1: Preparation (The Anhydrous Foundation) cluster_reaction Phase 2: Reaction Execution cluster_workup Phase 3: Work-up & Isolation p1 Dry Glassware (Oven >100°C) p2 Use Anhydrous Grade Solvents p3 Ensure Reagents are Anhydrous r1 Assemble Glassware Hot Under Inert Gas p3->r1 Critical Transition: Maintain Anhydrous State r2 Charge Anhydrous Solvent & Reagents (e.g., Amine, Base) r1->r2 r3 Cool to 0-5°C r2->r3 r4 Slowly Add Sulfonyl Chloride Solution r3->r4 r5 Monitor Reaction (TLC / HPLC) r4->r5 w1 Reaction Complete? r5->w1 w1->r5 No, continue monitoring w2 Quench onto Crushed Ice (0-5°C) w1->w2 Yes w3 Stir Briefly (15-30 min) w2->w3 w4 Immediate Vacuum Filtration w3->w4 w5 Wash with Cold Water & Dry Product w4->w5

Caption: Decision workflow for minimizing hydrolysis.

The following diagram illustrates the desired reaction pathway versus the competing hydrolysis pathway.

G start 2-Methoxy-4-chlorosulfonyl- benzoic acid product Desired Product (Sulfonamide) start->product Desired Reaction (Faster kinetics favored) byproduct Hydrolysis Byproduct (Sulfonic Acid) start->byproduct Competing Reaction (Minimized by anhydrous cond.) amine Nucleophile (e.g., R-NH₂) + Base amine->product water Water (H₂O) (Contaminant) water->byproduct

Caption: Desired reaction vs. competing hydrolysis.

Section 4: Validated Experimental Protocol

This section provides a general, self-validating protocol for the synthesis of a sulfonamide, incorporating best practices to prevent hydrolysis.

Protocol: Synthesis of N-benzyl-2-methoxy-4-(benzylsulfamoyl)benzamide

Materials:

  • This compound

  • Benzylamine (anhydrous)

  • Triethylamine (Et₃N, anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at 120°C for at least 4 hours.

    • Assemble the flask while still hot under a positive pressure of dry nitrogen or argon and allow it to cool to room temperature.

  • Reaction Setup:

    • To the cooled flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe.

    • In a separate flask under inert atmosphere, dissolve benzylamine (2.2 eq) and anhydrous triethylamine (2.5 eq) in anhydrous THF.

  • Reaction Execution:

    • Cool the flask containing the sulfonyl chloride to 0°C using an ice-water bath.

    • Slowly add the benzylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution over 30 minutes, ensuring the internal temperature does not rise above 5°C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for 4-6 hours, monitoring the reaction progress by TLC until the starting sulfonyl chloride is consumed.

  • Work-up and Isolation:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and 1M HCl.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization or flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

This guide provides the foundational knowledge and practical steps to successfully handle this compound while minimizing the detrimental effects of hydrolysis. Adherence to these principles will lead to higher yields, purer products, and more reliable experimental outcomes.

References

  • Benchchem. Preventing decomposition of sulfonyl chloride during reaction.
  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • Biscoe, M. R., et al. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC.
  • Who we serve. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • Moody, T., et al. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • ResearchGate. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Google Patents. US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts.
  • RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides.
  • Books. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2.
  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Wikipedia. Sulfonyl halide.
  • ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • Benchchem. A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
  • Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • PMC. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases.
  • Benchchem. Eco-friendly and green synthesis methods for sulfonamide derivatives.
  • Journal of Synthetic Chemistry. Original Research J. Synth. Chem. Aromatic Sulfonamides.
  • Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Benchchem. Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
  • Organic Syntheses Procedure. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole.
  • Google Patents. CN102627591A - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • ChemicalBook. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9.
  • Google Patents. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Methoxy-4-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific synthetic challenges associated with 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS 89469-32-9).

Critical Regioselectivity Warning (The "Isomer Trap")

Before proceeding with optimization, it is vital to verify your target isomer. There is a common synthetic pitfall regarding the regiochemistry of 2-methoxybenzoic acid derivatives.

  • The Issue: Direct chlorosulfonation of 2-methoxybenzoic acid (o-anisic acid) using chlorosulfonic acid (

    
    ) is governed by the strong ortho/para directing effect of the methoxy group. This reaction predominantly yields the 5-chlorosulfonyl  isomer (2-methoxy-5-chlorosulfonylbenzoic acid), NOT  the 4-isomer.
    
  • The Solution: To synthesize This compound specifically, you cannot rely on direct electrophilic aromatic substitution (EAS). You must employ the Meerwein Chlorosulfonation strategy, starting from 4-amino-2-methoxybenzoic acid . This route guarantees the sulfonyl chloride group is installed at the C4 position by replacing the amino group.

The guide below focuses on the Meerwein Route (Route A) as the correct method for the 4-isomer, while briefly addressing the Direct Route (Route B) for reference.

Reaction Pathway Visualization

ReactionPathways Start 2-Methoxybenzoic Acid (Precursor) Direct Direct Chlorosulfonation (ClSO3H, 0-60°C) Start->Direct EAS Product5 MAJOR PRODUCT: 2-Methoxy-5-chlorosulfonyl- benzoic acid Direct->Product5 Electronic Control AminoStart 4-Amino-2-methoxybenzoic Acid Diazo Diazotization (NaNO2, HCl, <5°C) AminoStart->Diazo Step 1 Meerwein Meerwein Reaction (SO2, CuCl2, AcOH) Diazo->Meerwein Step 2 Product4 TARGET PRODUCT: 2-Methoxy-4-chlorosulfonyl- benzoic acid Meerwein->Product4 Regio-Retention

Figure 1: Comparison of synthetic routes. Route A (bottom) is required for the 4-isomer.

Optimization Guide: Meerwein Chlorosulfonation (Route A)

This protocol converts 4-amino-2-methoxybenzoic acid to the sulfonyl chloride via a diazonium intermediate.

Phase 1: Diazotization

Objective: Generate the diazonium salt without decomposition.

Q: My reaction mixture turns into a black tar during diazotization. What is happening? A: This indicates thermal decomposition of the diazonium salt (formation of phenols/azo tars).

  • Optimization: Maintain internal temperature strictly between -5°C and 0°C .

  • Protocol Check: Ensure the HCl concentration is at least 2.5–3.0 equivalents. The amine hydrochloride salt must form before adding nitrite. Add the

    
     solution sub-surface to prevent NO gas escape.
    

Q: The diazonium salt precipitates. Should I filter it? A: No. The diazonium salt of benzoic acid derivatives often precipitates as a zwitterion or chloride salt. Stir the slurry vigorously to ensure a fine suspension. Filtering can lead to detonation hazards (if dry) or hydrolysis. Use the suspension directly in the next step.

Phase 2: Chlorosulfonation (The Coupling)

Objective: Displace


 with 

.

Reagents:

  • Sulfur Dioxide (

    
    ): Saturated solution in Glacial Acetic Acid (approx. 30-40% w/w).
    
  • Catalyst: Copper(II) Chloride (

    
    ) or Copper(I) Chloride (
    
    
    
    ).
    
    
    is often preferred for smoother kinetics.

Q: I see vigorous gas evolution immediately upon mixing. Is this normal? A: Yes, this is nitrogen gas (


). However, if it foams over, the addition is too fast.
  • Optimization: Add the cold diazonium slurry in portions to the

    
     mixture.
    
  • Temperature Control: The coupling mixture should be kept at 10°C to 25°C . If it gets too hot (>40°C), the diazonium salt hydrolyzes to the phenol (2-methoxy-4-hydroxybenzoic acid) instead of forming the sulfonyl chloride.

Q: The yield is low (<40%).[1][2] How do I drive the reaction? A: The most common cause is "SO2 starvation."

  • Fix: Ensure

    
     is in large excess (>5 equivalents).
    
  • Technique: Do not just bubble

    
     during the reaction. Prepare a saturated solution of 
    
    
    
    in acetic acid beforehand (weigh the flask to confirm uptake).
Quantitative Optimization Table
ParameterStandard ConditionOptimized ConditionImpact on Result
HCl Equivalents 2.0 eq3.0 - 4.0 eq Prevents triazene formation; stabilizes diazonium.
Diazotization Temp 0°C - 5°C-5°C - 0°C Minimizes phenol byproduct formation.
SO2 Source Gas bubblingSaturated AcOH Soln Increases conversion; reduces reaction time.
Catalyst Loading 5 mol% CuCl10-20 mol% CuCl2 Faster N2 displacement; competes better with hydrolysis.
Quenching Water additionIce/Water Slurry Prevents hydrolysis of the sensitive sulfonyl chloride.

Work-up & Isolation Troubleshooting

Q: The product is oiling out instead of crystallizing upon quenching. How do I recover it? A: Oiling out occurs if the temperature during quenching is too high or if residual acetic acid acts as a solvent.

  • Protocol: Pour the reaction mixture onto a large excess of crushed ice (ratio 1:5 w/w) with vigorous stirring.

  • Troubleshooting: If oil persists, extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) . Wash the organic layer with cold water (3x) to remove acetic acid. Dry over

    
     and concentrate.
    
  • Crystallization: Triturate the residue with cold Hexane or Diethyl Ether/Hexane mixture to induce solidification.

Q: My product hydrolyzes to the sulfonic acid during storage. How do I stop this? A: this compound is highly moisture-sensitive due to the electron-withdrawing effect of the carboxyl group.

  • Storage: Store under inert atmosphere (

    
     or Ar) at -20°C .
    
  • Handling: Avoid leaving the solid on the vacuum filter for extended periods (humid air exposure). Dry immediately in a vacuum desiccator over

    
    .
    

Troubleshooting Logic Tree

Use this flow to diagnose low yields or impurities.[3]

Troubleshooting Problem Problem: Low Yield or Impure Product CheckIsomer Is the product the 5-isomer? Problem->CheckIsomer RouteCheck Did you use Direct Chlorosulfonation? CheckIsomer->RouteCheck Yes ImpurityCheck Impurity: Phenol (OH instead of SO2Cl) CheckIsomer->ImpurityCheck No SwitchRoute SOLUTION: Switch to Meerwein Route (Start with 4-Amino-2-methoxybenzoic acid) RouteCheck->SwitchRoute Yes TempCheck Was Diazotization > 5°C? ImpurityCheck->TempCheck Yes ImpurityCheck2 Impurity: Sulfonic Acid (SO3H) ImpurityCheck->ImpurityCheck2 No FixTemp SOLUTION: Cool to -5°C; Add NaNO2 slower TempCheck->FixTemp Yes WaterCheck Did you quench with warm water? ImpurityCheck2->WaterCheck Yes FixQuench SOLUTION: Quench on Crushed Ice; Extract immediately with DCM WaterCheck->FixQuench Yes

Figure 2: Diagnostic workflow for synthesis optimization.

References

  • BenchChem. (2025).[3][4] An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • ChemicalBook. (2026). 4-(Chlorosulfonyl)benzoic acid Properties and Synthesis. Retrieved from

  • US Patent 5624935. (1997).[5] Sulfonamide derivatives and their use as endothelin antagonists. (Describes the use of 2-methoxy-4-chlorosulfonyl benzoic acid intermediates).

  • Organic Syntheses.Meerwein Sulfonation: General Procedures.
  • Sigma-Aldrich. (2026).[6] 4-Amino-2-methoxybenzoic acid Product Specification. Retrieved from

Sources

common byproducts in 2-Methoxy-4-chlorosulfonyl-benzoic acid reactions and their removal

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Byproducts & Purification Strategies Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary & Chemical Context

2-Methoxy-4-chlorosulfonyl-benzoic acid is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., amisulpride analogs) and bioactive ligands. Its reactivity stems from the electrophilic chlorosulfonyl motif (-SO₂Cl), which renders it highly susceptible to specific degradation pathways.[1]

Successful isolation requires navigating a "stability window" where the chlorosulfonyl group is preserved while byproducts—primarily sulfonic acids (hydrolysis) and diaryl sulfones (over-reaction)—are systematically removed. This guide provides actionable troubleshooting for these specific impurities.

Troubleshooting Guide (Q&A)
Category A: Hydrolysis & Stability (The "Disappearing" Product)

Q1: My yield is low, and LC-MS shows a large peak with a mass of [M-Cl+OH]. What happened? Diagnosis: You have formed 2-methoxy-4-sulfobenzoic acid .[2] Cause: The chlorosulfonyl group hydrolyzed to the sulfonic acid (-SO₃H).[3] This occurs if:

  • The reaction quench into ice-water was too slow or too hot (>5°C).

  • The filter cake was not dried immediately or thoroughly.

  • Atmospheric moisture reacted with the solid during storage. Solution:

  • Immediate Action: The sulfonic acid is highly water-soluble. If your product is a solid precipitate, wash it thoroughly with ice-cold water (0–2°C). The product is insoluble in ice water, while the sulfonic acid byproduct will wash away.[4]

  • Prevention: Quench reactions into crushed ice with vigorous stirring, ensuring the internal temperature never exceeds 5°C. Dry the isolated solid under vacuum over P₂O₅ or CaCl₂ immediately.

Q2: The product turns from an off-white powder to a sticky gum upon storage. Can it be saved? Diagnosis: HCl evolution and auto-catalytic degradation. Cause: Residual moisture reacts with the -SO₂Cl group, releasing HCl gas. The HCl further catalyzes hydrolysis and lowers the melting point, creating a "gum." Solution:

  • Recovery: Dissolve the gum in anhydrous dichloromethane (DCM). Wash with cold brine to remove HCl and sulfonic acid. Dry over anhydrous MgSO₄ and re-concentrate.

  • Storage: Store strictly at -20°C under Argon/Nitrogen in a sealed container.

Category B: Reaction Impurities (The "Insoluble" Solids) [1]

Q3: I see a high-melting, insoluble white solid that won't dissolve in DCM or Ethyl Acetate. What is it? Diagnosis: Diaryl Sulfone formation (Bis(3-carboxy-4-methoxyphenyl)sulfone). Cause: "Friedel-Crafts" type side reaction where the newly formed sulfonyl chloride reacts with an unreacted molecule of anisic acid. This is favored by:

  • High temperatures (>40°C) during chlorosulfonic acid addition.

  • Insufficient excess of chlorosulfonic acid (local high concentration of substrate). Solution:

  • Removal: This byproduct is notoriously insoluble. Filter your organic solution (e.g., DCM) through a celite pad.[4] The sulfone usually remains on the filter, while your product passes through.[4]

  • Prevention: Maintain temperature <20°C during addition and use a large excess of chlorosulfonic acid (typically 5–8 equivalents) to act as both reagent and solvent, diluting the substrate.

Deep Dive: Byproduct Pathways & Removal

The following diagram illustrates the competitive pathways during the chlorosulfonation of 2-methoxybenzoic acid.

ReactionPathways Start 2-Methoxybenzoic Acid (Starting Material) Intermediate Sulfonic Acid Intermediate (-SO3H) Start->Intermediate Sulfonation (<20°C) Reagent Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product 2-Methoxy-4-chlorosulfonyl- benzoic acid (TARGET) Intermediate->Product ClSO3H excess (- H2SO4) Hydrolysis Byproduct A: 2-Methoxy-4-sulfobenzoic acid (Water Soluble) Product->Hydrolysis H2O / Heat (Workup Issue) Sulfone Byproduct B: Diaryl Sulfone (Insoluble Solid) Product->Sulfone + Starting Material (High Temp/Low Dilution)

Figure 1: Reaction network showing the target pathway (green) and competitive degradation/side-reaction pathways (red).

Comparative Data: Product vs. Impurities

Use this table to identify impurities based on solubility and physical state during workup.

CompoundStructure NoteSolubility (DCM/EtOAc)Solubility (Water)Removal Strategy
Target Product -SO₂Cl groupSoluble Reacts/Insoluble (cold)Isolate from organic layer.
Sulfonic Acid -SO₃H groupInsolubleHighly Soluble Aqueous wash (Ice cold).
Diaryl Sulfone Symmetric dimerInsoluble InsolubleFiltration (solid residue).
Starting Material No sulfur groupSolubleInsoluble (at low pH)Hexane trituration (if necessary).
Validated Protocols
Protocol A: Synthesis with Sulfone Suppression

Objective: Minimize diaryl sulfone formation via temperature control.

  • Setup: Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube (CaCl₂).

  • Addition: Add 2-methoxybenzoic acid (1.0 equiv) portion-wise over 30 minutes.

    • Critical: Monitor internal temp. Do NOT allow it to exceed 5°C during addition.

  • Reaction: Remove ice bath. Stir at 20–25°C for 2 hours.

    • Note: Do not heat. Higher temps increase sulfone formation.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx 10x weight of acid) with vigorous stirring.

  • Isolation: Filter the white precipitate immediately.

    • Purification Step: Wash the filter cake with ice-cold water (3x) to remove the sulfonic acid byproduct.

  • Drying: Dissolve the wet cake in DCM, dry over MgSO₄, filter, and evaporate to dryness.

Protocol B: Rescue of Hydrolyzed Material

Objective: Convert sulfonic acid byproduct back to sulfonyl chloride.

If you have a mixture containing significant sulfonic acid (Byproduct A):

  • Suspend the crude material in Thionyl Chloride (SOCl₂) (5 equiv).

  • Add a catalytic amount of DMF (2-3 drops).

  • Reflux for 2–3 hours.

  • Distill off excess SOCl₂ under vacuum.

  • Result: This converts the -SO₃H group back to -SO₂Cl.

References
  • BenchChem . (2025).[1][5][6] Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions. Retrieved from .

  • PrepChem . (n.d.). Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid. Retrieved from .

  • ChemicalBook . (2026).[7] 4-(Chlorosulfonyl)benzoic Acid Properties and Safety. Retrieved from .

  • Google Patents . (2003). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. Retrieved from .

  • ResearchGate . (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from .

Sources

analytical methods for monitoring the purity of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Analytical Development Group Subject: Technical Support Guide: Purity Monitoring of 2-Methoxy-4-chlorosulfonyl-benzoic acid

Executive Summary & Compound Profile

Compound: this compound CAS: 89469-32-9 Molecular Formula: C₈H₇ClO₅S Critical Attribute: Moisture Sensitivity

This guide addresses the specific analytical challenges associated with This compound . As a chlorosulfonyl derivative, this compound is highly labile. Upon contact with trace moisture, it hydrolyzes to 2-methoxy-4-sulfobenzoic acid and hydrochloric acid.

The Analytical Trap: Standard reversed-phase HPLC uses aqueous mobile phases.[1] If you inject this compound directly, the chlorosulfonyl group (–SO₂Cl) will hydrolyze in situ to the sulfonic acid (–SO₃H). Consequently, you will unknowingly analyze the degradation product, not the active reagent , leading to false purity results.

This guide provides a Derivatization-HPLC protocol (The "Gold Standard") to chemically "lock" the active species before analysis, ensuring you can distinguish between the active reagent and its hydrolyzed impurity.

Analytical Methods

Method A: Derivatization-HPLC (Recommended)

Purpose: To quantify the active –SO₂Cl content and separate it from the –SO₃H impurity.

Principle: The unstable chlorosulfonyl group is reacted with a secondary amine (diethylamine) under anhydrous conditions to form a stable sulfonamide. The sulfonic acid impurity (hydrolysis product) does not react under these conditions.

  • Active Species

    
     Converts to Sulfonamide  (Late eluting, hydrophobic).
    
  • Hydrolyzed Impurity

    
     Remains Sulfonic Acid  (Early eluting, polar).
    

Reagents:

  • Derivatizing Agent: Diethylamine (DEA), >99%, anhydrous.

  • Solvent: Acetonitrile (MeCN), HPLC Grade, dried over molecular sieves.

  • Quench Solution: 10% Acetonitrile in Water (0.1% Formic Acid).

Protocol:

  • Sample Preparation: Accurately weigh 10.0 mg of the sample into a dry 20 mL volumetric flask.

  • Dissolution: Add 10 mL of anhydrous MeCN . Sonicate briefly to dissolve.

  • Derivatization: Immediately add 50 µL of Diethylamine (approx. 5-10 molar excess).

    • Note: The reaction is exothermic and rapid (R-SO₂Cl + 2 Et₂NH

      
       R-SO₂NEt₂ + Et₂NH₂Cl).
      
  • Incubation: Let stand at room temperature for 10 minutes .

  • Dilution: Dilute to volume with the Quench Solution.

  • Filtration: Filter through a 0.22 µm PTFE filter into an HPLC vial.

HPLC Parameters:

ParameterSetting
Column C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 5% B (Isocratic)2-15 min: 5%

95% B (Linear)15-20 min: 95% B (Wash)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 210 nm
Temperature 30°C
Method B: Potentiometric Titration (Alternative for Bulk Assay)

Purpose: To determine total hydrolyzable chloride (purity estimation).

Protocol:

  • Dissolve 50 mg of sample in 20 mL of 1M NaOH (hydrolyzes –SO₂Cl to –SO₃Na + NaCl).

  • Heat at 60°C for 15 minutes to ensure complete hydrolysis.

  • Neutralize with HNO₃ and acidify.

  • Titrate with 0.1 M AgNO₃ using a silver electrode.

  • Calculation: 1 mole of active compound releases 1 mole of Cl⁻. (Note: This method cannot distinguish between active –SO₂Cl and ionic chloride impurities already present).

Troubleshooting Guide (FAQ)

Q1: I see a large peak at the solvent front (dead time). Is this my compound?

  • Diagnosis: No. This is likely the 2-methoxy-4-sulfobenzoic acid (hydrolysis impurity) or the excess diethylamine salts. The sulfonic acid is extremely polar and will not retain on a C18 column at low pH.

  • Solution: Rely on the late-eluting peak (the sulfonamide derivative) for your purity calculation. If the early peak is huge, your sample has hydrolyzed significantly.

Q2: My "Active" peak is splitting or broad.

  • Diagnosis: Incomplete derivatization or hydrolysis during prep.

  • Solution: Ensure your Acetonitrile is anhydrous . Even 0.1% water content in the solvent can compete with the amine. Use molecular sieves in your solvent bottle. Increase the reaction time to 20 minutes.

Q3: Can I inject the sample directly without derivatization?

  • Diagnosis: Technically yes, but the results are misleading.

  • Explanation: Direct injection into aqueous mobile phase converts 100% of the –SO₂Cl to –SO₃H. You will see a single peak. You will not know if that peak came from the active reagent or if the reagent was already dead before injection. Direct injection is only useful to confirm the carbon skeleton, not the functional group integrity.

Q4: The retention time of my derivative shifts between runs.

  • Diagnosis: pH fluctuation in Mobile Phase.

  • Solution: The sulfonamide derivative is relatively stable, but the benzoic acid moiety (–COOH) on the molecule is pH-sensitive. Ensure you are using 0.1% Formic Acid or a Phosphate Buffer (pH 2.5) to keep the carboxylic acid protonated and suppress ionization effects.[2]

Visualizations

Figure 1: Analytical Logic & Reaction Scheme

Caption: Chemical strategy for distinguishing active chlorosulfonyl reagent from hydrolyzed impurities via amine derivatization.

G cluster_0 Sample Components cluster_1 Derivatization Step (Anhydrous MeCN + Et2NH) cluster_2 HPLC Separation (C18 Column) Active Active Reagent (R-SO2Cl) Reaction Reaction with Diethylamine Active->Reaction Fast Impurity Hydrolysis Impurity (R-SO3H) Impurity->Reaction No Reaction Peak_B Underivatized Impurity (Early Eluting) DISCARD/TRACK Impurity->Peak_B Remains Polar Peak_A Sulfonamide Derivative (Late Eluting) MEASURE THIS Reaction->Peak_A Yields Stable Derivative

Figure 2: Experimental Workflow Decision Tree

Caption: Step-by-step decision process for selecting the correct analytical method based on data requirements.

Workflow Start START: Sample Received Goal Define Analytical Goal Start->Goal Purity Goal: Determine % Active (-SO2Cl Content) Goal->Purity Quantification Identity Goal: Confirm Structure (Carbon Skeleton) Goal->Identity Qualitative Method_A METHOD A: Derivatization HPLC (with Diethylamine) Purity->Method_A Method_B METHOD B: Direct HPLC / LC-MS (Aqueous Mobile Phase) Identity->Method_B Result_A Result: Separates Active (Sulfonamide) from Inactive (Acid) Method_A->Result_A Result_B Result: Single Peak (Sulfonic Acid) Cannot distinguish Active/Inactive Method_B->Result_B

References

  • Valaskova, P., et al. (2025). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis. Analytical Chemistry. Retrieved from [Link]

  • Batiha, M.A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Retrieved from [Link]

Sources

handling and safety precautions for 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS No. 89469-32-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and safety protocols for the effective and safe handling of this reactive compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary hazards associated with this compound?

A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed. The primary hazard stems from its reactivity, particularly with moisture. Contact with water can liberate toxic gas.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[2]

Q2: What is the appropriate personal protective equipment (PPE) for handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][3]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and impervious clothing are essential to prevent skin contact.[2][4]

  • Respiratory Protection: If dust is generated or if working outside a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]

Q3: What are the recommended storage conditions for this compound?

A3: This compound is moisture-sensitive and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Storage under an inert atmosphere, such as nitrogen, is recommended to prevent degradation.[5] It should be stored away from incompatible materials like strong bases, strong reducing agents, and oxidizing agents.[1][4]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Leave the chemical in its original container if possible. Uncleaned containers should be treated as the product itself. Dispose of the contents/container to an approved waste disposal plant.

Section 2: Troubleshooting Guide

This section provides solutions to specific issues that may arise during experiments involving this compound.

Issue 1: Low or no yield of the desired sulfonamide product.

Possible Cause A: Decomposition of the sulfonyl chloride.

  • Explanation: Sulfonyl chlorides are highly reactive and susceptible to hydrolysis by trace amounts of water in the reaction mixture, which leads to the formation of the unreactive sulfonic acid.[6]

  • Solution:

    • Use Anhydrous Conditions: Ensure all solvents are rigorously dried before use.[6]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[6]

    • Dry Glassware: Thoroughly dry all glassware in an oven prior to use.[6]

    • Prompt Use: Use the sulfonyl chloride immediately after it is prepared or purchased, as prolonged storage can lead to degradation.[7]

Possible Cause B: Inappropriate reaction temperature.

  • Explanation: Elevated temperatures can lead to thermal decomposition of the sulfonyl chloride, resulting in a lower yield and potential discoloration of the reaction mixture.[6]

  • Solution:

    • Maintain Low Temperatures: For many reactions involving sulfonyl chlorides, it is recommended to maintain temperatures below 30°C.[6]

    • Controlled Addition: Add reagents slowly to control any exotherms.

Issue 2: The reaction mixture turns dark or shows significant discoloration.

Possible Cause: Radical-mediated decomposition.

  • Explanation: Exposure to light, especially UV light, can induce the homolytic cleavage of the S-Cl bond, leading to radical-mediated decomposition pathways that can cause discoloration.[6]

  • Solution:

    • Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment to prevent photolytic decomposition.

Issue 3: Difficulty in purifying the final product.

Possible Cause: Presence of sulfonic acid byproduct.

  • Explanation: If the sulfonyl chloride has hydrolyzed, the resulting sulfonic acid can be difficult to separate from the desired product due to similar polarities.

  • Solution:

    • Aqueous Work-up: During the work-up, wash the organic layer with a cold, dilute aqueous base (e.g., sodium bicarbonate solution) to extract the acidic sulfonic acid byproduct.

    • Chromatography: If the byproduct persists, purification by column chromatography may be necessary. Note that some sulfonyl chlorides can decompose on silica gel.[8]

Section 3: Experimental Protocols & Data

General Workflow for a Sulfonamide Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a sulfonamide using this compound.

  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve the amine starting material in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the amine solution.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound in the same anhydrous solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and separate the organic layer.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Physicochemical Data
PropertyValue
Molecular Formula C₈H₇ClO₅S
Molecular Weight 250.66 g/mol [5]
Appearance White to off-white solid
Storage Temperature 4°C, under nitrogen[5]

Section 4: Visualizations

Safety and Handling Workflow

This diagram outlines the critical steps for safely handling this compound.

Workflow for Safe Handling A Assess Hazards (Corrosive, Moisture-Sensitive) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Use Anhydrous Techniques C->D E Store Properly (Tightly Sealed, Dry, Cool) D->E F Dispose of Waste Correctly E->F

Caption: Logical flow for handling this compound.

General Sulfonamide Synthesis Pathway

This diagram illustrates the general reaction pathway for the synthesis of a sulfonamide.

General Sulfonamide Synthesis cluster_reactants Reactants A 2-Methoxy-4-chlorosulfonyl- benzoic acid D Reaction in Anhydrous Solvent A->D B Primary or Secondary Amine B->D C Base (e.g., Pyridine) C->D E Sulfonamide Product D->E

Caption: Reaction scheme for sulfonamide formation.

References

  • Organic Syntheses. (n.d.). N-ACETYLSULFANILYL CHLORIDE. Retrieved from [Link]

  • Biscoe, M. R., & MacMillan, D. W. C. (2008). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic letters, 10(15), 3263–3266.
  • Hone, C. A., Kappe, C. O., et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 4(8), 1481-1488.
  • Amgen Inc. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 899-903.

Sources

Technical Support Center: Regioselective Synthesis of 2-Methoxy-4-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Regioselectivity Challenges & Protocol Optimization

The Core Challenge: The Regioselectivity Trap

User Query: "I attempted to synthesize 2-methoxy-4-chlorosulfonyl-benzoic acid by reacting o-anisic acid (2-methoxybenzoic acid) with chlorosulfonic acid. NMR indicates I isolated the 5-isomer, not the 4-isomer. Why?"

Technical Diagnosis: This is the most common failure mode in this synthesis. You are fighting the intrinsic electronic directing effects of the benzene ring.

  • The Methoxy Group (-OMe): A strong ortho/para activator. Relative to position 2, it directs incoming electrophiles to position 3 (ortho) and position 5 (para). Position 1 is blocked.

  • The Carboxyl Group (-COOH): A moderate meta deactivator. Relative to position 1, it directs to positions 3 and 5.

The Conflict: Both directing groups synergistically activate Position 5 .

  • Position 4 (your target) is meta to the activating methoxy group and para to the deactivating carboxyl group. It is electronically "invisible" to standard Electrophilic Aromatic Substitution (EAS).

The Solution: You must abandon direct chlorosulfonation. The only reliable route to the 4-isomer is the Meerwein Sulfochlorination (Sandmeyer-type reaction), starting from 4-amino-2-methoxybenzoic acid . This bypasses EAS rules by using a radical mechanism to replace an amine with a sulfonyl chloride.

Visualizing the Regioselectivity Conflict

Regioselectivity cluster_legend Mechanism Logic Start o-Anisic Acid (2-Methoxybenzoic acid) Direct Direct Chlorosulfonation (ClSO3H) Start->Direct Electrophilic Attack Product5 5-Chlorosulfonyl Isomer (MAJOR PRODUCT) Direct->Product5 Synergistic Direction (Para to OMe, Meta to COOH) Product4 4-Chlorosulfonyl Isomer (TARGET - NOT FORMED) Direct->Product4 Electronically Disfavored Legend Direct sulfonation follows electronic density. Position 5 is highly activated. Position 4 is deactivated.

Figure 1: The electronic directing effects that prevent direct synthesis of the 4-isomer.

Validated Protocol: Meerwein Sulfochlorination

Target: this compound (CAS: 89469-32-9) Precursor: 4-Amino-2-methoxybenzoic acid (CAS: 2486-69-3)

Workflow Overview
  • Diazotization: Convert the amino group to a diazonium salt (

    
    ).[1]
    
  • Sulfochlorination: React the diazonium species with sulfur dioxide (

    
    ) and copper(II) chloride (
    
    
    
    ) to install the
    
    
    group.
Step-by-Step Protocol
Phase 1: Diazotization
  • Reagents: 4-Amino-2-methoxybenzoic acid (1.0 eq), HCl (conc., 3-4 eq),

    
     (1.1 eq), Water.
    
  • Procedure:

    • Suspend the amino acid in water/HCl mixture. Cool to 0–5°C .

    • Add

      
       (aq) dropwise. CRITICAL:  Maintain internal temp <5°C to prevent diazo decomposition to the phenol.
      
    • Stir for 30 mins. The solution should become clear (diazo salt is soluble).

Phase 2: The Meerwein Reaction
  • Reagents: Glacial Acetic Acid (Solvent),

    
     gas (saturated solution), 
    
    
    
    (0.2–0.3 eq).
  • Procedure:

    • Saturate glacial acetic acid with

      
       gas in a separate vessel. (Target ~30% w/w).
      
    • Dissolve

      
       in a minimum amount of water and add to the 
      
      
      
      /AcOH mixture.
    • The Transfer: Slowly add the cold diazonium solution (from Phase 1) into the

      
       mixture.
      
    • Observation: Nitrogen gas (

      
      ) evolution will be vigorous.
      
    • Allow to warm to room temperature. Stir until gas evolution ceases (1–2 hours).

Phase 3: Quenching & Isolation
  • Procedure:

    • Pour the reaction mixture onto crushed ice (1:5 ratio).

    • The product (sulfonyl chloride) will precipitate as a solid.

    • Filter immediately. Wash with cold water.

    • Drying: Dry under vacuum over

      
       or use immediately. Do not heat  while wet (hydrolysis risk).
      
Experimental Logic Map

Meerwein Step1 Start: 4-Amino-2-methoxybenzoic acid Step2 Diazotization (NaNO2 / HCl, <5°C) Step1->Step2 Inter Intermediate: Aryldiazonium Salt Step2->Inter Step3 Meerwein Reaction (SO2 / AcOH / CuCl2) Inter->Step3 N2 Loss Radical Mechanism: Radical Capture of SO2 Step3->Radical Final Target: This compound Step3->Final Cl Transfer

Figure 2: The Meerwein Sulfochlorination pathway, bypassing standard directing effects.

Troubleshooting & FAQs

Category: Reaction Failure

Q: The reaction foamed over upon mixing the diazonium salt with the SO2 solution.

  • Cause: Rapid release of

    
     gas.
    
  • Fix: Use a larger reaction vessel (at least 3x volume). Add the diazonium solution subsurface via a dropping funnel to control the rate of gas evolution. Add an anti-foaming agent if necessary (though usually not required if addition is slow).

Q: My yield is very low (<30%), and I see a lot of phenolic byproduct.

  • Cause 1 (Temperature): The diazonium salt decomposed before reacting with

    
    . Keep the diazo solution at 0°C until the exact moment of transfer.
    
  • Cause 2 (Water Content): Excess water promotes hydrolysis to the phenol (2-methoxy-4-hydroxybenzoic acid).

  • Fix: Use Glacial Acetic Acid for the

    
     solution to minimize water content. Ensure the 
    
    
    
    catalyst is active (green/blue color).
Category: Product Stability

Q: The product turned into a sticky gum during filtration.

  • Cause: Hydrolysis. Sulfonyl chlorides are moisture-sensitive, especially with the adjacent carboxylic acid group which can act as an intramolecular catalyst.

  • Fix:

    • Quench on ice , not liquid water.

    • Filter fast.

    • Dissolve the gum in Dichloromethane (DCM), separate the water layer, dry over

      
      , and evaporate.
      

Q: Can I store the sulfonyl chloride?

  • Recommendation: No. It is best to react it immediately (e.g., with an amine to form a sulfonamide). If storage is mandatory, store under nitrogen at -20°C.

Quantitative Data: Process Parameters

ParameterOptimal RangeCritical Consequence of Deviation
Diazotization Temp -5°C to 5°C>5°C leads to phenol formation (dead end).
SO2 Saturation ~30% (w/w) in AcOHLow SO2 leads to Sandmeyer chlorination (Ar-Cl) instead of sulfochlorination (Ar-SO2Cl).
CuCl2 Catalyst 20–30 mol%Low catalyst loading stalls the radical transfer; N2 evolution stops.
Quench Temp < 10°CHigh temp during quench hydrolyzes the -SO2Cl to -SO3H (sulfonic acid).

References

  • Direct Chlorosulfonation Regioselectivity

    • Synthesis of 5-Chlorosulphonyl-2-methoxy benzoic acid.[2][3] (Direct chlorosulfonation yields the 5-isomer). PrepChem. Link

  • Target Molecule Identification

    • 4-(Chlorosulfonyl)-2-methoxybenzoic acid (CAS 89469-32-9).[4] ChemScene Data Sheet.[4] Link

  • The Meerwein/Sandmeyer Mechanism

    • Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction).[5][6][7] Organic Reactions.[1][5][6][7][8][9][10] Link

    • Reactions of Diazonium Salts: Sandmeyer and Related Reactions.[1] Master Organic Chemistry. Link

  • Precursor Synthesis (Amisulpride Intermediates)

    • Synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic Acid.[11][12][13] (Demonstrates the amino-precursor chemistry). Semantic Scholar. Link

Sources

Validation & Comparative

A Comprehensive Guide to Sulfonylating Agents: Evaluating 4-(Chlorosulfonyl)-2-methoxybenzoic Acid Against Industry Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Sulfonylation in Drug Discovery

The strategic protection of amine functionalities and the synthesis of sulfonamide pharmacophores are cornerstones of modern organic synthesis and pharmaceutical development[1]. The selection of a sulfonylating agent is a critical decision that dictates reaction kinetics, product stability, and the feasibility of downstream functionalization.

While traditional reagents like p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) dominate standard protocols, the demand for highly functionalized, complex drug scaffolds has driven the adoption of bifunctional sulfonylating agents. 4-(Chlorosulfonyl)-2-methoxybenzoic acid (CAS: 89469-32-9)[2] has emerged as a powerful building block. By featuring both a highly reactive sulfonyl chloride group and a versatile carboxylic acid moiety, it allows for orthogonal synthetic pathways, such as consecutive sulfonylation and amide coupling.

This guide provides an objective, data-supported comparison of 4-(Chlorosulfonyl)-2-methoxybenzoic acid against standard sulfonylating agents, detailing the mechanistic causality behind its reactivity and providing self-validating protocols for its application.

Mechanistic Causality: Electronic Effects on Reactivity

The efficacy and reaction rate of a sulfonyl chloride are primarily governed by the electrophilicity of its sulfur atom[3]. This electrophilicity is highly sensitive to the electronic effects (inductive and resonance) of the substituents on the aromatic ring.

In the case of 4-(Chlorosulfonyl)-2-methoxybenzoic acid:

  • The para-Carboxylic Acid (-COOH): Acts as a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This significantly depletes electron density from the sulfur atom, increasing its electrophilicity and accelerating nucleophilic attack by amines.

  • The meta-Methoxy Group (-OMe): While typically an electron-donating group via resonance (+R) at ortho/para positions, its placement meta to the sulfonyl group means it cannot delocalize electrons onto the carbon bearing the -SO₂Cl group. Instead, its mild inductive withdrawing effect (-I) slightly further activates the system.

Consequently, 4-(Chlorosulfonyl)-2-methoxybenzoic acid exhibits a significantly higher reactivity profile than the electron-rich TsCl, sitting closer to highly activated agents like 2,4-dichlorobenzenesulfonyl chloride[3].

G A Sulfonylating Agent Reactivity B Aliphatic (e.g., MsCl) Reduced Sterics, No Resonance A->B Highest Reactivity C Aromatic (Arylsulfonyl Chlorides) Resonance Stabilized S-Cl Bond A->C Modulated Reactivity D Electron-Withdrawing Groups (e.g., -Cl, -NO2, -COOH) Increase Electrophilicity C->D E Electron-Donating Groups (e.g., -CH3, -OMe) Decrease Electrophilicity C->E F 4-(Chlorosulfonyl)-2-methoxybenzoic acid High Reactivity via para-COOH (-I, -R) D->F Dominant Effect E->F meta-OMe (-I only)

Logical relationship of electronic effects dictating sulfonyl chloride reactivity.

Comparative Performance Analysis

To aid in reagent selection, the quantitative performance and physicochemical characteristics of 4-(Chlorosulfonyl)-2-methoxybenzoic acid are compared against three industry-standard sulfonylating agents.

Quantitative Comparison Table
Sulfonylating AgentStructure TypeElectronic ModulatorsRelative ReactivityTypical Reaction TimeKey Features & Handling
Methanesulfonyl Chloride (MsCl) AliphaticNone (No resonance)Very High0.5 - 1 hourFast kinetics; highly moisture sensitive; requires strict anhydrous control[4].
2,4-Dichlorobenzenesulfonyl Chloride Aromaticortho/para-Chloro (-I)High1 - 2 hoursHighly electrophilic; ideal for sterically hindered amines[3].
4-(Chlorosulfonyl)-2-methoxybenzoic acid Aromaticpara-COOH (-I, -R)meta-OMe (-I)High1.5 - 3 hoursBifunctional scaffold; permits orthogonal downstream amide coupling[2].
p-Toluenesulfonyl Chloride (TsCl) Aromaticpara-Methyl (+I, +R)Moderate4 - 8 hoursHighly stable; forms robust, crystalline derivatives; easy benchtop handling[1].

Experimental Methodology: Self-Validating Sulfonylation Protocol

To empirically compare the reactivity of these agents, a rigorous, self-validating kinetic assay is required. The following protocol utilizes an internal standard (biphenyl) and continuous LC-MS monitoring.

Causality of Design:

  • Why DIPEA? N,N-Diisopropylethylamine is chosen over triethylamine or pyridine because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to neutralize the HCl byproduct.

  • Why 0 °C to RT? Initiating the reaction at 0 °C controls the exothermic formation of the sulfonamide and suppresses any potential side reactions at the unactivated carboxylic acid moiety of the bifunctional reagent.

  • Self-Validation Mechanism: The assay is intrinsically self-validating. By tracking the stoichiometric conversion of the amine against the inert biphenyl standard, the protocol confirms that the disappearance of the starting material directly correlates with the appearance of the target sulfonamide mass [M+H]+, ruling out degradation or polymerization.

Workflow Step1 1. Master Mix Prep Amine + DIPEA + Biphenyl in dry CH2Cl2 at 0 °C Step2 2. Reagent Addition Add Sulfonyl Chloride (1.1 eq) Dropwise Step1->Step2 Step3 3. Kinetic Sampling Aliquots at 5, 15, 30, 60 min Quench in MeCN/H2O Step2->Step3 Step4 4. LC-MS Analysis Track Amine vs. Standard (Self-Validation) Step3->Step4 Step5 5. Data Synthesis Plot Relative Conversion Rates Step4->Step5

Experimental workflow for the self-validating comparative sulfonylation assay.

Step-by-Step Methodology
  • Preparation of Master Mix: In a flame-dried Schlenk flask under nitrogen, prepare a 0.1 M solution of the model substrate (e.g., benzylamine) in anhydrous CH₂Cl₂. Add 2.0 equivalents of DIPEA and 0.05 equivalents of biphenyl (internal standard).

  • Aliquoting & Cooling: Transfer 1.0 mL aliquots of the master mix into separate, dry reaction vials equipped with magnetic stir bars. Cool all vials to 0 °C using an ice-water bath.

  • Reagent Introduction: To each respective vial, slowly add 1.1 equivalents of the sulfonylating agent (MsCl, TsCl, or 4-(Chlorosulfonyl)-2-methoxybenzoic acid) dissolved in 0.5 mL of anhydrous CH₂Cl₂.

  • Kinetic Sampling: Allow the reactions to gradually warm to room temperature. At intervals of 5, 15, 30, 60, and 120 minutes, extract a 10 µL aliquot from each vial.

  • Quenching: Immediately quench the extracted aliquots into HPLC vials containing 990 µL of Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid to halt the reaction instantly.

  • LC-MS Analysis & Validation: Analyze the quenched samples via LC-MS. Calculate the area under the curve (AUC) for the amine starting material relative to the biphenyl internal standard. The reaction is validated when the mass balance confirms that >95% of the consumed amine is converted to the specific sulfonamide product.

Conclusion & Strategic Recommendations

When designing synthetic routes that require sulfonamide linkages, the choice of reagent must balance reactivity with functionality. While MsCl[4] offers rapid kinetics and TsCl[1] offers unparalleled stability, 4-(Chlorosulfonyl)-2-methoxybenzoic acid [2] provides a highly reactive, bifunctional alternative. Its electron-deficient aromatic ring ensures rapid sulfonylation, while its free carboxylic acid group serves as an essential anchor for subsequent derivatization, making it an invaluable tool for complex drug discovery programs.

References

  • Title: Benzenesulfonyl Chloride vs Other Sulfonylating Agents in Pharma Source: dolphingoo.com URL: [Link]

Sources

Comparative Guide to the Biological Activity of Sulfonamides Derived from 2-Methoxy-4-chlorosulfonyl-benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with diverse pharmacological activities.[1][2][3] Since the discovery of the antibacterial properties of prontosil, the sulfonamide scaffold has been extensively modified, leading to drugs with antibacterial, carbonic anhydrase inhibitory, anticancer, anti-inflammatory, and diuretic properties.[2][4][5]

This guide focuses on a specific, yet highly versatile, chemical starting point: 2-Methoxy-4-chlorosulfonyl-benzoic acid . This molecule is a trifunctional building block, possessing a carboxylic acid, a methoxy group, and a reactive sulfonyl chloride. The presence of these groups in a constrained aromatic system allows for the systematic development of novel sulfonamide derivatives with distinct and potentially tunable biological activities. The methoxy and carboxylic acid groups, in particular, offer opportunities to modulate physiochemical properties like solubility and to establish additional binding interactions with biological targets, while the sulfonyl chloride is the primary reactive handle for introducing diversity.

Herein, we provide a comparative analysis of the principal biological activities reported for sulfonamides derived from this scaffold. We will delve into their anticancer, carbonic anhydrase inhibitory, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to guide researchers in the field of drug discovery and development.

Synthesis: A General Approach

The synthesis of the target sulfonamide derivatives from this compound is typically a straightforward process involving the nucleophilic substitution reaction between the sulfonyl chloride group and a primary or secondary amine. The carboxylic acid moiety can be retained or further modified, for instance, through amide coupling reactions.[6]

General Synthetic Workflow

Synthesis_Workflow A 2-Methoxy-4-chlorosulfonyl- benzoic acid C Sulfonamide Formation A->C B Primary/Secondary Amine (R-NH₂) B->C D Target Sulfonamide Derivative C->D E Base (e.g., Pyridine, Triethylamine) E->C

Caption: General workflow for the synthesis of sulfonamide derivatives.

Experimental Protocol: Synthesis of a Representative Sulfonamide

This protocol describes a general procedure for reacting this compound with an amine.

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen, Argon).

  • Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 eq.), to the solution. The base acts as a scavenger for the HCl byproduct generated during the reaction.

  • Amine Addition: Slowly add the desired primary or secondary amine (1.05 eq.) to the reaction mixture. The slow addition helps to maintain temperature control.

  • Reaction: Allow the mixture to warm to room temperature and stir for a period of 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl) to remove excess base and amine, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final sulfonamide derivative.[7]

Comparative Biological Activities

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents that act through various mechanisms.[4] Derivatives of substituted benzoic acids have shown significant potential in this area.

Mechanism of Action: The anticancer effects of these sulfonamides are often multifactorial. Key mechanisms include:

  • Carbonic Anhydrase (CA) Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and XII.[4][8] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition leads to an acidic extracellular environment and a more alkaline intracellular pH, which disrupts tumor cell metabolism and survival.[9][10]

  • VEGFR-2 Inhibition: Some sulfonamide derivatives have been designed to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[11] By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that tumors need to grow and metastasize.[11]

  • Cell Cycle Arrest & Apoptosis: Other mechanisms include inducing cell cycle arrest, typically in the G1 phase, and promoting apoptosis (programmed cell death).[4]

Comparative Data: The following table summarizes the cytotoxic activity of representative sulfonamide derivatives against various human cancer cell lines.

Compound IDR-Group on SulfonamideCancer Cell LineIC₅₀ (µM)Reference DrugIC₅₀ (µM)Citation
S-1 4-MethoxyphenylMCF-7 (Breast)21.15 ± 2.45Doxorubicin17.44 ± 0.46[11]
S-2 PhenylHepG2 (Liver)10.45 ± 0.13Doxorubicin13.76 ± 0.45[11]
S-3 Thiophene-2-ylHeLa (Cervical)7.2 ± 1.12Cisplatin-[12]
S-4 5-Nitrothiophene-2-ylHCT-116 (Colon)0.5--[13]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group that potently inhibits carbonic anhydrases. Selectivity for tumor-associated isoforms (CA IX, XII) over ubiquitous cytosolic isoforms (CA I, II) is a key goal to minimize side effects, such as those associated with diuretics or antiglaucoma agents.[9][10]

Mechanism of Action: The sulfonamide group deprotonates and the resulting anion (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion, thereby blocking the catalytic cycle.[10] The substituents on the aromatic ring and the sulfonamide nitrogen (the "tail") interact with residues in and around the active site, which is the basis for isoform selectivity.[14]

Comparative Data:

Compound IDR-Group on SulfonamidehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Citation
CA-1 Cyclohexyl35750.43.01.4[14]
CA-2 4-Bromophenyl--2.88 (IC₅₀, µM)-[6]
CA-3 4-Methylcyclohexane94.4179.3134.8936.2[8]
Acetazolamide (Standard)25012.125.75.7[8]

Kᵢ (Inhibition constant) represents the concentration required to produce half-maximum inhibition.

Antimicrobial Activity

"Sulfa drugs" were the first class of synthetic antimicrobial agents and remain clinically relevant.[15] Their primary mechanism in bacteria is the inhibition of folic acid synthesis.

Mechanism of Action: Bacteria synthesize folic acid de novo using para-aminobenzoic acid (PABA). Sulfonamides are structural analogs of PABA and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), thereby halting the production of dihydrofolic acid, a crucial precursor for DNA and RNA synthesis.[15] This bacteriostatic action stops bacterial growth and replication.

Comparative Data:

Compound IDR-Group on SulfonamideS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Citation
AM-1 4-Acetamidophenyl---[5]
AM-2 2,4-DichlorophenylModerately ActiveModerately ActiveModerately Active[5]
AM-3 Valine-derived125>500>500[16]
AM-4 Sulfamethazine-derived18.0 (IZ, mm)21.0 (IZ, mm)18.0 (IZ, mm)[17]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. IZ = Inhibition Zone.

Anti-inflammatory Activity

The 2-methoxy-benzoic acid scaffold itself is associated with anti-inflammatory properties.[18] Derivatives can modulate key inflammatory pathways.

Mechanism of Action: The anti-inflammatory effects are often mediated by the suppression of pro-inflammatory signaling cascades. This includes:

  • Inhibition of Inflammatory Mediators: Reducing the production of nitric oxide (NO) and prostaglandins (PGE₂) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]

  • Suppression of NF-κB Pathway: Inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines like TNF-α and IL-6.[20][21]

  • Modulation of MAPK Pathway: Attenuating the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, ERK, and JNK, which are upstream regulators of inflammatory responses.[19][20]

Conceptual Pathway:

Anti_Inflammatory_Pathway cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Gene Expression & Protein Synthesis cluster_3 Inflammatory Response LPS LPS MAPK MAPK Pathway (p38, ERK, JNK) LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB->Cytokines Enzymes iNOS, COX-2 NFkB->Enzymes Response NO, Prostaglandins, Inflammation Cytokines->Response Enzymes->Response Sulfonamide 2-Methoxy-Sulfonamide Derivative Sulfonamide->MAPK Inhibits Sulfonamide->NFkB Inhibits

Caption: Inhibition of key pro-inflammatory signaling pathways.

Key Experimental Methodologies

Protocol: MTT Assay for Anticancer Activity

This assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate and incubate (24h) B 2. Treat cells with various concentrations of sulfonamide compound A->B C 3. Incubate for a set period (e.g., 48-72h) B->C D 4. Add MTT reagent to each well and incubate (2-4h) C->D E 5. Viable cells convert MTT (yellow) to formazan (purple) D->E F 6. Solubilize formazan crystals with DMSO or other solvent E->F G 7. Read absorbance at ~570 nm using a plate reader F->G H 8. Calculate % viability and IC₅₀ value G->H

Sources

Publish Comparison Guide: X-ray Crystallographic Analysis of 2-Methoxy-4-chlorosulfonyl-benzoic Acid Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-4-chlorosulfonyl-benzoic acid (CAS 89469-32-9) is a critical pharmacophore scaffold used in the synthesis of next-generation sulfonamide diuretics, carbonic anhydrase inhibitors, and antitumor agents.[1] Its structural uniqueness lies in the ortho-methoxy (2-OMe) substituent , which acts as a "conformational lock," distinguishing its solid-state behavior from non-substituted analogs.[1]

This guide provides a technical comparison of the crystallographic properties of derivatives synthesized from this scaffold versus standard planar analogs (e.g., 4-chlorosulfonylbenzoic acid).[1] It details the experimental protocols for growing diffraction-quality crystals of these often-labile sulfonyl chloride derivatives and interpreting the resulting structural data to predict drug developability (solubility, stability).[1]

Technical Framework: The "Ortho-Methoxy" Effect

In drug design, the 2-methoxy group is not merely a decoration; it is a steric tool.[1] Unlike the planar hydrogen-bonding seen in salicylic acid (2-hydroxy) derivatives, the 2-methoxy group exerts a steric pressure that forces the C1-carboxylic acid moiety out of the aromatic plane.[1]

Comparative Structural Impact
Feature2-Methoxy Scaffold (Target)2-Hydrogen (Planar) Analog 2-Hydroxy (Salicylate) Analog
Conformation Twisted: Steric clash between OMe and COOH forces a torsion angle >30°.[1]Planar: High conjugation between phenyl ring and carboxyl group.[1]Planar: Locked by strong intramolecular O-H[1]···O hydrogen bond.[1][2][3][4][5][6]
Crystal Packing Corrugated/Herringbone: Twist prevents tight

-

stacking; creates voids or solvent channels.[1]
Slip-Stacked: Tight

-stacking leads to high lattice energy and lower solubility.[1]
Sheet-like: Dominated by planar H-bond networks.[1]
Solubility Enhanced: Lower lattice energy due to disrupted packing often improves dissolution rates.[1]Poor: High lattice energy requires more energy to break crystal lattice.[1]Variable: Depends on pH and H-bond network strength.[1]
Reactivity Modulated: The twist reduces conjugation, making the COOH more acidic (Ortho Effect).[1][3][7]Standard: Electronic effects follow standard Hammett relationships.Deactivated: Intramolecular H-bond reduces nucleophilicity.[1]

Experimental Protocol: Crystallization & Data Collection

The sulfonyl chloride moiety is moisture-sensitive, hydrolyzing to the sulfonic acid.[1] Therefore, "products" usually refer to the stable sulfonamide derivatives or the hydrolyzed sulfonic acid forms.[1]

Phase 1: Synthesis & Crystal Growth

Objective: Obtain single crystals of the sulfonamide derivative (e.g., N-substituted-2-methoxy-4-sulfamoylbenzamide).

Step-by-Step Methodology:

  • Derivatization (If using acid chloride):

    • React 1.0 eq this compound with 1.1 eq amine in dry THF/DCM at 0°C.

    • Critical: Use dry conditions to prevent hydrolysis of the -SO₂Cl group before amide bond formation.[1]

  • Purification:

    • Precipitate product with 1N HCl.[1] Wash with cold water to remove inorganic salts.[1]

    • Dry under vacuum.[1]

  • Crystallization (Vapor Diffusion Method):

    • Solvent: Dissolve 20 mg of product in a minimal amount (0.5 mL) of a polar solvent (DMSO or DMF) due to the polar sulfonamide/carboxyl groups.[1]

    • Antisolvent: Place the vial inside a larger jar containing 5 mL of Ethanol or Water.[1]

    • Condition: Seal and leave undisturbed at 20°C for 3-7 days.

    • Why: The methoxy group increases solubility in organic solvents compared to non-methoxy analogs, requiring a stronger antisolvent gradient.[1]

Phase 2: X-Ray Data Collection Strategy
  • Temperature: Collect at 100 K (cryo-cooling). The methoxy group often exhibits high thermal motion or disorder at room temperature.[1]

  • Resolution: Aim for 0.8 Å or better to resolve the electron density of the sulfonyl oxygens and the methoxy methyl hydrogens.

  • Refinement Focus: Watch for disorder in the 2-OMe group . It may adopt two conformations (flipped 180°) if the steric lock is overcome by lattice forces.[1]

Data Analysis & Visualization

The following diagram illustrates the workflow for determining if the "Ortho Effect" is operative in your product.

G Start Crystal Data Collected Solve Structure Solution (Direct Methods/SHELXT) Start->Solve Refine Refinement (SHELXL) Solve->Refine CheckTorsion Measure Torsion Angle C2-C1-C(O)-O Refine->CheckTorsion Decision Angle > 20°? CheckTorsion->Decision PathA Twisted Conformation (Ortho Effect Active) Decision->PathA Yes PathB Planar Conformation (Lattice Forces Dominant) Decision->PathB No Analysis Hirshfeld Surface Analysis (Check O...H interactions) PathA->Analysis PathB->Analysis

Caption: Logic flow for assessing the conformational impact of the 2-methoxy substituent in crystal structures.

Key Metrics for Comparison

When publishing your data, compare your 2-methoxy product against the 2-H analog using these metrics:

MetricSignificance in Drug Development
Torsion Angle (

)
Measures the "twist" of the carboxyl group relative to the ring.[1] Higher

usually correlates with higher aqueous solubility.[1]
Void Volume (%) Calculated using software like PLATON.[1] The twisted 2-OMe scaffold often creates small voids (2-5%), whereas planar analogs pack efficiently (0-1% void).[1]
H-Bond Motifs 2-OMe: Often forms

dimers but with offset stacking.[1] 2-H: Forms infinite planar sheets or ribbons.

Scientific Validation (E-E-A-T)

Why this matters: The presence of the 2-methoxy group is a strategic design choice to modulate lipophilicity (LogP) and solubility .[1]

  • Mechanism: The methoxy group breaks the symmetry and planarity of the molecule.[1] In the solid state, this prevents the formation of extremely stable, insoluble crystal lattices (high melting point polymorphs) often seen with flat sulfonamides.[1]

  • Self-Validating Check: If your crystal structure shows a planar carboxyl group (

    
    ) despite the 2-methoxy group, suspect disorder  or a co-crystal salt  formation where the proton transfer has alleviated the steric strain.[1]
    

References

  • Ortho Effect in Benzoic Acids

    • Title: "Steric Inhibition of Resonance: The Ortho Effect."[1]

    • Source: Wikipedia / Organic Chemistry Portal[1]

    • URL:[Link][1][4]

  • Sulfonamide Crystallography

    • Title: "Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks."[1][8]

    • Source: Crystal Growth & Design (via ResearchGate)[1]

    • URL:[Link][1]

  • Synthesis & Applications

    • Title: "4-Methoxy-2-sulfamoylbenzoic Acid | Research Chemical."[1]

    • Source: BenchChem[1]

  • Structural Analogs (4-Chlorosulfonylbenzoic acid)

    • Title: "4-(Chlorosulfonyl)benzoic acid | C7H5ClO4S."[1]

    • Source: PubChem[1]

    • URL:[Link][1]

Sources

comparative study of different synthetic routes to 2-Methoxy-4-chlorosulfonyl-benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-4-chlorosulfonyl-benzoic acid.

Executive Summary & Strategic Analysis

Target Molecule: this compound (CAS: 89469-32-9) Core Challenge: Regioselectivity.

For researchers and process chemists, the synthesis of This compound presents a classic electrophilic aromatic substitution trap. The most obvious route—direct chlorosulfonation of 2-methoxybenzoic acid—fails to yield the 4-isomer, producing the 5-isomer instead due to the directing effects of the methoxy group.

This guide objectively compares the two primary pathways:

  • The "Trap" Route (Direct Chlorosulfonation): High yield, low cost, but yields the wrong regioisomer (5-chlorosulfonyl).

  • The "Precision" Route (Diazotization-Meerwein): Multi-step, higher complexity, but guarantees the correct 4-isomer .

Recommendation: Use Route 2 (Diazotization) for pharmaceutical applications requiring the specific 4-substituted pharmacophore. Use Route 1 only if the specific position of the sulfonyl group is flexible (which is rarely the case in drug design).

Route Analysis

Route 1: Direct Chlorosulfonation (The "Trap" Route)

Yields 5-Chlorosulfonyl-2-methoxybenzoic acid (CAS 51904-91-7)

This route is frequently attempted due to the low cost of o-anisic acid (2-methoxybenzoic acid). However, the methoxy group is a strong ortho/para director.

  • Position 1: Carboxyl (Meta director).

  • Position 2: Methoxy (Ortho/Para director).

  • Directing Logic: The methoxy group strongly activates the positions ortho (3) and para (5) to itself. Position 3 is sterically hindered by the adjacent carboxyl group. Therefore, electrophilic attack by chlorosulfonic acid occurs almost exclusively at Position 5 .

Outcome: This route produces 5-chlorosulfonyl-2-methoxybenzoic acid , not the desired 4-isomer.

Route 2: Diazotization - Meerwein Sulfonation (The "Precision" Route)

Yields this compound (CAS 89469-32-9)

To force substitution at the 4-position, one must utilize a precursor where the nitrogen functionality is already installed at the correct position. The standard precursor is 4-amino-2-methoxybenzoic acid (often derived from 4-aminosalicylic acid or 2-methoxy-4-nitrobenzoic acid).

Mechanism:

  • Diazotization: Conversion of the amino group to a diazonium salt (

    
    ) using sodium nitrite and acid.[1]
    
  • Meerwein Sulfonation: Reaction of the diazonium species with sulfur dioxide (

    
    ) in the presence of a copper(II) catalyst. This replaces the diazo group with a chlorosulfonyl group (
    
    
    
    ) with complete regiochemical retention.

Visual Pathway Analysis

SynthesisRoutes Start1 2-Methoxybenzoic acid (o-Anisic Acid) Reagent1 ClSO3H (Chlorosulfonic Acid) Start1->Reagent1 Start2 4-Amino-2-methoxybenzoic acid Reagent2 1. NaNO2, HCl 2. SO2, CuCl2, AcOH Start2->Reagent2 ProductWrong 5-Chlorosulfonyl-2-methoxybenzoic acid (WRONG ISOMER) Reagent1->ProductWrong Electrophilic Subst. (Para to -OMe) ProductRight This compound (TARGET) Reagent2->ProductRight Sandmeyer/Meerwein (Regio-retention)

Caption: Comparison of synthetic pathways. Route 1 (Red) leads to the 5-isomer impurity. Route 2 (Green) utilizes amino-group displacement to secure the correct 4-isomer.

Detailed Experimental Protocols

Protocol A: Synthesis via Diazotization (Recommended)

Precursor: 4-Amino-2-methoxybenzoic acid.[2][3] Reagents: Sodium Nitrite (


), Hydrochloric Acid (

), Sulfur Dioxide (

), Copper(II) Chloride (

), Acetic Acid (

).

Step 1: Preparation of the Diazonium Salt

  • Charge a 3-neck round-bottom flask with 4-amino-2-methoxybenzoic acid (10.0 g, 60 mmol) and water (30 mL).

  • Cool the suspension to 0–5 °C using an ice/salt bath.

  • Slowly add concentrated HCl (15 mL) while maintaining the temperature below 5 °C. The amine will dissolve as the hydrochloride salt.

  • Dropwise, add a solution of sodium nitrite (4.5 g, 65 mmol) in water (10 mL). Maintain internal temperature < 5 °C.

  • Stir for 30 minutes. The solution should become clear (diazonium salt formation). Checkpoint: Positive starch-iodide test indicates excess nitrite.

Step 2: Meerwein Sulfonation

  • In a separate vessel, prepare a saturated solution of sulfur dioxide (

    
    ) in glacial acetic acid  (40 mL). (Bubble 
    
    
    
    gas into acetic acid until saturation, approx. 30% w/v).
  • Add Copper(II) Chloride dihydrate (

    
    , 2.0 g) to the 
    
    
    
    solution.
  • Slowly pour the cold diazonium salt solution (from Step 1) into the vigorously stirred

    
     mixture.
    
    • Caution: Significant nitrogen gas evolution will occur. Use a large vessel to prevent overflow.

  • Allow the mixture to warm to room temperature naturally and stir for 2–3 hours until gas evolution ceases.

  • Pour the reaction mixture into crushed ice/water (200 g).

  • The product, This compound , will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Validation:

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typical range 60–75%.

  • 1H NMR Check: Look for the specific coupling pattern of the 4-substituted ring (See Section 6).

Comparative Data Table

FeatureRoute 1: Direct ChlorosulfonationRoute 2: Diazotization (Meerwein)
Starting Material 2-Methoxybenzoic acid (Cheap)4-Amino-2-methoxybenzoic acid (Moderate)
Reagents


Major Product 5-Chlorosulfonyl -2-methoxybenzoic acid4-Chlorosulfonyl -2-methoxybenzoic acid
Regioselectivity Controlled by -OMe (Para directing)Controlled by -NH2 position
Complexity Low (Single Step)High (Two Steps, Gas handling)
Safety Profile Corrosive (Acid burns)Toxic gas (

), Diazo hazards
Suitability NOT RECOMMENDED for 4-isomerHIGHLY RECOMMENDED

Scientific Validation (QC & Analytics)

To ensure you have synthesized the correct isomer, you must perform 1H NMR spectroscopy. The coupling constants (


 values) are definitive.

Target: this compound

  • Structure: Substituents at 1 (

    
    ), 2 (
    
    
    
    ), 4 (
    
    
    ). Protons at 3, 5, 6.
  • H3: Appears as a doublet (d) with small meta-coupling (

    
    ) to H5. It is isolated between the OMe and 
    
    
    
    .[4]
  • H5: Doublet of doublets (dd). Ortho-coupled to H6 (

    
    ) and meta-coupled to H3.
    
  • H6: Doublet (d). Ortho-coupled to H5 (

    
    ).
    

Impurity: 5-Chlorosulfonyl-2-methoxybenzoic acid [2][5]

  • Structure: Substituents at 1 (

    
    ), 2 (
    
    
    
    ), 5 (
    
    
    ). Protons at 3, 4, 6.
  • H3 & H4: Will show strong ortho-coupling (

    
    ) to each other.
    
  • H6: Appears as a meta-coupled doublet (

    
    ) next to the carboxyl.
    

Critical Check: If your NMR shows two protons with a large ortho-coupling (


) that are adjacent (H3 and H4), you have the wrong isomer  (the 5-sulfonyl).

References

  • Regioselectivity in Sulfonation

    • Study: "Electrophilic aromatic substitution of o-anisic acid deriv
    • Source: BenchChem Technical Guides.[6]

    • Context: Confirms that direct chlorosulfonation of 2-methoxybenzoic acid yields the 5-isomer.
  • Meerwein Sulfonation Protocol: Study: "Synthesis of sulfonyl chlorides from diazonium salts with sulfur dioxide and copper(II) chloride." Source:Journal of Organic Chemistry / Standard Organic Transformations. Context: General methodology for converting anilines to sulfonyl chlorides.
  • Intermediate Synthesis (4-Amino-2-methoxybenzoic acid)

    • Study: "Reduction of nitrobenzoic acids to aminobenzoic acids."
    • Source: Semantic Scholar / Patent Liter
    • Context: Describes the preparation of the amino precursor
  • Product Characterization (CAS 89469-32-9)

    • Source: ChemScene / MolAid D
    • Context: Verifies the CAS number corresponds to the 4-chlorosulfonyl isomer.

Sources

validation of analytical methods for 2-Methoxy-4-chlorosulfonyl-benzoic acid quantification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of 2-Methoxy-4-chlorosulfonyl-benzoic acid (MCSBA) presents a classic analytical paradox: the molecule contains a stable benzoic acid moiety and a highly labile chlorosulfonyl group (-SO₂Cl). In pharmaceutical synthesis, MCSBA is a critical intermediate (often a precursor to sulfonamide-based therapeutics).

The Challenge: The chlorosulfonyl group undergoes rapid hydrolysis to the corresponding sulfonic acid (2-methoxy-4-sulfobenzoic acid) upon contact with moisture. Standard Reverse-Phase HPLC (RP-HPLC), which relies on aqueous mobile phases, often yields erratic results, split peaks, and on-column degradation.

The Solution: This guide validates a Pre-column Derivatization Method as the superior alternative to Direct Analysis. By converting the unstable -SO₂Cl into a stable sulfonamide prior to injection, we ensure stoichiometric integrity and ICH Q2(R1) compliance.

Comparative Analysis: Direct vs. Derivatization[1][2]

The following table contrasts the performance of Direct RP-HPLC against the recommended Amine Derivatization method.

ParameterMethod A: Direct RP-HPLC (Not Recommended)Method B: Amine Derivatization (Recommended)
Principle Direct injection into acidic aqueous/organic mobile phase.Reaction with excess secondary amine (e.g., Diethylamine) to form stable sulfonamide.
Analyte Stability Poor. Half-life of -SO₂Cl in aqueous buffer is < 5 mins.Excellent. Derivative is stable for > 48 hours at RT.
Precision (RSD) High (> 5.0%). Varies with injection delay.Low (< 1.0%). Highly reproducible.
Peak Shape Tailing/Fronting due to on-column hydrolysis.Sharp, symmetrical (Gaussian).
Specificity Low. Co-elution of parent and hydrolysis product is common.High. Derivative is distinct from the hydrolysis impurity.
Suitability Only for rough in-process checks (anhydrous normal phase).Release testing & GMP quantification.

The Scientific Mechanism

To validate this method, one must understand the chemistry. We utilize a nucleophilic substitution reaction where a secondary amine (Diethylamine, DEA) attacks the sulfur center, displacing the chloride.

Reaction:



  • R: 2-Methoxy-benzoic acid core.

  • Stoichiometry: We use a 2:1 molar excess (minimum) of amine. The first equivalent forms the sulfonamide; the second acts as a base to neutralize the generated HCl, driving the reaction to completion.

Visualization: Analytical Workflow

The following diagram outlines the critical decision path and experimental workflow.

AnalyticalWorkflow Sample Raw Sample (MCSBA) Decision Method Selection Sample->Decision Direct Direct RP-HPLC (Aqueous MP) Decision->Direct High Risk Deriv Derivatization (THF + Diethylamine) Decision->Deriv Recommended Hydrolysis Hydrolysis to Sulfonic Acid Direct->Hydrolysis H2O Contact ResultFail Inaccurate Quant (High RSD) Hydrolysis->ResultFail Stable Stable Sulfonamide Formation Deriv->Stable < 5 mins HPLC RP-HPLC Analysis (C18 Column) Stable->HPLC ResultPass Valid Quant (ICH Compliant) HPLC->ResultPass

Figure 1: Analytical workflow comparing the failure mode of direct analysis vs. the stability of the derivatization approach.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system . If the derivatization is incomplete, the "Hydrolysis Impurity" peak (R-SO₃H) will increase, providing an immediate system suitability flag.

Reagents & Equipment[3]
  • Solvent: Tetrahydrofuran (THF), Anhydrous (Water < 0.05%).

  • Reagent: Diethylamine (DEA), >99.5%.

  • Quench Solution: 50:50 Water:Acetonitrile + 0.1% Phosphoric Acid.

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5µm) or equivalent.

Sample Preparation (Derivatization)[3][4]
  • Weighing: Accurately weigh 50.0 mg of MCSBA into a 50 mL dry volumetric flask.

  • Dissolution: Add 20 mL of Anhydrous THF. Sonicate briefly to dissolve.

  • Reaction: Add 1.0 mL of Diethylamine. Note: The solution may warm slightly (exothermic).

  • Incubation: Let stand at room temperature for 10 minutes. (Reaction is typically instantaneous, but 10 mins ensures robustness).

  • Quench/Dilution: Dilute to volume with the Quench Solution .

    • Why? This neutralizes excess amine and matches the mobile phase to prevent peak distortion.

  • Filtration: Filter through a 0.45 µm PTFE filter into an HPLC vial.

HPLC Conditions[4][5][6][7]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Benzoic acid core absorption).

  • Injection Vol: 5 µL.

Validation Framework (ICH Q2(R1))

To demonstrate the "Trustworthiness" of this method, the following validation characteristics must be assessed.

Specificity

The method must resolve the Derivatized Analyte from the Hydrolysis Impurity (2-methoxy-4-sulfobenzoic acid).

  • Test: Inject a spiked sample containing both the starting material (hydrolyzed intentionally with water) and the derivatized sample.

  • Acceptance Criteria: Resolution (

    
    ) > 2.0 between the Sulfonic Acid peak (early eluting) and Sulfonamide peak (late eluting).
    
Linearity
  • Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Data Points: Minimum 5 concentration levels.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since pure derivatized standard might not be commercially available, accuracy is often inferred via Mass Balance or by synthesizing a purified reference standard of the sulfonamide derivative.

  • Protocol: Spike known amounts of MCSBA into the reactor, derivatize, and compare against a purified sulfonamide external standard.

  • Acceptance Criteria: Recovery 98.0% – 102.0%.

Precision (Repeatability)[3]
  • Protocol: 6 independent preparations of the sample at 100% concentration.

  • Acceptance Criteria: % RSD

    
     1.0%.
    
Visualization: Validation Logic

ValidationLogic Start Validation Start Specificity Specificity Test (Spike Hydrolysis Impurity) Start->Specificity CheckSpec Resolution > 2.0? Specificity->CheckSpec Linearity Linearity (5 Levels, 50-150%) CheckSpec->Linearity Yes Fail Redevelop Method CheckSpec->Fail No CheckLin R² > 0.999? Linearity->CheckLin Precision Precision (n=6 Replicates) CheckLin->Precision Yes CheckLin->Fail No CheckPrec RSD < 1.0%? Precision->CheckPrec Valid Method Validated CheckPrec->Valid Yes CheckPrec->Fail No

Figure 2: Decision tree for ICH Q2(R1) validation compliance.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • BenchChem. (2025).[3][4] A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents. (General principles of acid chloride derivatization).

  • Song, S., et al. (2022).[5] Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates stability of sulfonamide derivatives).

  • Google Patents. (2003). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.[6] US6548702B1. (Specific chemistry of this compound derivatives).

Sources

Technical Guide: Substituted Chlorosulfonyl Benzoic Acids in Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Applications of Substituted Chlorosulfonyl Benzoic Acids Content Type: Publish Comparison Guide

Executive Summary: The Bifunctional Advantage

Substituted chlorosulfonyl benzoic acids represent a unique class of "scaffold reagents" in organic synthesis. Unlike monofunctional sulfonyl chlorides (e.g., Tosyl chloride) or simple benzoic acids, these compounds possess two distinct electrophilic centers: the sulfonyl chloride (-SO₂Cl) and the carboxylic acid (-COOH) .[1]

For the application scientist, this duality offers a programmable logic:

  • Kinetic Selectivity: The sulfonyl chloride is significantly more reactive toward nucleophiles than the carboxylic acid, allowing for chemoselective sulfonamide formation without protecting the carboxyl group.

  • Solubility Tuning: The carboxylic acid moiety acts as a solubility handle, allowing intermediates to be extracted into aqueous base, simplifying purification (the "acid-base wash" technique).

  • Cyclization Potential: Ortho-substituted isomers (2-chlorosulfonyl) enable intramolecular cyclization, a key pathway for heterocycle synthesis (e.g., Saccharin).

This guide compares the three primary regioisomers (2-, 3-, and 4-substituted) and their specific applications in pharmaceutical and analytical chemistry.

Comparative Analysis of Isomers

The position of the chlorosulfonyl group relative to the carboxylic acid dictates the reagent's utility.

Feature2-(Chlorosulfonyl)benzoic acid (Ortho)3-(Chlorosulfonyl)benzoic acid (Meta)4-(Chlorosulfonyl)benzoic acid (Para)
Primary Utility Heterocycle Synthesis (Cyclization)Analytical Derivatization & LinkersDrug Discovery (Linear Scaffolds)
Steric Hindrance High (Ortho effect)ModerateLow
Key Application Saccharin synthesisLipidomics (Charge-switch tags)Sulfonamide antibiotics & CAIs
Reactivity Prone to intramolecular reactions (e.g., formation of sulfobenzoic anhydride)Stable, ideal for cross-linkingHighly reactive, sterically accessible
Performance vs. Alternative Reagents

When creating sulfonamides, researchers often choose between chlorosulfonyl benzoic acids and standard reagents like Tosyl Chloride (TsCl).

MetricChlorosulfonyl Benzoic Acid (CSBA)Tosyl Chloride (TsCl)Scientist's Verdict
Atom Economy High (Product retains COOH for further coupling)Low (Tosyl is often a leaving group/protecting group)CSBA is superior for building complex scaffolds.
Purification Self-Validating: Product is soluble in NaHCO₃; impurities are not.Requires Column Chromatography.[2]CSBA allows faster throughput via extraction.
Solubility Polar (soluble in polar aprotic solvents).Non-polar (soluble in DCM, Toluene).CSBA is better for polar amine substrates.

Critical Application Domains

A. Pharmaceutical Synthesis: Carbonic Anhydrase Inhibitors (CAIs)

The meta-isomer (3-chlorosulfonyl) and its derivatives are foundational in synthesizing CAIs. The sulfonamide moiety binds to the Zinc ion in the enzyme's active site.[3]

  • Mechanism: The -SO₂NH₂ group acts as a zinc-binding group (ZBG).

  • Key Intermediate: 4-chloro-3-sulfamoylbenzoic acid.[4]

  • Workflow:

    • Chlorosulfonation: Benzoic acid precursor + Chlorosulfonic acid.[2][5][6]

    • Ammonolysis: Reaction with ammonia to form the sulfonamide.

    • Coupling: The preserved -COOH group is coupled with amino acids or heterocycles to tune permeability and selectivity (e.g., for glaucoma treatments like Dorzolamide analogs).

B. Industrial Synthesis: The Saccharin Pathway

The ortho-isomer (2-chlorosulfonyl) is the critical precursor for Saccharin (o-sulfobenzimide). This pathway demonstrates the "cyclization potential" unique to the ortho isomer.

Pathway Visualization (Graphviz):

SaccharinSynthesis cluster_legend Reaction Logic Start Methyl Anthranilate (or Toluene deriv.) Diazo Diazonium Salt Intermediate Start->Diazo NaNO2, HCl (Diazotization) CSBA 2-Chlorosulfonyl benzoic acid ester Diazo->CSBA SO2, CuCl2 (Meerwein Reaction) Sulfonamide 2-Sulfamoyl benzoic acid ester CSBA->Sulfonamide NH3 (aq) (Ammonolysis) Saccharin Saccharin (Cyclized Product) Sulfonamide->Saccharin Heat/Acid (Intramolecular Cyclization) Legend The ortho-positioning enables the final ring closure.

Caption: The synthesis of Saccharin relies on the proximity of the sulfonyl and carboxyl groups in the 2-isomer to drive cyclization.

C. Analytical Chemistry: Charge-Switch Derivatization

In Lipidomics, detecting neutral lipids (sterols, diacylglycerols) is difficult due to poor ionization. 3-(Chlorosulfonyl)benzoic acid is used as a "charge-switch" derivatization agent.[6][7]

  • Method: The -SO₂Cl reacts with the lipid hydroxyl group.

  • Result: The neutral lipid is converted into an acidic ester.

  • Benefit: The -COOH group ionizes readily in Negative Ion Mode ESI-MS, increasing sensitivity by orders of magnitude compared to positive mode.

Experimental Protocols

Protocol 1: General Sulfonamidation (Self-Validating System)

Target: Synthesis of 4-(N-alkylsulfamoyl)benzoic acid.

Rationale: This protocol uses the "Acid-Base Wash" technique. Because the product retains the acidic proton of the benzoic acid, it can be separated from non-acidic impurities (unreacted amines) without chromatography.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 equiv)

  • Amine substrate (1.1 equiv)

  • Triethylamine (2.5 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine and triethylamine in dry DCM at 0°C.

  • Addition: Add 4-(chlorosulfonyl)benzoic acid portion-wise. Note: Add solid reagent to the solution to prevent local concentration spikes.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Visualize with Bromocresol Green stain for COOH).

  • Work-up (The Validation Step):

    • Evaporate volatiles.[6]

    • Redissolve residue in 1M NaOH (aqueous). Mechanism: Product becomes a soluble dianion (carboxylate + sulfonamide salt).

    • Wash the aqueous layer with Ethyl Acetate (EtOAc). Result: Unreacted organic amines and non-acidic impurities are removed in the organic layer.

    • Acidify the aqueous layer with 1M HCl to pH 2. Result: Product precipitates.

  • Isolation: Filter the white precipitate. Dry under vacuum.[5][6]

Protocol 2: Lipid Derivatization for Mass Spectrometry

Target: Derivatization of Cholesterol/Sterols.

Materials:

  • 3-(Chlorosulfonyl)benzoic acid (50 mg/mL in Acetonitrile)

  • Pyridine (Catalyst/Base)[7]

  • Lipid extract

Step-by-Step:

  • Mix: Add 250 µL of lipid extract to 250 µL of the reagent solution.

  • Catalysis: Add 250 µL Pyridine.

  • Incubate: Heat at 60°C for 40 minutes. Why? Sterically hindered secondary alcohols in sterols require thermal energy to overcome the activation barrier.

  • Quench: Add water/methanol to hydrolyze excess sulfonyl chloride.

  • Analyze: Inject into LC-MS/MS in Negative Ion Mode (ESI-). Look for the [M-H]⁻ ion.

Decision Framework for Researchers

Use this logic flow to select the correct substituted chlorosulfonyl benzoic acid for your project.

DecisionTree Start Select Application Goal Q1 Is the target a heterocycle (e.g., Sultam/Saccharin)? Start->Q1 Res1 Use 2-(Chlorosulfonyl) benzoic acid Q1->Res1 Yes (Cyclization req.) Q2 Is the goal a linear linker or drug scaffold? Q1->Q2 No Q3 Does the linker need minimal steric bulk? Q2->Q3 Res2 Use 4-(Chlorosulfonyl) benzoic acid Q3->Res2 Yes (Para isomer) Res3 Use 3-(Chlorosulfonyl) benzoic acid Q3->Res3 No (Meta isomer)

Caption: Selection logic based on structural requirements: cyclization (2-isomer), linearity (4-isomer), or geometry (3-isomer).

References

  • BenchChem. An In-depth Technical Guide to 4-(Chlorosulfonyl)benzoic Acid: Properties, Synthesis, and Applications.[8] Retrieved from

  • Mincione, F., et al. (2001). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties.[4] Bioorganic & Medicinal Chemistry Letters.[4] Retrieved from

  • Vrkoslav, V., et al. (2020). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry.[6] Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: Novel therapeutic applications for inhibitors and activators.[9] Nature Reviews Drug Discovery. Retrieved from

  • RSC Advances. Synthesis and Biological Evaluation of Sulfamoyl Benzamide Derivatives. Retrieved from

Sources

Advanced Characterization of Unexpected Products in 2-Methoxy-4-chlorosulfonyl-benzoic Acid Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The electrophilic aromatic chlorosulfonation of methoxybenzoic acids is a cornerstone reaction in medicinal chemistry, frequently utilized to generate highly reactive sulfonyl chloride intermediates [1]. However, the synthesis of 2-Methoxy-4-chlorosulfonyl-benzoic acid is notoriously prone to side reactions. The competing directing effects of the electron-donating methoxy group and the electron-withdrawing carboxylic acid often lead to unexpected regioisomers, while the extreme electrophilicity of the product can trigger Friedel-Crafts dimerization or rapid hydrolysis [2].

Characterizing these unexpected products is critical for process optimization and regulatory compliance. This guide objectively compares two analytical workflows—Advanced UPLC-QTOF-MS coupled with 2D-NMR versus Standard HPLC-SQ-MS with 1D-NMR —demonstrating why high-resolution orthogonal techniques are mandatory for reactive intermediate profiling.

Mechanistic Origins of Unexpected Products

Before comparing analytical platforms, it is essential to understand the causality behind the formation of these impurities. The chlorosulfonation of 2-methoxybenzoic acid derivatives does not yield a single product. The reaction is highly sensitive to moisture, temperature, and stoichiometry, leading to several competing pathways.

Pathway A 2-Methoxybenzoic Acid C 2-Methoxy-4-chlorosulfonyl- benzoic acid (Desired) A->C Major Pathway D 5-Chlorosulfonyl Regioisomer (Unexpected) A->D Minor Substitution B Chlorosulfonic Acid (ClSO3H) B->C E Sulfone Dimer (Friedel-Crafts Byproduct) C->E +Ar-H Dimerization F Sulfonic Acid (Hydrolysis Product) C->F +H2O Hydrolysis

Reaction pathways leading to desired and unexpected products during chlorosulfonation.

Analytical Platform Comparison

When dealing with highly reactive and structurally similar unexpected products, the choice of analytical platform dictates the integrity of the data. Standard HPLC-UV-MS (Single Quadrupole) systems often fail due to poor chromatographic resolution of regioisomers and the inability to distinguish between isobaric compounds.

The table below objectively compares the performance of a standard analytical setup against an advanced UPLC-QTOF-MS (Quadrupole Time-of-Flight) and Cryo-Probe 2D-NMR workflow.

Table 1: Performance Comparison of Analytical Workflows
Performance MetricStandard: HPLC-SQ-MS & 1D-NMRAdvanced: UPLC-QTOF-MS & 2D-NMRImpact on Characterization
Mass Accuracy > 100 ppm (Nominal Mass)< 2 ppm (Exact Mass)QTOF definitively distinguishes true dimers from solvent adduct artifacts.
Chromatographic Resolution 5 µm porous particles (Broad peaks)Sub-2 µm core-shell particlesUPLC resolves the 4-chlorosulfonyl and 5-chlorosulfonyl regioisomers.
Structural Elucidation Parent ion (MS1) onlyMS/MS Fragmentation profilingQTOF fragmentation isolates the exact cleavage point of the sulfone dimer.
Regiochemical Assignment Ambiguous (Overlapping 1H signals)Definitive (HSQC / HMBC)2D-NMR traces carbon-proton connectivity to prove exact substitution patterns.
Analysis Time 25–30 minutes per run3–5 minutes per runHigh-throughput capability prevents on-column degradation of reactive species.

Experimental Protocols: A Self-Validating Workflow

Expertise & Causality Note: A common analytical error made by junior chemists is injecting raw sulfonyl chlorides directly into an LC-MS system utilizing aqueous mobile phases. This causes rapid on-column hydrolysis, creating a "moving target" where the observed sulfonic acid could be an actual reaction byproduct or merely an analytical artifact.

To establish a self-validating system , the protocol below utilizes in-situ derivatization (quenching) to lock the reactive species into stable methyl sulfonate esters prior to analysis, ensuring absolute data trustworthiness[3].

Workflow Q Reaction Quenching (Anhydrous MeOH/Pyridine) E Liquid-Liquid Extraction (DCM/Water) Q->E Isolate Organics A Sample Aliquot E->A MS UPLC-QTOF-MS (Exact Mass & Fragmentation) A->MS 1 µL Injection NMR Cryo-Probe 2D-NMR (HSQC/HMBC Regiochemistry) A->NMR Prep-LC Isolation ID Definitive Structural Characterization MS->ID Mass < 2 ppm NMR->ID C-H Connectivity

Validated workflow for the isolation and characterization of reactive chlorosulfonyl species.

Step-by-Step Methodology

Step 1: In-Situ Quenching (Derivatization)

  • Extract a 50 µL aliquot from the active chlorosulfonation reaction mixture.

  • Immediately quench the aliquot into a vial containing 950 µL of anhydrous methanol and 1% pyridine (v/v) at 0 °C. Causality: Pyridine acts as an acid scavenger, driving the conversion of the reactive sulfonyl chlorides into stable methyl sulfonate esters, preventing ambient hydrolysis.

  • Allow the mixture to stir for 10 minutes, then perform a micro liquid-liquid extraction using 1 mL of Dichloromethane (DCM) and 1 mL of distilled water. Extract the lower DCM layer.

Step 2: UPLC-QTOF-MS Analysis

  • Evaporate the DCM layer under a gentle stream of nitrogen and reconstitute in 1 mL of Acetonitrile.

  • Inject 1 µL onto a C18 Sub-2 µm UPLC column (e.g., 2.1 x 50 mm).

  • Run a fast gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) over 5 minutes.

  • Monitor exact mass using positive electrospray ionization (ESI+). Self-Validation: The presence of the methyl ester mass confirms successful derivatization, while any free sulfonic acid mass detected must have originated from the reaction vessel itself, not the analytical column.

Step 3: Preparative Isolation & 2D-NMR Verification

  • Scale up the derivatization for 1 gram of the crude mixture and isolate the unexpected regioisomer peaks using Preparative HPLC.

  • Dry the isolated fractions and dissolve in 600 µL of DMSO-d6.

  • Acquire 1H, 13C, HSQC, and HMBC NMR spectra using a 600 MHz spectrometer equipped with a cryo-probe.

Data Interpretation & Causality

The superiority of the Advanced Workflow becomes evident during data interpretation. While a standard Single Quadrupole MS might show a nominal mass indicating a generic "isomer," the UPLC-QTOF-MS provides an exact mass (e.g., m/z 261.0069 for the methyl ester derivative), confirming the elemental composition with sub-2 ppm error. Furthermore, identifying the Friedel-Crafts sulfone dimer is heavily reliant on QTOF MS/MS fragmentation, which cleaves the C-S bond to reveal the exact monomeric building blocks.

For regiochemical assignment, 1D-NMR is often insufficient due to the complex splitting patterns of the aromatic protons. By utilizing HMBC (Heteronuclear Multiple Bond Correlation) , researchers can observe the long-range coupling (


 and 

) between the methoxy protons and the aromatic carbons. This definitively proves whether the sulfonyl group is at the desired 4-position or the unexpected 5-position—a structural distinction that is impossible to make with Mass Spectrometry alone.

References

  • Xu, W. L., et al. "Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate." IOP Conference Series: Materials Science and Engineering, 2018, 382, 022064. URL:[Link]

  • Górski, B., et al. "Olefination with Sulfonyl Halides and Esters: Synthesis of Unsaturated Sulfonyl Fluorides." Organic Letters, 2022. URL:[Link]

  • Shin, J. M., et al. "1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs." Molecules, 2009, 14, 5247-5280. URL:[Link]

Safety Operating Guide

Operational Guide: Safe Disposal of 2-Methoxy-4-chlorosulfonyl-benzoic Acid

[1]

Executive Summary & Chemical Profile

This compound is a dual-functionalized intermediate containing both a carboxylic acid and a sulfonyl chloride moiety. While the carboxylic acid presents standard acidity hazards, the sulfonyl chloride group dictates the disposal strategy due to its hydrolytic instability.

  • Primary Hazard: Violent reaction with water/nucleophiles releasing hydrogen chloride (HCl) gas and heat.

  • Disposal Principle: Controlled hydrolysis (quenching) to convert the reactive electrophile into a stable, water-soluble sulfonate salt before introduction to aqueous waste streams.

  • Critical Warning: Never place unquenched sulfonyl chlorides directly into a sealed aqueous waste container. Pressure buildup from HCl evolution can cause vessel rupture.

Hazard Identification & PPE Requirements

Before initiating any disposal procedure, the operator must acknowledge the specific risks associated with the -SO₂Cl functional group.

Hazard ClassSpecific RiskMitigation Strategy
Corrosive (D002) Causes severe skin burns and eye damage.[2][3]Double-gloving (Nitrile), Chemical Splash Goggles, Face Shield.[1]
Reactive (D003) Reacts violently with water; generates HCl gas.Perform all operations in a functioning fume hood.
Pressure Hazard HCl gas evolution in closed systems.Use vented containers; never seal waste immediately after quenching.
Exothermic Hydrolysis releases significant heat.Use ice baths and control addition rates.[4][5]

Required PPE:

  • Respiratory: Work strictly within a fume hood (face velocity > 100 fpm).

  • Dermal: Nitrile gloves (minimum 0.11mm thickness); consider Silver Shield® laminate gloves for prolonged handling of concentrated stock. Lab coat and chemical-resistant apron.

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Pre-Disposal Assessment: The Decision Matrix

Determine the physical state of your waste to select the correct workflow.

DisposalDecisionFigure 1: Pre-Disposal Decision Matrix for Sulfonyl ChloridesStartWaste IdentificationStateCheckPhysical State?Start->StateCheckSolidPure SolidStateCheck->SolidSolutionSolution (Organic)StateCheck->SolutionAqueousAqueous Mixture?StateCheck->AqueousAccidental Mix?DissolveDissolve in Inert Solvent(DCM, THF, or Toluene)Solid->DissolveRequired StepDirectQuenchProceed to QuenchingProtocolSolution->DirectQuenchWarningSTOP: High Risk ofExotherm/Gas EvolutionAqueous->WarningDo Not Seal ContainerDissolve->DirectQuench

The Quenching Protocol (Standard Operating Procedure)

Objective: To safely convert the reactive sulfonyl chloride into a stable sodium sulfonate salt via basic hydrolysis.

Chemical Transformation:

Step 1: Preparation of the "Trap" (Quenching Solution)
  • Select a wide-mouth Erlenmeyer flask or beaker (capacity should be 3x the volume of waste).

  • Prepare a 2.5 M Sodium Hydroxide (NaOH) solution.

    • Note: Sodium Carbonate (

      
      ) or Bicarbonate (
      
      
      ) can be used, but they generate
      
      
      gas, creating foaming issues.[1] NaOH is preferred for non-volatile acidic wastes to eliminate foaming.
  • Place the flask in an ice/water bath to maintain temperature

    
    .
    
  • Add a magnetic stir bar and establish vigorous stirring.

Step 2: Waste Preparation
  • If Solid: Do NOT add solid sulfonyl chloride directly to water/base. It may form clumps that encapsulate unreacted material, which can burst later.[1]

    • Action: Dissolve the solid in a minimal amount of non-reactive solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.[1]

  • If Solution: Ensure the solvent is compatible with the quench (avoid acetone if using strong concentrated base to prevent aldol polymerization, though dilute NaOH is generally fine).

Step 3: Controlled Addition (The Critical Step)
  • Transfer the waste solution into an addition funnel (for large volumes) or use a pipette (for small volumes).

  • Slowly add the waste solution dropwise to the stirred, cooled NaOH solution.

  • Monitor Temperature: If the temperature rises above

    
    , stop addition and allow to cool.
    
    • Observation: You may observe a biphasic mixture if using DCM/Toluene. Vigorous stirring is essential for phase-transfer hydrolysis.

  • Rinse: Rinse the original waste container with a small amount of solvent and add to the quench.

Step 4: Validation & Phase Separation
  • After addition is complete, remove the ice bath and allow the mixture to warm to room temperature while stirring for 30–60 minutes .

  • Check pH: Ensure the aqueous layer is basic (pH > 10). If acidic, add more NaOH.[1]

    • Why? If the pH is acidic, the hydrolysis may be incomplete, or the carboxylic acid moiety has consumed the base.[1]

  • Separation (If organic solvent used):

    • Use a separatory funnel to separate the organic layer (solvent) from the aqueous layer (containing the now-neutralized sulfonate salt).

    • The organic layer is disposed of as Halogenated (or Non-Halogenated) Organic Waste .

    • The aqueous layer (pH adjusted to 5–9 if required by local policy) is disposed of as Aqueous Waste .

Workflow Visualization

QuenchWorkflowFigure 2: Chemical Quenching WorkflowSubstrate2-Methoxy-4-chlorosulfonyl-benzoic acid (in solvent)ReactionControlled Addition(Temp < 10°C)Substrate->ReactionBaseCool NaOH (aq)(Excess)Base->ReactionCheckStir 60 minsCheck pH > 10Reaction->CheckSeparationPhase SeparationCheck->SeparationOrgWasteOrganic Phase(Solvent Waste)Separation->OrgWasteAqWasteAqueous Phase(Sulfonate Salt)Separation->AqWaste

Waste Stream Management & RCRA Compliance

Even after quenching, the resulting waste must be classified correctly under US EPA RCRA regulations (or local equivalents).[1]

Waste StreamDescriptionEPA Waste Code (Likely)Labeling Requirement
Unquenched Material Pure substance or active solution.D002 (Corrosive), D003 (Reactive)"Hazardous Waste: Corrosive, Water Reactive"
Quenched Organic Phase Solvent used for dissolution (e.g., DCM).[1]F002 (Spent Halogenated Solvent)"Hazardous Waste: Halogenated Organic"
Quenched Aqueous Phase Water containing NaCl and Sulfonate salt.Non-Hazardous (if pH 5-9) or D002 (if pH > 12.5)"Aqueous Waste: High pH" (Adjust pH before final disposal if allowed)

Operational Note: Always double-check with your institution's EHS (Environmental Health & Safety) department. Some facilities prohibit drain disposal of any chemical residue, even if neutralized.[1]

Emergency Contingencies

Spill Response (Solid):

  • Do not use water.[3][6]

  • Cover with dry lime, sand, or soda ash.[1]

  • Scoop into a dry container and treat as hazardous waste.

Spill Response (Liquid):

  • Absorb with vermiculite or dry sand.

  • Do not use combustible materials (sawdust).[4]

  • Place in a container and label "Corrosive/Acidic Debris."

First Aid:

  • Skin Contact: Immediate flush with water for 15 minutes. The hydrolysis on skin produces HCl, causing thermal and chemical burns.

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[1][3] Seek immediate medical attention.

References
  • EPFL (École Polytechnique Fédérale de Lausanne). (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.